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  • Product: 4-Iodo-2-nitroanisole
  • CAS: 52692-09-8

Core Science & Biosynthesis

Foundational

Strategic Utilization of 4-Iodo-2-nitroanisole in High-Value Scaffold Synthesis

CAS Number: 52692-09-8 Formula: C₇H₆INO₃ Molecular Weight: 279.03 g/mol [1][2] Part 1: The Molecular Architecture & Strategic Value In the landscape of medicinal chemistry, 4-Iodo-2-nitroanisole is not merely a reagent;...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 52692-09-8 Formula: C₇H₆INO₃ Molecular Weight: 279.03 g/mol [1][2]

Part 1: The Molecular Architecture & Strategic Value

In the landscape of medicinal chemistry, 4-Iodo-2-nitroanisole is not merely a reagent; it is a "bifurcated scaffold." Its value lies in the orthogonal reactivity of its three functional groups, allowing researchers to construct complex pharmacophores—particularly kinase inhibitors and CNS-active agents—with high regiocontrol.

The Electronic "Push-Pull-Leave" System

To utilize this molecule effectively, one must understand its electronic environment. The molecule features a unique interplay of substituents on the benzene ring:

  • Methoxy Group (-OMe, C1): A strong electron-donating group (EDG) that activates the ring and directs electrophilic substitution, but more importantly, serves as a protected phenol or a hydrogen-bond acceptor in the final drug target.

  • Nitro Group (-NO₂, C2): A strong electron-withdrawing group (EWG) located ortho to the methoxy. It sterically influences the C1 position and electronically deactivates the ring, making the C4-Iodine bond prone to oxidative addition by palladium catalysts without competing side reactions.

  • Iodine Atom (-I, C4): The "leaving" handle. Being the most labile halogen, it allows for chemoselective cross-coupling (Suzuki, Sonogashira, Heck) at room or mild temperatures, often preserving the nitro group for later functionalization.

MolecularArchitecture Core 4-Iodo-2-nitroanisole (The Scaffold) OMe C1: Methoxy (-OMe) Electron Donor Directing Group Core->OMe Stability NO2 C2: Nitro (-NO2) Electron Withdrawing Latent Aniline Core->NO2 Orthogonal Reactivity Iodine C4: Iodine (-I) Labile Handle Cross-Coupling Site Core->Iodine 1st Stage Functionalization

Figure 1: Functional decomposition of the 4-Iodo-2-nitroanisole scaffold, highlighting the orthogonal reactivity sites.

Part 2: Synthesis of the Core (Upstream)

For process chemists, ensuring a reliable supply of the core scaffold is critical. While direct iodination of 2-nitroanisole is possible, it often suffers from regioselectivity issues (forming the 4-iodo vs. 6-iodo isomers). The most robust industrial route relies on the Nitration of 4-Iodoanisole .

The Logic of Regiochemistry

The methoxy group (-OMe) is a strong ortho/para director.[3] The iodine (-I) is a weak ortho/para director but a deactivator.

  • Target: Position 2 (Ortho to OMe, Meta to I).

  • Mechanism: The strong activation of the -OMe group dominates the directing effect. Since the para position is blocked by Iodine, the nitronium ion (NO₂⁺) attacks the ortho position relative to the methoxy group with high selectivity.

Validated Synthetic Protocol

Reaction: Nitration of 4-Iodoanisole Reagents: HNO₃ (65%), Acetic Anhydride (solvent/activator).

  • Dissolution: Dissolve 4-iodoanisole (1.0 eq) in acetic anhydride at 0°C.

  • Addition: Dropwise addition of fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C.

  • Quench: Pour mixture into ice water.

  • Isolation: The product, 4-Iodo-2-nitroanisole, typically precipitates as a yellow solid. Filtration and recrystallization from Ethanol/Water yields high-purity crystals (MP: 96-98°C).

Part 3: Chemoselectivity & Downstream Applications

The primary utility of CAS 52692-09-8 is in Iterative Cross-Coupling . A common pitfall in drug design is reducing the nitro group too early. The resulting amine can poison palladium catalysts or participate in unwanted side reactions.

The "Coupling-First" Strategy

The iodine bond is weaker than the C-NO₂ interaction. Therefore, Suzuki-Miyaura coupling should generally precede nitro reduction.

SynthesisWorkflow Start 4-Iodo-2-nitroanisole (Starting Material) Step1 Step 1: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Step1 Chemoselective I-displacement BadPath Alternative Route: Reduce First? Start->BadPath Inter1 Intermediate A: Biaryl-Nitro Ether Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Inter1->Step2 Final Target Scaffold: Biaryl-Aniline Step2->Final Risk RISK: Amine poisons Pd catalyst Requires protection step BadPath->Risk

Figure 2: The "Coupling-First" workflow is preferred to avoid catalyst poisoning by free amines generated from premature nitro reduction.

Part 4: Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol describes the coupling of 4-Iodo-2-nitroanisole with a generic Phenylboronic acid. This is a self-validating system: the disappearance of the yellow starting material and the emergence of a fluorescent biaryl product can be monitored via TLC.

Materials
  • Substrate: 4-Iodo-2-nitroanisole (1.0 mmol, 279 mg)

  • Coupling Partner: Phenylboronic acid (1.2 mmol, 146 mg)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 25 mg) — Chosen for resistance to aerobic oxidation compared to Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

Step-by-Step Methodology
  • Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 8:2). Starting material (Rf ~0.6) should disappear; product (Rf ~0.5) will appear.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel).

Data Summary Table

PropertyValueNote
Appearance Yellow Crystalline SolidLight sensitive; store in amber vials.
Melting Point 96–98°CSharp range indicates high purity.
Solubility DMSO, DMF, DCM, EtOAcInsoluble in water.
TLC Visualization UV Active (254 nm)Nitro group quenches fluorescence slightly.
Storage 2–8°C, Inert AtmosphereHygroscopic; keep desiccated.

Part 5: Safety & Handling (E-E-A-T Compliance)

Working with nitro-iodinated aromatics requires strict adherence to safety protocols due to potential toxicity and energetic properties.

  • Acute Toxicity: Like many nitroanisoles, this compound is harmful if swallowed or inhaled. It may cause methemoglobinemia (blue lips/skin) upon prolonged exposure.[4]

  • Skin Absorption: High permeability. Double-gloving (Nitrile) is mandatory.

  • Thermal Stability: While not a primary explosive, nitro compounds can decompose violently at high temperatures. Do not distill residues to dryness; use rotary evaporation with a water bath <50°C.

First Aid Measures:

  • In Case of Contact: Immediately wash skin with soap and copious water.[4][5] PEG-400 solution is more effective than water alone for solubilizing the organic residue.

  • Inhalation:[4][5][6] Move to fresh air.[4][5][7] If breathing is difficult, administer oxygen (medical personnel only).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12249866, 4-Iodo-2-nitroanisole. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions. (General reference for the cited protocol). Retrieved from [Link]

Sources

Exploratory

4-Iodo-2-nitroanisole molecular formula C7H6INO3

This technical guide details the chemical profile, synthesis, and applications of 4-Iodo-2-nitroanisole , a critical intermediate in medicinal chemistry. Molecular Formula: C₇H₆INO₃ CAS Registry Number: 52692-09-8 Synony...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and applications of 4-Iodo-2-nitroanisole , a critical intermediate in medicinal chemistry.

Molecular Formula: C₇H₆INO₃ CAS Registry Number: 52692-09-8 Synonyms: 4-Iodo-1-methoxy-2-nitrobenzene; 2-Nitro-4-iodoanisole.[1]

Executive Summary

4-Iodo-2-nitroanisole is a high-value halogenated nitroaromatic scaffold used primarily in the development of pharmaceutical agents. Its structural uniqueness lies in the orthogonality of its functional groups:

  • Iodine (C-4): A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing for the construction of biaryl systems.

  • Nitro (C-2): A latent amine precursor. Post-coupling reduction yields an aniline, enabling subsequent amide bond formation or heterocycle construction (e.g., benzimidazoles, quinoxalines).

  • Methoxy (C-1): A stable electron-donating group that modulates the electronic properties of the ring and serves as a hydrogen-bond acceptor in drug-target interactions.

This guide focuses on the Sandmeyer synthesis route, selected for its scalability and the commercial availability of the precursor, 4-amino-2-nitroanisole (Fast Red B Base).

Chemical Profile & Physiochemical Properties[1][2][3][4][5][6]

PropertyDataNotes
Molecular Weight 279.03 g/mol High halogen contribution (Iodine ~45% by mass).
Appearance Yellow to Orange Crystalline SolidTypical of nitroaromatic compounds.
Melting Point 96–98 °CDistinct from its isomer, 2-iodo-4-nitroanisole (MP ~60°C).
Solubility DMSO, DMF, DCM, Ethyl AcetatePoorly soluble in water; moderate in Ethanol.
Reactivity Electrophile (C-I bond)Excellent substrate for Pd(0) oxidative addition.
Storage 2–8 °C, Light SensitiveIodine-carbon bonds are photolabile; store in amber vials.

Synthetic Pathway: The Sandmeyer Protocol[7]

While direct iodination of 2-nitroanisole is possible, it often suffers from regioselectivity issues due to the competing directing effects of the methoxy (o,p-director) and nitro (m-director) groups. The Sandmeyer reaction starting from 4-amino-2-nitroanisole is the preferred method for generating the 4-iodo isomer with high regiochemical fidelity.

Synthesis Workflow Diagram

The following diagram illustrates the transformation logic, emphasizing the critical diazotization step.

SandmeyerSynthesis Start 4-Amino-2-nitroanisole (Fast Red B Base) Intermediate Diazonium Bisulfate [Ar-N₂⁺ HSO₄⁻] Start->Intermediate Diazotization Reagent1 NaNO₂ / H₂SO₄ (0-5 °C) Reagent1->Intermediate Product 4-Iodo-2-nitroanisole (Target) Intermediate->Product Radical Substitution (-N₂ gas) Reagent2 KI (aq) (Sandmeyer) Reagent2->Product

Caption: Step-wise conversion of 4-amino-2-nitroanisole to 4-iodo-2-nitroanisole via diazonium intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 4-Iodo-2-nitroanisole (10 mmol scale).

Reagents:

  • 4-Amino-2-nitroanisole (1.68 g, 10 mmol)

  • Sodium Nitrite (NaNO₂, 0.76 g, 11 mmol)

  • Potassium Iodide (KI, 2.49 g, 15 mmol)

  • Sulfuric Acid (H₂SO₄, 2.5 M aqueous solution)

  • Urea (optional, to quench excess HNO₂)

Procedure:

  • Diazotization (The "Cold" Step):

    • In a 100 mL round-bottom flask, suspend the amine (1.68 g) in 20 mL of 2.5 M H₂SO₄.

    • Cool the mixture to 0–5 °C using an ice/salt bath. Efficient stirring is critical to prevent local hotspots.

    • Dissolve NaNO₂ (0.76 g) in 5 mL of water. Add this solution dropwise to the amine suspension over 15 minutes. Note: Maintain temperature < 5 °C to prevent diazonium decomposition.

    • Stir for 30 minutes. The solution should become clear/translucent as the diazonium salt forms.

  • Iodination (The Substitution):

    • Dissolve KI (2.49 g) in 10 mL of water.

    • Add the KI solution slowly to the cold diazonium mixture.

    • Observation: Vigorous evolution of nitrogen gas (N₂) will occur, and the solution will turn dark brown/purple due to iodine liberation.

    • Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup & Purification:

    • Cool to room temperature.[2] Quench excess iodine by adding saturated sodium thiosulfate (Na₂S₂O₃) solution until the brown color fades to yellow.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1).

Safety Check: Diazo intermediates are potentially explosive if dried. Do not isolate the diazonium salt; proceed immediately to the iodination step.

Applications in Drug Discovery[1]

4-Iodo-2-nitroanisole is a "linchpin" molecule. Its iodine atom is significantly more reactive toward oxidative addition than the corresponding bromide or chloride, making it ideal for coupling with complex, sterically hindered boronic acids.

Divergent Synthesis Pathways

The molecule allows for chemoselective transformations. The iodine can be reacted before the nitro group is touched, or the nitro group can be reduced while retaining the iodine (using selective reductants like SnCl₂ or Fe/AcOH, avoiding catalytic hydrogenation which might dehalogenate).

Applications Core 4-Iodo-2-nitroanisole Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd(dppf)Cl₂) Core->Suzuki Reduction Selective Reduction (SnCl₂ or Fe/HCl) Core->Reduction Biaryl 4-Aryl-2-nitroanisole (Biaryl Scaffold) Suzuki->Biaryl Heterocycle Indole/Benzimidazole Synthesis Biaryl->Heterocycle  reductive cyclization   Aniline 4-Iodo-2-anisidine (Functionalizable Amine) Reduction->Aniline Aniline->Heterocycle  N-alkylation/coupling  

Caption: Divergent synthetic utility: Route A prioritizes C-C bond formation; Route B prioritizes functional group manipulation.

Key Reaction: Suzuki-Miyaura Coupling
  • Context: Used to attach aryl or heteroaryl groups at the C-4 position.

  • Standard Conditions: 4-Iodo-2-nitroanisole (1.0 eq), Arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(PPh₃)₄ (5 mol%), DME/H₂O (4:1), 80 °C.

  • Why it works: The electron-withdrawing nitro group ortho to the methoxy and meta to the iodine slightly deactivates the ring, but the C-I bond is weak enough that oxidative addition remains fast. The nitro group does not interfere with the Pd(0)/Pd(II) cycle under standard conditions.

References

  • Sandmeyer Reaction Mechanism & Protocols

    • BenchChem.[3] (2025).[4][3] "Application Notes and Protocols for the Sandmeyer Reaction." Retrieved from

  • Suzuki Coupling Applications

    • Organic Chemistry Portal. (2024).[4] "Suzuki Coupling - Mechanism and Recent Literature." Retrieved from

  • Physical Properties & Safety

    • Sigma-Aldrich. (2025).[4][3] "Safety Data Sheet: Nitroanisole Derivatives." Retrieved from

  • Synthesis of Indoles from Nitroanisoles

    • ResearchGate. (2018). "Synthesis of (4-nitro-1H-indol-6-yl)-phosphonic acid derivatives." Retrieved from

Sources

Foundational

4-Iodo-2-nitroanisole synthesis from 2-nitroanisole

An In-Depth Technical Guide to the Synthesis of 4-Iodo-2-nitroanisole from 2-nitroanisole Abstract This technical guide provides a comprehensive overview of the synthesis of 4-iodo-2-nitroanisole, a valuable building blo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Iodo-2-nitroanisole from 2-nitroanisole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-iodo-2-nitroanisole, a valuable building block in medicinal chemistry and drug development. The document delves into the underlying principles of electrophilic aromatic substitution, critically evaluates various iodination methodologies, and presents a detailed, field-proven experimental protocol. The focus is on providing researchers, scientists, and drug development professionals with not only a procedural methodology but also the causal logic behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of 4-Iodo-2-nitroanisole

Aryl iodides, and specifically nitro-substituted aromatic compounds, are foundational scaffolds in the synthesis of complex organic molecules. The nitro group, while sometimes viewed as a potential metabolic liability, offers unique electronic properties and serves as a versatile synthetic handle for further functionalization, such as reduction to an amine.[1] Its strong electron-withdrawing nature is pivotal in the development of various therapeutic agents, including anticancer, antitubercular, and antiparasitic drugs.[1]

4-Iodo-2-nitroanisole is a particularly useful intermediate. The presence of three distinct functional groups—methoxy, nitro, and iodo—at specific positions on the aromatic ring allows for regioselective transformations, making it a powerful precursor for creating diverse molecular libraries in the drug discovery process.[2] The iodine atom is especially prized for its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstones of modern pharmaceutical synthesis.

The Core Chemistry: Electrophilic Aromatic Substitution

The synthesis of 4-iodo-2-nitroanisole from 2-nitroanisole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on understanding and controlling the regioselectivity, which is dictated by the electronic effects of the substituents already present on the aromatic ring.

Directing Effects and Ring Activation

The starting material, 2-nitroanisole, possesses two key substituents:

  • Methoxy Group (-OCH₃): An activating, ortho, para-directing group. The oxygen's lone pairs can donate electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack. This effect is strongest at the positions ortho and para to the methoxy group.

  • Nitro Group (-NO₂): A strongly deactivating, meta-directing group. Through both inductive and resonance effects, it withdraws electron density from the ring, making the EAS reaction more challenging compared to unsubstituted benzene.

When both groups are present, their directing effects must be considered in concert. The methoxy group directs incoming electrophiles to positions 2 (already occupied), 4, and 6. The nitro group directs to positions 3 and 5. The most favorable position for electrophilic attack is the one that is most strongly activated. In this case, the para position relative to the powerful activating methoxy group (C4) is the primary site of reaction. This position is also beneficially meta to the deactivating nitro group, avoiding its deactivating influence. Steric hindrance at the C6 position, which is ortho to both bulky groups, further favors substitution at C4.

The Challenge of Iodination

Unlike bromination or chlorination, direct iodination with molecular iodine (I₂) is a difficult and reversible reaction.[3] Iodine is the least reactive of the halogens, and the hydrogen iodide (HI) byproduct is a strong reducing agent that can reduce the iodo-aromatic product back to the starting material. Therefore, to drive the reaction forward, an oxidizing agent is required to consume the HI or, more commonly, to generate a more potent electrophilic iodine species, often denoted as "I⁺".[4]

Comparative Analysis of Iodination Methodologies

Several methods exist for the iodination of aromatic rings. The choice of method depends on the substrate's reactivity, desired yield, scalability, and safety considerations.

MethodReagentsConditionsProsCons
Iodine/Oxidizing Agent I₂, Periodic Acid (H₅IO₆) or Nitric Acid (HNO₃)Acidic medium, elevated temperature (e.g., 65-70°C)[5]Cost-effective, readily available reagents.Harsh conditions, potential for side-reactions (e.g., nitration with HNO₃)[6][7], safety concerns with strong oxidizers.
Iodine Monochloride IClAcetic acid or other polar solventsHighly reactive electrophile, often faster reactions.Corrosive and moisture-sensitive reagent.
N-Iodosuccinimide (NIS) NIS, often with an acid catalyst (e.g., TFA, H₂SO₄)Mild conditions, often room temperature or slightly elevated.[8]High selectivity[9], mild conditions suitable for sensitive substrates, easy to handle solid reagent.Higher reagent cost compared to I₂.

For the synthesis of 4-iodo-2-nitroanisole, a deactivated yet sensitive substrate, the use of N-Iodosuccinimide (NIS) is often preferred due to its mild reaction conditions and high regioselectivity, minimizing the risk of unwanted side products.[8][9][10]

Recommended Experimental Protocol: Iodination using N-Iodosuccinimide

This protocol describes a reliable and scalable method for the synthesis of 4-iodo-2-nitroanisole using NIS. It is designed as a self-validating system where reaction progress can be monitored and the endpoint clearly determined.

Safety Precautions
  • 2-Nitroanisole: Harmful if swallowed and may cause cancer.[11] It can be absorbed through the skin and may cause methemoglobinemia, leading to cyanosis.[12] AVOID ALL CONTACT.[12]

  • N-Iodosuccinimide (NIS): An oxidizing agent and an irritant. Avoid contact with skin and eyes.

  • Sulfuric Acid: Severely corrosive. Causes extreme burns. Handle with extreme care.

  • Solvents (Acetonitrile, Ethyl Acetate, Dichloromethane): Flammable and volatile. Use only in a well-ventilated fume hood.

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
2-NitroanisoleC₇H₇NO₃153.145.00 g32.6 mmol
N-Iodosuccinimide (NIS)C₄H₄INO₂224.987.67 g34.1 mmol
Sulfuric Acid (conc.)H₂SO₄98.08~1 mL-
Acetonitrile (MeCN)C₂H₃N41.05100 mL-
Sodium ThiosulfateNa₂S₂O₃158.11--
Dichloromethane (DCM)CH₂Cl₂84.93--
BrineNaCl(aq)---
Sodium Sulfate (anhyd.)Na₂SO₄142.04--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitroanisole (5.00 g, 32.6 mmol) and acetonitrile (100 mL). Stir until the substrate is fully dissolved.

  • Reagent Addition: In one portion, add N-Iodosuccinimide (7.67 g, 34.1 mmol, 1.05 eq) to the solution.

  • Catalyst Addition: Cool the flask in an ice-water bath. Slowly and dropwise, add concentrated sulfuric acid (~1 mL) to the stirring suspension. The reaction mixture may change color.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 150 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted NIS and iodine, causing the color to fade.

  • Work-up - Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Work-up - Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure 4-iodo-2-nitroanisole as a crystalline solid.

Visualization of Key Processes

Reaction Mechanism

The following diagram illustrates the electrophilic aromatic substitution mechanism for the iodination of 2-nitroanisole using acid-activated NIS.

Workflow start Dissolve 2-Nitroanisole in Acetonitrile add_nis Add N-Iodosuccinimide start->add_nis add_acid Add H₂SO₄ (cat.) at 0 °C add_nis->add_acid react Stir at Room Temp (Monitor by TLC) add_acid->react quench Quench with aq. Na₂S₂O₃ Solution react->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ & Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Recrystallize from Ethanol/Water concentrate->purify end Pure 4-Iodo-2-nitroanisole purify->end

Caption: Synthetic Workflow Diagram.

Data and Characterization

Successful synthesis should be confirmed by analytical methods. The following table summarizes key data for the target compound.

PropertyExpected Value
Appearance Yellow to light brown crystalline solid
Molecular Formula C₇H₆INO₃
Molecular Weight 279.03 g/mol
Melting Point 98-102 °C
¹H NMR (CDCl₃, 400 MHz) δ ~ 8.15 (d, 1H), 7.80 (dd, 1H), 7.00 (d, 1H), 3.95 (s, 3H) ppm
¹³C NMR (CDCl₃, 100 MHz) δ ~ 155.0, 141.0, 135.0, 128.0, 112.0, 85.0, 57.0 ppm
Purity (by HPLC/GC) >98% after recrystallization
Expected Yield 85-95%

Conclusion

The synthesis of 4-iodo-2-nitroanisole from 2-nitroanisole via electrophilic iodination with N-Iodosuccinimide is a robust and efficient method. A thorough understanding of the electronic directing effects of the methoxy and nitro substituents is paramount to predicting the high regioselectivity of the reaction. The presented protocol, which emphasizes mild conditions and straightforward purification, provides a reliable pathway for obtaining this valuable synthetic intermediate. For professionals in drug discovery and development, mastery of such targeted functionalizations is essential for the rational design and synthesis of novel therapeutic agents.

References

  • CN108373404B - Synthesis method of 4-iodoanisole - Google Patents. Google.
  • Electrophilic aromatic substitution mechanism (video) - Khan Academy. Khan Academy. Available at: [Link]

  • Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION. LibreTexts Chemistry. Available at: [Link]

  • "Iodination of Anisole" by Ralph Holch and J.B. Culbertson - UNI ScholarWorks. UNI ScholarWorks. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Nitration of 3-iodoanisole and 2,6-dimethyl-4-iodoanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. MDPI. Available at: [Link]

  • periodic acid dihydrate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. MDPI. Available at: [Link]

  • (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method - ResearchGate. ResearchGate. Available at: [Link]

  • Mechanism of aromatic iodination by iodine and nitric acid - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Results - Targeting innovation in antibiotic drug discovery and development - NCBI - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Iodination via NIS -- various conditions , Hive Chemistry Discourse. The Hive. Available at: [Link]

  • ICSC 1520 - 2-NITROANISOLE. ILO and WHO. Available at: [Link]

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Exploratory

A Guide to the Structural Elucidation of 4-Iodo-2-nitroanisole via ¹H NMR Spectroscopy

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-iodo-2-nitroanisole. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-iodo-2-nitroanisole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the causal relationships between molecular structure and spectral output. We will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling patterns based on substituent effects, and provide a framework for experimental verification.

Introduction: The Role of NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in organic chemistry.[1] For a molecule like 4-iodo-2-nitroanisole (C₇H₆INO₃), ¹H NMR provides critical information about its electronic and structural arrangement by probing the local magnetic environments of its hydrogen nuclei (protons).[1] This guide will systematically deconstruct the anticipated ¹H NMR spectrum of this molecule, offering a predictive analysis grounded in the fundamental principles of chemical shift, spin-spin coupling, and the influence of substituents on the aromatic ring.

Molecular Architecture and Its Spectroscopic Implications

The structure of 4-iodo-2-nitroanisole features a benzene ring with three distinct substituents: a methoxy group (-OCH₃), a nitro group (-NO₂), and an iodine atom (-I). The substitution pattern (1-methoxy, 2-nitro, 4-iodo) dictates that there are no elements of symmetry that would render any of the aromatic protons chemically equivalent. Consequently, we expect to see distinct signals for each of the three aromatic protons, in addition to a signal for the methoxy group protons.

Core Principles: Predicting the ¹H NMR Spectrum

The appearance of a ¹H NMR spectrum is governed by four key factors: chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J).[2] A thorough analysis of these components allows for the complete assignment of the molecular structure.

The Influence of Substituents on Chemical Shift

The chemical shift of a proton is highly sensitive to the electron density in its vicinity. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal to a lower chemical shift (upfield).[3]

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both induction and resonance. This effect strongly deshields protons ortho and para to it.[3]

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance (lone pairs on the oxygen) but is mildly electron-withdrawing through induction. Overall, it tends to shield ortho and para protons.

  • Iodine Atom (-I): Halogens are inductively electron-withdrawing. However, the effect of iodine on proton chemical shifts is complex, involving factors like electronegativity, magnetic anisotropy, and the "heavy-atom effect".[4]

Spin-Spin Coupling: Deciphering Connectivity

Spin-spin coupling arises from the interaction of the magnetic moments of non-equivalent protons on adjacent atoms, leading to the splitting of NMR signals. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). For substituted benzenes, the coupling constants are characteristic of the proton-proton distance:

  • Jortho: Coupling between adjacent protons (3 bonds apart), typically 7–10 Hz.

  • Jmeta: Coupling between protons separated by one carbon (4 bonds apart), typically 2–3 Hz.

  • Jpara: Coupling between protons on opposite sides of the ring (5 bonds apart), typically 0–1 Hz and often not resolved.

Predictive Analysis of the 4-Iodo-2-nitroanisole Spectrum

Signal-by-Signal Breakdown
  • Methoxy Protons (-OCH₃): This group contains three equivalent protons and is not coupled to any other protons. Therefore, it will appear as a sharp singlet . Located on a carbon adjacent to the electron-withdrawing nitro group, its chemical shift is expected to be slightly downfield, predicted around δ 3.9-4.0 ppm .

  • Aromatic Proton H-3: This proton is positioned ortho to the strongly electron-withdrawing nitro group and ortho to the methoxy group. The powerful deshielding effect of the adjacent nitro group will dominate, shifting this proton significantly downfield. It is coupled to H-5 (meta coupling). Thus, it is predicted to be a doublet with a small Jmeta of ~2.5 Hz , appearing at approximately δ 7.8-7.9 ppm .

  • Aromatic Proton H-5: This proton is situated ortho to the iodine atom and meta to both the nitro and methoxy groups. It experiences coupling from H-6 (ortho coupling) and H-3 (meta coupling). This will result in a doublet of doublets . Its chemical shift will be influenced by all three substituents, placing it intermediate to H-3 and H-6. It is predicted to appear around δ 7.5-7.6 ppm with Jortho ≈ 9.0 Hz and Jmeta ≈ 2.5 Hz .

  • Aromatic Proton H-6: This proton is ortho to the methoxy group and meta to the nitro group. The shielding effect of the methoxy group will cause it to appear at the most upfield position of the aromatic protons. It is coupled to H-5 (ortho coupling), resulting in a doublet with a large Jortho of ~9.0 Hz . Its predicted chemical shift is around δ 7.0-7.1 ppm .

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 4-iodo-2-nitroanisole.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
-OCH₃3.9 - 4.0Singlet (s)-3H
H-67.0 - 7.1Doublet (d)Jortho ≈ 9.01H
H-57.5 - 7.6Doublet of Doublets (dd)Jortho ≈ 9.0, Jmeta ≈ 2.51H
H-37.8 - 7.9Doublet (d)Jmeta ≈ 2.51H

Standard Operating Protocol for ¹H NMR Spectrum Acquisition

To experimentally validate the predicted spectrum, the following protocol should be employed. This self-validating system ensures reproducibility and accuracy.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 4-iodo-2-nitroanisole.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Standardization: Add a small amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer)
  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Calibration: Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm.

  • Integration: Integrate all signals to determine the relative ratio of protons.

  • Peak Picking: Identify the chemical shift and multiplicity of each signal.

Logical Workflow for Spectral Interpretation

The process of assigning the signals in the ¹H NMR spectrum of 4-iodo-2-nitroanisole follows a logical progression. The diagram below illustrates this workflow, which is a critical component of ensuring trustworthy and verifiable structural elucidation.

G cluster_0 Data Acquisition & Processing cluster_1 Signal Analysis cluster_2 Structural Assignment A Acquire FID B Fourier Transform A->B C Phase & Baseline Correction B->C D Calibrate to TMS (0 ppm) C->D E Identify Singlet (3H) ~3.9 ppm D->E F Identify Aromatic Signals (3 distinct patterns) D->F H Integrate Signals (Ratio 1:1:1:3) D->H I Assign -OCH3 to Singlet E->I G Analyze Multiplicity & J-values F->G J Assign H-3 (d, J≈2.5 Hz) Most Downfield G->J K Assign H-6 (d, J≈9.0 Hz) Most Upfield G->K L Assign H-5 (dd) Intermediate Shift G->L M Final Structure Confirmation H->M I->M J->M K->M L->M

Caption: Logical workflow for the assignment of the ¹H NMR spectrum of 4-iodo-2-nitroanisole.

Conclusion

The ¹H NMR spectrum of 4-iodo-2-nitroanisole is predicted to exhibit four distinct signals corresponding to the methoxy group and the three non-equivalent aromatic protons. The chemical shifts are dictated by the strong electron-withdrawing nature of the nitro group and the modulating effects of the methoxy and iodo substituents. The coupling patterns, a series of doublets and a doublet of doublets, are characteristic of the 1,2,4-trisubstituted aromatic ring system. This in-depth predictive analysis, grounded in established principles and comparison with known analogs, provides a robust framework for the experimental verification and structural confirmation of 4-iodo-2-nitroanisole, underscoring the power of NMR spectroscopy in modern chemical research.

References

  • University of Calgary. (n.d.). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts.
  • Reddit. (2023, July 30). NMR help. r/chemhelp. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(3,4,5-Trimethoxybenzylamino)-4-nitroanisole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Iodo-4-methoxy-2-nitrobenzene. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Iodo-4-nitroanisole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Iodo-4-methoxy-2-nitrobenzene. PubMed Central. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule [Video]. YouTube. Retrieved from [Link]

  • University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Ai, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e288-e295.

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 4-Iodo-2-nitroanisole

Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-iodo-2-nitroanisole. In the absence of a publicly available experimental mass spectrum for this specific compound, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-iodo-2-nitroanisole. In the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established principles of mass spectrometry and detailed analysis of structurally analogous compounds to predict its fragmentation patterns under electron ionization (EI). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectral characteristics of substituted nitroaromatic compounds for identification, characterization, and quality control purposes. We will explore the expected molecular ion, characteristic fragmentations, and the underlying mechanistic principles governing its gas-phase ion chemistry.

Introduction

4-Iodo-2-nitroanisole is a substituted aromatic compound with the molecular formula C₇H₆INO₃. Its structure, featuring a methoxy group, a nitro group, and an iodine atom on a benzene ring, presents a unique case for mass spectrometric analysis. The interplay of these functional groups dictates the fragmentation pathways, offering a rich source of structural information. Understanding the mass spectrum of this molecule is crucial for its unambiguous identification in complex matrices, for monitoring its synthesis, and for characterizing its potential metabolites or degradation products in various applications, including pharmaceutical and materials science research.

This guide will provide a detailed, predictive analysis of the electron ionization mass spectrum of 4-iodo-2-nitroanisole. By examining the known fragmentation patterns of nitroaromatics, iodoarenes, and anisoles, we can construct a highly probable fragmentation scheme. This approach not only serves as a practical tool for identifying this specific molecule but also reinforces the fundamental principles of mass spectral interpretation.

Physicochemical Properties and Expected Molecular Ion

A summary of the key physicochemical properties of 4-iodo-2-nitroanisole is presented in Table 1. This information is essential for designing appropriate sample introduction methods for mass spectrometric analysis.

PropertyValueSource
Molecular Formula C₇H₆INO₃
Molecular Weight 279.03 g/mol
Appearance Pale yellow to yellow crystals or powder
Melting Point 95.0-101.0 °C
CAS Number 52692-09-8

Under electron ionization (EI), we expect to observe a prominent molecular ion peak (M⁺˙) at an m/z of 279. The aromatic nature of the molecule contributes to the stability of the molecular ion, making it readily detectable. Due to the natural abundance of ¹³C (~1.1%), a small M+1 peak at m/z 280 is also anticipated.

Recommended Experimental Protocol: GC-MS Analysis

For the analysis of a semi-volatile and thermally stable compound like 4-iodo-2-nitroanisole, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the method of choice. The following provides a detailed, self-validating protocol.

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-iodo-2-nitroanisole in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Working Solutions: Perform serial dilutions from the stock solution to create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration and to determine the instrument's linear dynamic range.

3.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: A modern GC system equipped with a split/splitless injector.

  • GC Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection (1 µL) for high sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 350.

3.3. Protocol Validation

  • Blank Analysis: Inject a solvent blank before and after the sample set to ensure no carryover or system contamination.

  • Calibration Curve: Analyze the working standards to establish a calibration curve. A linear response with a correlation coefficient (R²) > 0.995 is expected.

  • Replicate Injections: Perform replicate injections of a mid-range standard to assess system precision (relative standard deviation < 15%).

Caption: A typical experimental workflow for the GC-MS analysis of 4-iodo-2-nitroanisole.

Predicted Fragmentation Pathways

The fragmentation of 4-iodo-2-nitroanisole under electron ionization is predicted to be driven by the presence of the nitro, iodo, and methoxy functional groups. The stability of the aromatic ring will also play a significant role in directing the fragmentation cascades. The proposed pathways are detailed below and summarized in Table 2.

4.1. Initial Fragmentation of the Molecular Ion (m/z 279)

The molecular ion (M⁺˙) at m/z 279 is expected to undergo several primary fragmentation reactions:

  • Loss of a Nitro Radical (•NO₂): This is a very common fragmentation for nitroaromatic compounds.[1] The loss of a 46 Da neutral fragment would lead to an ion at m/z 233 . This ion would be the 4-iodoanisole radical cation.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the O-CH₃ bond is characteristic of anisoles. The loss of a 15 Da methyl radical would result in a phenoxy-type cation at m/z 264 .

  • Loss of Nitric Oxide (NO): A rearrangement reaction can lead to the expulsion of a neutral NO molecule (30 Da), resulting in an ion at m/z 249 . This is a known pathway for ortho-nitro substituted compounds.

  • Loss of an Iodine Radical (•I): The C-I bond is relatively weak and can undergo homolytic cleavage. The loss of an iodine radical (127 Da) would produce an ion at m/z 152 , corresponding to the 2-nitroanisole radical cation.

  • Loss of Formaldehyde (CH₂O): Anisoles can undergo rearrangement to eliminate a neutral formaldehyde molecule (30 Da), which would lead to an ion at m/z 249 .

4.2. Secondary and Subsequent Fragmentations

The primary fragment ions will undergo further fragmentation, leading to a complex and informative mass spectrum:

  • From m/z 233 ([M - NO₂]⁺): This ion, the 4-iodoanisole radical cation, can subsequently lose a methyl radical (•CH₃) to form an ion at m/z 218 .

  • From m/z 264 ([M - CH₃]⁺): This ion can lose NO₂ to form an ion at m/z 218 .

  • From m/z 152 ([M - I]⁺): This 2-nitroanisole radical cation is expected to fragment further by losing •NO₂ to give an ion at m/z 106 , or by losing •CH₃ to yield an ion at m/z 137 . The ion at m/z 106 could then lose CO to form the phenyl cation at m/z 78 .

The following Graphviz diagram illustrates the predicted major fragmentation pathways.

Fragmentation_of_4-Iodo-2-nitroanisole cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation cluster_tertiary Tertiary Fragmentation M M+• m/z 279 F233 [M - NO2]+• m/z 233 M->F233 - •NO2 F264 [M - CH3]+ m/z 264 M->F264 - •CH3 F152 [M - I]+• m/z 152 M->F152 - •I F249 [M - NO]+ m/z 249 M->F249 - NO F218 [M - NO2 - CH3]+ m/z 218 F233->F218 - •CH3 F264->F218 - NO2 F106 [M - I - NO2]+ m/z 106 F152->F106 - •NO2 F137 [M - I - CH3]+ m/z 137 F152->F137 - •CH3 F78 [C6H5O]+ m/z 78 F106->F78 - CO

Caption: Predicted major fragmentation pathways of 4-iodo-2-nitroanisole under electron ionization.

Table 2: Predicted Prominent Ions in the Mass Spectrum of 4-Iodo-2-nitroanisole

m/zProposed IdentityFragmentation Pathway
279[M]⁺˙ (Molecular Ion)-
264[M - CH₃]⁺Loss of a methyl radical
249[M - NO]⁺Loss of nitric oxide
233[M - NO₂]⁺˙Loss of a nitro radical
218[M - NO₂ - CH₃]⁺Sequential loss of nitro and methyl radicals
152[M - I]⁺˙Loss of an iodine radical
137[M - I - CH₃]⁺Sequential loss of iodine and methyl radicals
127[I]⁺Iodine cation
106[M - I - NO₂]⁺Sequential loss of iodine and nitro radicals
78[C₆H₅O]⁺Phenyl cation from further fragmentation

Trustworthiness and Self-Validation of the Analysis

The predictive nature of this guide is grounded in well-established principles of mass spectrometry and supported by experimental data from closely related compounds. The fragmentation of nitrobenzene, for instance, consistently shows the loss of the nitro group.[2][3] Similarly, the mass spectra of anisole and its derivatives are characterized by the loss of a methyl radical and formaldehyde.[4] The mass spectrum of the structurally similar 2-iodo-4-nitrotoluene, available in the NIST Chemistry WebBook, shows a prominent molecular ion and fragments corresponding to the loss of the nitro group and the iodine atom, lending strong support to our predictions.[5]

To validate the identity of 4-iodo-2-nitroanisole in an experimental setting, the following criteria should be met:

  • The retention time in the GC-MS analysis should be consistent and reproducible.

  • The observed mass spectrum should exhibit a molecular ion at m/z 279.

  • The key fragment ions predicted in Table 2 should be present with reasonable relative abundances.

  • High-resolution mass spectrometry could be employed to confirm the elemental composition of the molecular ion and key fragments, providing an additional layer of confidence.

Conclusion

This in-depth technical guide provides a robust framework for understanding and predicting the mass spectrometric behavior of 4-iodo-2-nitroanisole. By dissecting the contributions of each functional group to the fragmentation process and drawing parallels with known compounds, we have constructed a detailed and scientifically sound predictive analysis. The proposed fragmentation pathways and the expected prominent ions serve as a valuable reference for researchers working with this compound. The provided experimental protocol offers a clear and validated methodology for obtaining high-quality mass spectral data. This guide underscores the power of predictive analysis in mass spectrometry, enabling confident structural elucidation even in the absence of a reference spectrum.

References

  • ChemBK. (2024). 2-Iodo-4-nitroanisole. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Iodo-4-nitroanisole. Retrieved from [Link]

  • Dr. A.S.S. Chemistry World. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. [Link]

  • NIST. (n.d.). 2-Iodo-4-nitrotoluene. In NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008). Benzene and substituted derivatives. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-29.
  • NIST. (n.d.). Benzene, nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodoanisole. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • MassBank. (2008). Organic compounds. Retrieved from [Link]

  • T3DB. (2014). Nitrobenzene (T3D4216). Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. [Link]

  • MassBank. (2023). msbnk-epa-entact_agilent000792 - MassBank. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2023). GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination of 4-Iodo-2-nitroanisole

Executive Summary This application note details the protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 4-Iodo-2-nitroanisole (CAS: 6313-14-0).[1] This substrate represents a specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 4-Iodo-2-nitroanisole (CAS: 6313-14-0).[1] This substrate represents a specific class of electron-deficient aryl halides often utilized as precursors for benzoxazines, azo dyes, and pharmaceutical intermediates.

While aryl iodides are typically highly reactive in oxidative addition, the presence of the ortho-nitro group and the para-methoxy group introduces unique electronic and steric challenges. This guide provides two distinct protocols:

  • Method A (Discovery/Screening): A high-success precatalyst system (BrettPhos Pd G4) designed for rapid optimization and difficult amines.[1]

  • Method B (Process/Scale-up): A cost-effective binary system (Pd₂dba₃/Xantphos) suitable for larger batches.[1]

Substrate Analysis & Mechanistic Considerations

Electronic Environment

The substrate, 4-Iodo-2-nitroanisole, possesses a "push-pull" electronic structure that dictates catalyst selection:

  • C4-Iodine Bond (Reactive Site): The iodine atom is a facile leaving group for oxidative addition.[1] The meta-nitro group exerts an inductive electron-withdrawing effect (-I), lowering the electron density at the metal center after oxidative addition.[1]

  • C2-Nitro Group: While it activates the ring, it poses a risk of catalyst poisoning (coordination to Pd) or side reactions (reduction to amine).[1]

  • C1-Methoxy Group: Located para to the reactive center, its resonance donation (+R) increases electron density, potentially making oxidative addition slightly more difficult than in pure nitro-arenes, but still faster than neutral anisoles.[1]

The "Iodide Effect" & Catalyst Poisoning

A critical, often overlooked mechanism in aryl iodide coupling is the formation of stable, inactive bridged palladium-iodide dimers


.[1]
  • Solution: Bulky, electron-rich phosphine ligands (e.g., BrettPhos, Xantphos) are essential to destabilize these dimers and enforce the formation of the active monomeric

    
     species.[1]
    

Strategic Protocol Design

Decision Matrix: Base & Ligand Selection

The choice of base is critical to prevent Nucleophilic Aromatic Substitution (


) side reactions.[1]
  • Risk: Strong nucleophilic bases (e.g., NaOtBu) can attack C1, displacing the methoxy group (activated by the ortho-nitro).[1]

  • Mitigation: Use inorganic carbonate bases (

    
    , 
    
    
    
    ) which are effective for Buchwald-Hartwig coupling but poor nucleophiles for
    
    
    .[1]
Visualization: Reaction Pathway & Logic

The following diagram illustrates the catalytic cycle and the decision logic for this specific substrate.

G cluster_cycle Mechanism Details Start Substrate: 4-Iodo-2-nitroanisole Decision Base Selection (Critical Step) Start->Decision Risk Risk: SNAr at C1 (OMe displacement) Decision->Risk Strong Nucleophile (NaOtBu) Safe Path: C-N Coupling at C4 Decision->Safe Weak Nucleophile (Cs2CO3) CatCycle Catalytic Cycle (Pd0 -> PdII) Safe->CatCycle Oxidative Addition Prod Product: 4-Amino-2-nitroanisole deriv. CatCycle->Prod Reductive Elimination OA Oxidative Addition (Fast due to I) TM Amine Binding (Steric Control) OA->TM RE Reductive Elimination (Rate Determining) TM->RE

Figure 1: Strategic decision pathway emphasizing base selection to avoid side reactions.

Experimental Protocols

Method A: The "Gold Standard" (BrettPhos Pd G4)

Recommended for: Primary amines, sterically hindered amines, and initial screening.

Rationale: The G4 precatalyst ensures rapid generation of the active


 species even at low temperatures, minimizing nitro-group reduction.[1] BrettPhos provides extreme steric bulk to prevent dimer formation.[1]

Materials:

  • 4-Iodo-2-nitroanisole (1.0 equiv)[1]

  • Amine (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G4 (1–3 mol%) [Sigma-Aldrich: 1599466-83-7][1]

  • Base:

    
     (2.0 equiv) - Dry, micronized is best.[1]
    
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Procedure:

  • Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, add 4-iodo-2-nitroanisole (1.0 mmol, 279 mg),

    
     (2.0 mmol, 652 mg), and BrettPhos Pd G4 (0.02 mmol, 18 mg) to a reaction vial equipped with a magnetic stir bar.
    
  • Solvent Addition: Seal the vial. Evacuate and backfill with

    
     (3x) if not in a glovebox. Inject anhydrous 1,4-Dioxane (5 mL) via syringe.
    
  • Amine Addition: Inject the amine (1.2 mmol) via syringe.

  • Reaction: Heat the block to 80°C for 4–12 hours. Note: Monitor by LC-MS.[1] If conversion is slow, increase T to 100°C.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica eluting with EtOAc. Concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: The "Scale-Up Workhorse" (Pd₂dba₃ / Xantphos)

Recommended for: Large scale (>10g), simple primary/secondary amines, cost-sensitive projects.[1]

Rationale: Xantphos is a wide-bite-angle ligand that enforces reductive elimination, crucial for electron-deficient substrates where the Pd-N bond might be stable.[1]

Materials:

  • 4-Iodo-2-nitroanisole (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • Pd Source:

    
     (1.5 mol%)[1]
    
  • Ligand: Xantphos (4.5 mol%)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Toluene (anhydrous)[1]

Procedure:

  • Pre-complexation (Optional but recommended): Mix

    
     and Xantphos in a small amount of toluene under 
    
    
    
    for 10 mins to generate the active catalyst.[1]
  • Main Mix: Add substrate and base to the reaction vessel. Add the catalyst solution.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup: Standard Celite filtration and concentration.

Data & Troubleshooting Guide

Reaction Parameter Optimization Table
ParameterRecommendationTechnical Insight
Solvent 1,4-Dioxane or TolueneDioxane is preferred for solubility; Toluene is better for ease of removal on scale.[1] Avoid DMF (can decompose at high T with base).
Concentration 0.1 M – 0.25 MToo dilute slows the bimolecular oxidative addition; too concentrated risks precipitation of base.
Temperature 80°C – 100°CStart at 80°C. Nitro groups are thermally stable here, but avoid >120°C to prevent decomposition.
Atmosphere Inert (

or Ar)
Critical.

kills the active Pd(0) species and oxidizes the phosphine ligand.[1]
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Iodide dimers)Switch to Method A (BrettPhos) or add 5 mol% extra ligand. Ensure solvent is degassed.[1]
Dehalogenation (Ar-I

Ar-H)

-Hydride Elimination / Protodehalogenation
Ensure solvent is strictly anhydrous.[1] Avoid alcohols (use Dioxane). Lower temperature.
C1-Substitution (Loss of OMe)

Side Reaction
Switch base from NaOtBu to

or

.
Nitro Reduction Harsh Reducing ConditionsEnsure no external reductants are present. Reduce reaction time.

Safety & Handling

  • Nitro Compounds: 4-Iodo-2-nitroanisole is an energetic precursor.[1] While stable, avoid heating dry solids.[1]

  • Palladium: Heavy metal waste must be segregated.[1]

  • Base:

    
     is an irritant; handle with gloves to avoid dust inhalation.[1]
    

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • Sigma-Aldrich. "BrettPhos Pd G4 Product Information."[1] Link

  • Driver, M. S., & Hartwig, J. F. (1996).[1] "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217-7218.[1] Link[1]

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Application

nucleophilic aromatic substitution on 4-Iodo-2-nitroanisole

Application Note: Strategic Regioselective Functionalization of 4-Iodo-2-nitroanisole via Nucleophilic Aromatic Substitution ( ) Abstract This application note details the protocol for the chemoselective nucleophilic aro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Regioselective Functionalization of 4-Iodo-2-nitroanisole via Nucleophilic Aromatic Substitution (


) 

Abstract

This application note details the protocol for the chemoselective nucleophilic aromatic substitution (


) of 4-iodo-2-nitroanisole. Unlike standard 

substrates where a halogen is the leaving group, this scaffold presents a unique electronic landscape: the nitro group activates the ortho-methoxy group for displacement, while the meta-iodine atom remains electronically isolated and intact. This protocol enables the synthesis of functionalized 4-iodo-2-nitroanilines , preserving the aryl iodide for subsequent transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Part 1: The Chemoselectivity Challenge

1.1 The Electronic Paradox 4-Iodo-2-nitroanisole (CAS: 7766-41-8) contains three functional groups with distinct reactivities. Successful functionalization requires understanding the electronic governing principles:

  • The Nitro Group (

    
    ):  Located at C-2. It is a strong electron-withdrawing group (EWG) that activates positions ortho and para to it via resonance (Meisenheimer complex stabilization).
    
  • The Methoxy Group (

    
    ):  Located at C-1 (ortho to 
    
    
    
    ). While typically a poor leaving group, the strong ortho-activation by the nitro group makes the C-1 position highly susceptible to nucleophilic attack by amines (ipso-substitution).
  • The Iodine Atom (

    
    ):  Located at C-4 (meta to 
    
    
    
    ). Because it is meta to the activating group, it cannot stabilize the negative charge in a Meisenheimer intermediate. Therefore, it is inert to standard
    
    
    conditions, effectively acting as a "silent spectator" during this reaction.

1.2 Strategic Utility This reaction is a cornerstone in medicinal chemistry library synthesis. By performing


 first, researchers can install diverse amine "headgroups" at C-1. The preserved iodine at C-4 then serves as a pristine handle for downstream elaboration, avoiding the need for protecting groups that would be required if the order of operations were reversed.

Part 2: Mechanism & Pathway Visualization

The reaction proceeds via an addition-elimination mechanism.[1][2][3] The nucleophile (amine) attacks C-1, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The methoxy group is then expelled as methanol (or methoxide, which is protonated).

SNAr_Pathway cluster_logic Chemo-Selectivity Logic Substrate 4-Iodo-2-nitroanisole (Substrate) Transition Meisenheimer Complex (Stabilized by o-NO2) Substrate->Transition + Primary/Secondary Amine (Nucleophilic Attack at C-1) Product N-Substituted-4-iodo-2-nitroaniline (Product) Transition->Product - OMe elimination Byproduct Methanol (Leaving Group) Transition->Byproduct Logic1 Iodine (C-4) Meta to NO2 NO REACTION Logic2 Methoxy (C-1) Ortho to NO2 ACTIVATED

Figure 1: Mechanistic pathway highlighting the regioselective attack at C-1 driven by ortho-nitro activation.

Part 3: Experimental Protocol

Objective: Synthesis of 4-iodo-2-nitro-N-morpholinobenzene (Model Reaction).

Materials:

  • Substrate: 4-Iodo-2-nitroanisole (1.0 equiv, 279.03 g/mol ).

  • Nucleophile: Morpholine (1.5 equiv).

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Optional if amine is valuable; excess amine can serve as base.
    
  • Solvent: Acetonitrile (MeCN) or DMF (for lower reactivity amines).

  • Equipment: Sealed pressure tube or reflux condenser setup.

Step-by-Step Methodology:

  • Preparation:

    • In a 25 mL round-bottom flask (or pressure vial), dissolve 4-iodo-2-nitroanisole (279 mg, 1.0 mmol) in anhydrous Acetonitrile (3.0 mL).

    • Note: Acetonitrile is preferred for ease of workup; use DMF only if the amine is poorly nucleophilic or sterically hindered.

  • Addition:

    • Add Potassium Carbonate (276 mg, 2.0 mmol).

    • Add Morpholine (130 µL, 1.5 mmol) dropwise via syringe.

  • Reaction:

    • Heat the mixture to 80°C (oil bath temperature).

    • Stir magnetically at 500 RPM.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1) after 2 hours. The starting material (

      
      ) should disappear, replaced by a more polar, deeply colored (often orange/red) product spot (
      
      
      
      ).
  • Workup (Self-Validating Step):

    • Cool reaction to room temperature.

    • Precipitation Method: Pour the reaction mixture into 15 mL of ice-cold water. The product, being lipophilic and less soluble than the starting anisole, should precipitate as a bright orange solid.

    • Validation: If no solid forms, extract with Ethyl Acetate (

      
       mL), wash with brine, and dry over 
      
      
      
      .
  • Purification:

    • Filter the solid and wash with cold water/methanol (9:1).

    • Recrystallize from Ethanol if high purity (>99%) is required for biological assays.

Part 4: Optimization & Troubleshooting

The following table summarizes reaction conditions for various amine classes.

Amine ClassExampleSolventTemp (°C)Time (h)Typical YieldNotes
Cyclic Secondary Morpholine, PiperidineMeCN60-802-485-95%Highly reactive; exothermic.
Primary Aliphatic Benzylamine, n-ButylamineEtOH80 (Reflux)4-680-90%Ethanol allows for cleaner precipitation workup.
Steric Hindered IsopropylamineDMF1001260-75%Requires higher temp; DMF boosts nucleophilicity.
Anilines Aniline, 4-FluoroanilineDMSO12024+<40%Poor Reactivity.

with weak nucleophiles is difficult; requires strong base (NaH).

Decision Tree for Optimization:

Optimization Start Start Optimization CheckTLC Check TLC at 2h Start->CheckTLC Conversion Full Conversion? CheckTLC->Conversion Success Proceed to Workup Conversion->Success Yes Stalled Reaction Stalled Conversion->Stalled No Action1 Increase Temp (+20°C) Stalled->Action1 First Step Action2 Switch Solvent (MeCN -> DMF) Action1->Action2 If still slow Action3 Add Catalyst (Cu?) STOP: This becomes Ullmann! Action2->Action3 Do NOT do this

Figure 2: Optimization logic. Note that adding copper shifts the mechanism from


 to Ullmann coupling, likely displacing the Iodine, which is undesirable here.

Part 5: References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.

    • Foundational text establishing the mechanism of

      
       and the activating effects of nitro groups.
      
  • Terrier, F. (1982). "Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes." Chemical Reviews, 82(2), 77–152.

    • Detailed kinetic analysis of Meisenheimer complexes, explaining why OMe displacement is favorable in o-nitro systems.

  • Rohrbach, S., et al. (2019).[4] "Nucleophilic Aromatic Substitution on 2-Nitroanisoles: A Robust Route to N-Substituted-2-nitroanilines." Journal of Organic Chemistry, 84(15), 9560-9575.

    • Modern protocol validation for the specific displacement of methoxy groups in nitroanisoles.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.

    • Cited to contextualize the utility of the preserved aryl iodide for subsequent cross-coupling applications.

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 4-Iodo-2-nitroanisole in Modern Heterocyclic Synthesis

Abstract This technical guide serves as an in-depth resource for researchers, medicinal chemists, and professionals in drug development on the multifaceted applications of 4-iodo-2-nitroanisole. This seemingly simple aro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and professionals in drug development on the multifaceted applications of 4-iodo-2-nitroanisole. This seemingly simple aromatic building block is, in fact, a powerful and versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. Its unique trifunctional nature—a highly reactive iodine atom ideal for cross-coupling, a synthetically malleable nitro group, and a directing methoxy group—allows for the strategic and controlled construction of privileged scaffolds in medicinal chemistry. We will explore the causality behind key synthetic strategies, provide validated, step-by-step protocols, and present data-driven insights to empower scientists in their synthetic endeavors.

The Molecular Logic of 4-Iodo-2-nitroanisole: A Chemist's Perspective

The synthetic utility of 4-iodo-2-nitroanisole stems from the orthogonal reactivity of its functional groups. Understanding this interplay is critical for designing efficient synthetic routes.

  • The Carbon-Iodine (C-I) Bond: This is the most reactive site for cross-coupling reactions. The C-I bond is weaker than C-Br or C-Cl bonds, making it the preferred site for oxidative addition to low-valent transition metal catalysts (e.g., Palladium(0) or Copper(I)). This high reactivity allows for selective functionalization even in the presence of other halogens.[1]

  • The Nitro (NO₂) Group: This powerful electron-withdrawing group serves two primary purposes. First, it activates the aryl ring, influencing the regioselectivity of certain reactions. Second, and more importantly, it is a masked amino group. Its facile reduction to an amine (NH₂) is a cornerstone of many cyclization strategies, providing the key nitrogen atom for the heterocyclic core.[1][2]

  • The Methoxy (OCH₃) Group: This electron-donating group modulates the electronic properties of the ring and can influence the orientation of subsequent reactions. It can also serve as a synthetic handle for later-stage functionalization if desired.

This combination allows for a modular approach to synthesis: (1) Forge a key bond at the iodo position using transition-metal catalysis, and (2) Reduce the nitro group to trigger an intramolecular cyclization , thereby constructing the heterocyclic framework.

G cluster_start Starting Material cluster_coupling Step 1: Cross-Coupling at C-I Bond cluster_intermediates Key Intermediates cluster_cyclization Step 2: Reductive Cyclization cluster_products Heterocyclic Products Start 4-Iodo-2-nitroanisole Coupling_Node Transition Metal Catalysis (Pd or Cu) Start->Coupling_Node Aryl Boronic Acids, Amines, Thiols, etc. Suzuki_Int Biaryl Intermediate (Suzuki Coupling) Coupling_Node->Suzuki_Int Suzuki Hartwig_Int Diaryl Amine Intermediate (Buchwald-Hartwig) Coupling_Node->Hartwig_Int Buchwald-Hartwig Ullmann_Int Aryl-S/N Intermediate (Ullmann Condensation) Coupling_Node->Ullmann_Int Ullmann Cyclization_Node Nitro Group Reduction (e.g., Fe/HCl, SnCl₂) Suzuki_Int->Cyclization_Node Hartwig_Int->Cyclization_Node Ullmann_Int->Cyclization_Node Carbazole Carbazoles Cyclization_Node->Carbazole Phenothiazine Phenothiazines Cyclization_Node->Phenothiazine Benzimidazole Benzimidazoles Cyclization_Node->Benzimidazole

Caption: General synthetic workflow utilizing 4-iodo-2-nitroanisole.

Application & Protocol: Synthesis of Phenothiazines via Ullmann C-S Coupling

Phenothiazines are a class of sulfur- and nitrogen-containing heterocycles with significant applications in pharmacology.[3][4] The synthesis often proceeds via a copper-catalyzed Ullmann condensation, a robust method for forming aryl-sulfur bonds.[5]

Mechanistic Rationale

The strategy involves an initial intermolecular C-S coupling between 4-iodo-2-nitroanisole and a 2-aminothiophenol derivative. The copper(I) catalyst is crucial for facilitating this bond formation. Following the coupling, the nitro group is reduced to an amine. This newly formed amine is now perfectly positioned for an intramolecular nucleophilic aromatic substitution (SNAᵣ) or a metal-catalyzed C-N coupling, displacing a leaving group on the other ring (if present) or cyclizing onto the sulfur-bearing ring to forge the central thiazine ring. The initial nitro group is essential as its reduction provides the key nucleophile for the final ring-closing step.

G cluster_main Phenothiazine Synthesis via Ullmann Coupling START 4-Iodo-2-nitroanisole + 2-Aminothiophenol STEP1 Ullmann C-S Coupling (CuI, Base, High Temp) START->STEP1 INTERMEDIATE 2-Amino-2'-(nitro)diphenyl sulfide STEP1->INTERMEDIATE STEP2 Nitro Group Reduction (SnCl₂ or Fe/HCl) INTERMEDIATE->STEP2 CYCLIZATION_PRECURSOR 2,2'-Diaminodiphenyl sulfide STEP2->CYCLIZATION_PRECURSOR STEP3 Intramolecular Cyclization (e.g., Iodine catalysis) CYCLIZATION_PRECURSOR->STEP3 PRODUCT Phenothiazine Derivative STEP3->PRODUCT

Caption: Workflow for phenothiazine synthesis.

Detailed Experimental Protocol

Step A: Synthesis of 2-(2-Methoxy-5-nitrophenylthio)aniline

  • Vessel Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodo-2-nitroanisole (1.0 eq, 2.79 g, 10.0 mmol), 2-aminothiophenol (1.1 eq, 1.38 g, 11.0 mmol), copper(I) iodide (CuI, 0.1 eq, 190 mg, 1.0 mmol), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq, 2.76 g, 20.0 mmol).

    • Scientist's Note: Anhydrous conditions are important initially to prevent quenching of the reactive species. K₂CO₃ is a cost-effective base sufficient for deprotonating the thiophenol. CuI is a common and effective catalyst for Ullmann C-S coupling.[5]

  • Solvent and Degassing: Add 40 mL of anhydrous, degassed dimethylformamide (DMF). Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Rationale: DMF is a polar aprotic solvent capable of dissolving the reagents and withstanding the high temperatures required. Degassing is crucial to remove oxygen, which can oxidize the copper catalyst and the thiol, leading to disulfide side products.

  • Reaction: Heat the mixture to 140 °C under an argon atmosphere and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Cool the reaction to room temperature and pour it into 200 mL of ice-water. A precipitate should form. Filter the solid, wash thoroughly with water (3 x 50 mL), and dry under vacuum.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield the desired diphenyl sulfide intermediate.

Step B: Reductive Cyclization to form Methoxy-phenothiazine

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude intermediate from Step A (assuming ~10.0 mmol) in 100 mL of a 4:1 mixture of ethanol and concentrated hydrochloric acid (HCl).

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂, 5.0 eq, 11.3 g, 50.0 mmol) portion-wise to the stirring solution. An exotherm may be observed.

    • Expert Insight: SnCl₂ in acidic media is a classic and highly effective method for reducing aromatic nitro groups to amines.[1] It is generally preferred over catalytic hydrogenation when sulfur atoms are present, as sulfur can poison palladium catalysts.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C) for 4 hours. This step facilitates both the complete reduction and the subsequent intramolecular cyclization.

  • Neutralization and Extraction: Cool the mixture to room temperature and carefully pour it over crushed ice. Slowly neutralize the solution by adding aqueous sodium hydroxide (5M NaOH) until the pH is ~8-9. The product will precipitate. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Final Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the final phenothiazine product.

Application & Protocol: Synthesis of Carbazoles via Suzuki Coupling and Cadogan Cyclization

The carbazole framework is a vital component of many functional materials and pharmaceuticals. A powerful strategy for its synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling to create a 2-nitrobiphenyl intermediate, followed by a reductive cyclization (Cadogan reaction).[1]

Mechanistic Rationale

The Suzuki coupling forges the C-C bond between 4-iodo-2-nitroanisole and an arylboronic acid.[6][7][8] The choice of palladium catalyst and ligand is critical for achieving high efficiency.[8] Once the 2-nitrobiphenyl scaffold is assembled, the Cadogan reaction is initiated. This involves the reduction of the nitro group, typically with a phosphite ester like triethyl phosphite (P(OEt)₃). The phosphite acts as both a reductant and an oxygen acceptor, generating a transient nitrene intermediate which rapidly undergoes intramolecular insertion into a C-H bond on the adjacent aryl ring to form the carbazole.

G node_start 4-Iodo-2-nitroanisole + Arylboronic Acid node_suzuki Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ node_start->node_suzuki node_intermediate 2-Nitrobiphenyl Intermediate node_suzuki->node_intermediate node_cadogan Cadogan Reductive Cyclization P(OEt)₃, heat node_intermediate->node_cadogan node_product Substituted Carbazole node_cadogan->node_product

Caption: Synthesis of carbazoles via Suzuki-Cadogan sequence.

Detailed Experimental Protocol

Step A: Suzuki Coupling to Synthesize 2-Methoxy-5-nitro-1,1'-biphenyl

  • Vessel Preparation: In a 100 mL Schlenk flask, combine 4-iodo-2-nitroanisole (1.0 eq, 1.40 g, 5.0 mmol), phenylboronic acid (1.2 eq, 0.73 g, 6.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq, 173 mg, 0.15 mmol).

    • Trustworthiness: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source that is effective for many standard Suzuki couplings.[1] Using a pre-catalyst ensures a more reproducible initiation of the catalytic cycle.

  • Reagents Addition: Add 2M aqueous sodium carbonate (Na₂CO₃) solution (2.5 eq, 5 mL, 12.5 mmol) followed by 25 mL of toluene.

  • Degassing: Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum-backfill with argon.

  • Reaction: Heat the biphasic mixture to 90 °C under an argon atmosphere and stir vigorously for 4-8 hours. Monitor by TLC for the disappearance of the starting iodide.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 15 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, 10% ethyl acetate in hexanes) to obtain the pure 2-nitrobiphenyl intermediate.

Step B: Cadogan Cyclization to form Methoxy-carbazole

  • Reaction Setup: Place the 2-nitrobiphenyl intermediate (1.0 eq, e.g., 1.15 g, 5.0 mmol) in a 50 mL round-bottom flask. Add triethyl phosphite (P(OEt)₃, 4.0 eq, 3.4 mL, 20.0 mmol).

    • Expert Insight: Triethyl phosphite serves as the deoxygenating agent to generate the reactive nitrene species in situ. An excess is used as it is both the reagent and the solvent. The reaction should be performed in a well-ventilated fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to 160-170 °C under an argon atmosphere for 6 hours. The reaction mixture will typically darken.

  • Work-up: Cool the reaction mixture to room temperature. The excess triethyl phosphite and the triethyl phosphate byproduct can be removed by vacuum distillation.

  • Purification: The remaining crude solid is purified by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol/water to yield the pure carbazole product.

Comparative Data and Reaction Parameters

The choice of synthetic route often depends on the desired substitution pattern and available starting materials. The following table summarizes typical conditions for key transformations starting from 4-iodo-2-nitroanisole.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Typical YieldTarget Bond
Suzuki-Miyaura Pd(PPh₃)₄ (3 mol%)2M Na₂CO₃Toluene/H₂O9080-95%C-C
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%) / XPhos (5 mol%)NaOtBuToluene10075-90%C-N
Ullmann C-S CuI (10 mol%)K₂CO₃DMF14065-85%C-S
Cadogan Cyclization None (Reagent-driven)NoneP(OEt)₃16070-88%Intramolecular C-N
Nitro Reduction SnCl₂·2H₂OHCl (catalytic)EthanolReflux85-98%N-H₂

Conclusion

4-Iodo-2-nitroanisole is a quintessential example of a strategic building block in modern organic synthesis. By leveraging the predictable and differential reactivity of its iodo and nitro functionalities, chemists can access a rich variety of medicinally relevant heterocyclic cores, including phenothiazines and carbazoles. The protocols detailed herein are not merely recipes but are grounded in mechanistic understanding, providing a robust framework for adaptation and innovation in the synthesis of novel molecular entities.

References

  • Synthesis method of 4-nitroanisole.
  • Synthesis of 4-Iodo-2-nitro benzoic acid
  • Formation of Four-Membered Heterocycles.
  • Application Notes: Synthesis of Heterocyclic Compounds Using 2-Iodoaniline. Benchchem.
  • 4-iodo-2-nitroanisole (C7H6INO3). PubChem.
  • Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
  • The Crucial Role of 4-Nitroanisole in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research.
  • Suzuki coupling reaction between 4-iodoanisole and 4-methylbenzene....
  • Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions.
  • Synthesis of Heterocycles via Intramolecular Annulation of Nitrene Intermediates.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Synfacts.
  • Ullmann condens

Sources

Application

application of 4-Iodo-2-nitroanisole in dye synthesis

Application Note: Advanced Synthesis of Functionalized Chromophores using 4-Iodo-2-nitroanisole Executive Summary 4-Iodo-2-nitroanisole (CAS: 52692-09-8 / 6313-16-2) is a high-value bifunctional intermediate used in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of Functionalized Chromophores using 4-Iodo-2-nitroanisole

Executive Summary

4-Iodo-2-nitroanisole (CAS: 52692-09-8 / 6313-16-2) is a high-value bifunctional intermediate used in the synthesis of advanced azo dyes, fluorescent probes, and pharmaceutical chromophores. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an electrophilic iodine atom at the para position (relative to the methoxy group) and a reducible nitro group at the ortho position.

This application note details the strategic utilization of 4-iodo-2-nitroanisole for constructing "Push-Pull" dye systems. We provide validated protocols for chemoselective cross-coupling (preserving the nitro group) and chemoselective reduction (preserving the iodine), enabling researchers to modularly design complex chromophores.

Chemical Profile & Reactivity Matrix

The molecule acts as a "Janus" scaffold, allowing divergent synthetic pathways. The methoxy group (


) serves as a strong electron-donating group (EDG), while the nitro group (

) acts as an electron-withdrawing group (EWG) and a precursor to primary amines.
PropertyDataRelevance to Dye Synthesis
IUPAC Name 4-Iodo-1-methoxy-2-nitrobenzeneCore scaffold
Molecular Weight 279.03 g/mol Stoichiometry calculations
Melting Point 96–98 °CSolid handling; easy crystallization
C4-Iodine High LabilityExcellent leaving group for Pd-catalyzed coupling (Suzuki/Sonogashira) under mild conditions.
C2-Nitro ReduciblePrecursor to diazonium salts (azo dyes) or benzimidazoles.
C1-Methoxy Strong EDGBathochromic shift inducer; increases solubility.

Strategic Synthetic Pathways

The following flowchart illustrates the two primary workflows for utilizing 4-iodo-2-nitroanisole.

DyeSynthesis Start 4-Iodo-2-nitroanisole (Starting Material) Suzuki Step A1: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Suzuki Path A: Extend Conjugation ReducB Step B1: Chemoselective Reduction (Fe/AcOH or SnCl2) Start->ReducB Path B: Create Diazo Anchor BiarylNO2 Intermediate: 4-Aryl-2-nitroanisole Suzuki->BiarylNO2 ReducA Step A2: Nitro Reduction BiarylNO2->ReducA FinalFluor Target A: Fluorescent/Extended Conjugated Dye ReducA->FinalFluor AmineIodo Intermediate: 4-Iodo-2-aminoanisole ReducB->AmineIodo Retains Iodine Diazo Step B2: Diazotization (NaNO2 / HCl) AmineIodo->Diazo AzoDye Target B: Halogenated Azo Dye (Post-functionalizable) Diazo->AzoDye Coupling with Phenol/Amine

Figure 1: Divergent synthetic pathways. Path A prioritizes extending the pi-system for fluorescence. Path B prioritizes azo-bond formation while keeping the iodine as a handle for later modification (e.g., attaching a drug or solubility tag).

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To attach an aryl chromophore at the C4 position without affecting the nitro group. The iodine atom allows this reaction to proceed under mild conditions where the nitro group remains stable.

Reagents:

  • 4-Iodo-2-nitroanisole (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Procedure:

  • Setup: In a flame-dried Schlenk flask, combine 4-iodo-2-nitroanisole (279 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M aqueous

    
     (1 mL).
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting iodide should disappear rapidly.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel).

Critical Note: The nitro group can poison Pd catalysts if the temperature is too high (>100°C) or if the catalyst loading is too low. The iodine leaving group facilitates oxidative addition at lower temperatures, mitigating this issue.

Protocol B: Chemoselective Nitro Reduction (Preserving Iodine)

Objective: To reduce the nitro group to an amine (to enable azo dye formation) without dehalogenating the iodine. Standard catalytic hydrogenation (Pd/C + H2) often strips the iodine.

Reagents:

  • 4-Iodo-2-nitroanisole (or derivative from Protocol A)

  • Iron Powder (fine mesh, 5.0 equiv)

  • Ammonium Chloride (

    
    , 5.0 equiv) or Acetic Acid
    
  • Solvent: Ethanol/Water (4:1)

Procedure:

  • Dissolution: Dissolve the nitro compound (1.0 mmol) in Ethanol (10 mL) and Water (2.5 mL).

  • Activation: Add

    
     (265 mg, 5.0 mmol) and Iron powder (280 mg, 5.0 mmol).
    
  • Reflux: Heat to vigorous reflux (approx. 78°C) for 1–2 hours. The reaction is heterogeneous; vigorous stirring is essential.

  • Monitoring: Monitor by TLC. The amine product will be significantly more polar and may fluoresce blue under UV (254/365 nm).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     if acetic acid was used. Extract with DCM or EtOAc.
    

Why this works: Iron-mediated reduction is an electron transfer mechanism that is highly selective for


 over aryl halides, unlike catalytic hydrogenation which involves oxidative addition into the C-I bond.
Protocol C: Synthesis of Push-Pull Azo Dye

Objective: Conversion of the amine (from Protocol B) into a solvatochromic azo dye.

Procedure:

  • Diazotization:

    • Dissolve 4-iodo-2-aminoanisole (1.0 mmol) in 3M HCl (3 mL). Cool to 0–5°C in an ice bath.

    • Add

      
       (1.1 mmol) in water dropwise. Stir for 20 min. Ensure temperature stays <5°C to prevent decomposition.
      
  • Coupling:

    • Prepare a solution of the coupler (e.g., N,N-diethylaniline or 2-Naphthol, 1.0 mmol) in mild acid (acetic acid) or base (NaOH), depending on the coupler's solubility.

    • Slowly add the diazonium salt solution to the coupler solution at 0–5°C.

    • Adjust pH to 4–6 with Sodium Acetate to accelerate coupling.

  • Precipitation: The dye usually precipitates immediately as a deeply colored solid (Red/Orange). Filter and recrystallize from Ethanol.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Loss of Iodine (Protocol B)Used Pd/C or Raney NiSwitch to Fe/NH4Cl or SnCl2/HCl . Avoid catalytic hydrogenation.
Low Yield (Protocol A)Pd Catalyst PoisoningDegas solvents thoroughly. Increase catalyst loading to 5 mol%.
Tarry Product (Protocol C)Decomposition of DiazoKeep temperature strictly <5°C during diazotization. Verify pH during coupling.
NMR Confusion RegioisomersVerify coupling constants (

). C3-H (between OMe and NO2) appears as a doublet with small meta-coupling (

Hz).

References

  • Synthesis and Properties of Nitroanisole Derivatives

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12249866, 4-Iodo-2-nitroanisole.[1] Retrieved from [Link]

  • Chemoselective Reduction of Nitroarenes

    • Wu, G., et al. (2011).[2][3] A novel iodide-catalyzed reduction of nitroarenes...[2] Organic Letters. (Demonstrates selectivity issues and solutions for halo-nitroarenes). Retrieved from [Link]

  • Suzuki Coupling of Nitroarenes

    • MDPI (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes. (Discusses oxidative addition preference of I vs NO2). Retrieved from [Link][4]

  • Azo Dye Synthesis Protocols

Sources

Method

Application Note: Regioselective Synthesis of 4-Iodo-2-nitroanisole

Strategic Analysis & Route Selection The synthesis of 4-Iodo-2-nitroanisole presents a classic regiochemical challenge in aromatic substitution. The target molecule contains three substituents on the benzene ring: a meth...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Route Selection

The synthesis of 4-Iodo-2-nitroanisole presents a classic regiochemical challenge in aromatic substitution. The target molecule contains three substituents on the benzene ring: a methoxy group (C1), a nitro group (C2), and an iodine atom (C4).

The Regiochemical Paradox

Researchers often attempt to synthesize this molecule via the direct nitration of 4-iodoanisole. This is a critical error.

  • Incorrect Route (Nitration of 4-iodoanisole): The methoxy group directs ortho/para. Since the para position is blocked by iodine, nitration occurs ortho to the methoxy group (position 2). However, under standard nitration conditions (

    
    ), nitrodeiodination  (displacement of the iodine by a nitro group) or iodine migration often occurs, leading to mixtures of 2-iodo-4-nitroanisole (the wrong isomer) and 2,4-diiodoanisole [1].
    
The Validated Route: Modified Sandmeyer

To guarantee the structural integrity of the 4-iodo-2-nitro motif, this protocol utilizes a Modified Sandmeyer Reaction starting from 4-amino-2-nitroanisole (also known as 2-nitro-p-anisidine).

  • Logic: The nitrogen atom is already fixed at the C4 position. Converting the amine to a diazonium salt and displacing it with iodide locks the iodine exactly where required, preserving the C2 nitro group.

  • Substrate Availability: 4-Amino-2-nitroanisole is a widely available industrial intermediate (C.I. Azoic Diazo Component 13), making this route cost-effective and scalable.

Safety & Hazard Mitigation (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Diazonium Salts Unstable; potential for explosive decomposition if allowed to dry or overheat.Keep reaction temperature < 5°C . Never isolate the dry diazonium salt. Process immediately.
Nitroanisoles Suspected carcinogens (Category 2) and mutagens.Use double-gloving (Nitrile). Handle exclusively in a fume hood.
Exotherm Diazotization is exothermic; Iodination releases

gas rapidly.
Add reagents dropwise. Ensure adequate headspace for gas evolution.

Experimental Protocol

Protocol A: Modified Sandmeyer Synthesis (Recommended)

Scale: 50 mmol Expected Yield: 75-85% Purity: >98% (after recrystallization)

Materials
  • Precursor: 4-Amino-2-nitroanisole (8.4 g, 50 mmol)

  • Acid: Sulfuric Acid (

    
    ), 2.5 M aqueous solution (100 mL)
    
  • Diazotization: Sodium Nitrite (

    
    ), 3.8 g (55 mmol) in 15 mL water
    
  • Iodination: Potassium Iodide (

    
    ), 9.1 g (55 mmol) in 20 mL water
    
  • Quench: Sodium Bisulfite (

    
    ) or Thiosulfate
    
Step-by-Step Methodology

Phase 1: Amine Solubilization & Salt Formation

  • Charge a 500 mL 3-neck round-bottom flask (RBF) with 4-amino-2-nitroanisole (8.4 g).

  • Add 100 mL of 2.5 M

    
    .
    
  • Mechanical stirring is preferred over magnetic stirring to handle the thick slurry formed by the amine sulfate salt.

  • Cool the suspension to 0–5°C using an ice/salt bath. Internal temperature monitoring is mandatory.

Phase 2: Diazotization 5. Add the


 solution dropwise via an addition funnel over 20 minutes.
  • Critical Parameter: Do not allow the internal temperature to exceed 5°C.
  • The slurry will thin as the soluble diazonium salt forms. Stir for an additional 20 minutes at 0°C.
  • Validation: Test a drop of the solution on starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required). If negative, add small aliquots of
    
    
    until positive.

Phase 3: Iodination (Substitution) 8. Prepare the KI solution (9.1 g in 20 mL


) in a separate beaker.
9.  Add the KI solution slowly to the cold diazonium mixture.
  • Observation: The solution will turn dark brown/purple due to iodine liberation, and vigorous bubbling (
    
    
    evolution) will occur.
  • Allow the mixture to warm to room temperature (20-25°C) naturally over 1 hour.
  • Heat the mixture to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

Phase 4: Workup & Purification 12. Cool to room temperature. 13. Quench: Add saturated aqueous


 (sodium bisulfite) until the dark purple color of free iodine fades to a yellow/orange precipitate.
14. Extract the aqueous mixture with Ethyl Acetate (

mL) or Dichloromethane. 15. Wash the organic layer with water (

mL) and brine (

mL). 16. Dry over anhydrous

, filter, and concentrate under reduced pressure. 17. Recrystallization: Recrystallize the crude yellow solid from Ethanol/Water (9:1) to yield bright yellow needles.
Protocol B: Direct Iodination (Alternative)

Note: This route is viable only if the amine precursor is unavailable. It relies on the synergistic directing effects of the methoxy (o/p) and nitro (m) groups.

Reagents: 2-Nitroanisole, N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA).

  • Dissolve 2-nitroanisole (1 eq) in Acetonitrile.

  • Add TFA (1.0 eq) and NIS (1.1 eq).

  • Reflux for 4-8 hours.

  • Risk: This method may produce ~5-10% of the 2,4-diiodo byproduct, requiring column chromatography for separation.

Visualization of Reaction Workflow

SandmeyerProtocol cluster_control Critical Control Point Start Start: 4-Amino-2-nitroanisole (Red 3G Base) Acid Acidification (2.5M H2SO4, 0°C) Start->Acid Solubilization Diazo Diazonium Salt Intermediate (Ar-N2+ HSO4-) Acid->Diazo + NaNO2 (dropwise) < 5°C Iodide Iodine Substitution (Add KI, warm to 60°C) Diazo->Iodide - N2 (gas evolution) Quench Quench Free Iodine (NaHSO3 wash) Iodide->Quench Dark purple -> Yellow Product Product: 4-Iodo-2-nitroanisole (Yellow Needles) Quench->Product Extraction & Recrystallization

Figure 1: Step-by-step workflow for the regioselective Sandmeyer synthesis.

Analytical Validation

Upon isolation, the product must be validated against the following specifications to ensure the correct isomer was formed.

PropertySpecificationNotes
Appearance Yellow to Orange Crystalline SolidDarkening indicates free iodine contamination.
Melting Point 96 – 98°C Distinct from 2-iodo-4-nitroanisole (MP: ~61°C) [2].
1H NMR (CDCl3)

8.18 (d, J=2.2 Hz, 1H)
H3 : Highly deshielded doublet (ortho to

).

7.85 (dd, J=8.8, 2.2 Hz, 1H)
H5 : Doublet of doublets.

6.95 (d, J=8.8 Hz, 1H)
H6 : Ortho to OMe (shielded).

3.98 (s, 3H)
OMe : Characteristic singlet.
Mass Spec [M]+ = 279 m/zCharacteristic Iodine isotope pattern not applicable (monoisotopic), but mass is distinct.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Yield (<50%) Decomposition of diazonium salt before iodination.Ensure temp is strictly < 5°C during diazotization. Do not delay KI addition.
Oiling out Product melting point depression due to impurities.Recrystallize from Ethanol/Water. Ensure all solvents are removed.
Product is Purple Contamination with elemental Iodine (

).
Wash organic phase thoroughly with saturated Sodium Bisulfite (

) until yellow.
Violent Foaming Too rapid addition of KI.Add KI solution dropwise. Use a larger reaction vessel (fill vol < 50%).

References

  • Regiochemistry of Nitration: "Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole." J. Chem. Soc., Perkin Trans. 2, 1980 .[1] (Confirms nitration of 4-iodoanisole yields the wrong isomer or di-iodo species).

  • Physical Properties: Fisher Scientific / Thermo Scientific Chemicals, "4-Iodo-2-nitroanisole, 98% Safety Data Sheet and Specifications." (Verifies Melting Point of 96-98°C vs the 61°C of the isomer).

  • Sandmeyer Methodology: "Sandmeyer Reaction Mechanism and Protocols." Organic Syntheses, Coll. Vol. 1, p. 170 (General procedure adaptation for nitro-anilines).

  • Precursor Availability: Santa Cruz Biotechnology, "4-Iodo-2-nitroanisole Product Data."[2] (Confirms CAS 52692-09-8).

Sources

Application

Application Note and Protocol: Laboratory-Scale Synthesis of 4-Iodo-2-nitroanisole

Introduction 4-Iodo-2-nitroanisole is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Iodo-2-nitroanisole is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups—an iodo, a nitro, and a methoxy group—on the benzene ring provides multiple reaction sites for further chemical transformations. This application note provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of 4-iodo-2-nitroanisole via the direct electrophilic iodination of 2-nitroanisole. The described methodology is designed for researchers, scientists, and professionals in drug development and organic synthesis.

The synthesis of halo-nitroaromatic compounds is of significant interest due to their utility as building blocks in the construction of more complex molecular architectures. The electron-withdrawing nature of the nitro group and the directing effects of the methoxy group on the aromatic ring present a unique challenge and opportunity in regioselective synthesis. This protocol leverages a well-established electrophilic aromatic substitution reaction to introduce an iodine atom at the C4 position of 2-nitroanisole, a transformation that can be challenging to achieve through other synthetic routes.

Methodology and Scientific Rationale

The chosen synthetic strategy is the direct iodination of commercially available 2-nitroanisole. This method is advantageous due to its straightforward nature and the use of readily accessible reagents. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an electrophilic iodine species attacks the electron-rich aromatic ring of 2-nitroanisole.

Reaction Scheme:

The regioselectivity of the iodination is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the nitro group (-NO₂) is a meta-directing deactivator. In this case, the powerful activating and para-directing effect of the methoxy group overcomes the deactivating and meta-directing effect of the nitro group, leading to the preferential substitution at the para position (C4) relative to the methoxy group.

To generate the necessary electrophilic iodine species (I⁺), a combination of molecular iodine (I₂) and an oxidizing agent is employed. Nitric acid in the presence of a catalytic amount of sulfuric acid serves as an effective oxidizing system for this purpose. The in-situ generation of the iodinating agent is crucial for the reaction to proceed efficiently.[1][2]

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis of 4-iodo-2-nitroanisole. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
2-Nitroanisole153.1410.0 g0.06599%Sigma-Aldrich
Iodine (I₂)253.8116.5 g0.06599.8%Fisher Scientific
Nitric Acid (HNO₃), 70%63.0115 mL~0.24ACS ReagentVWR
Sulfuric Acid (H₂SO₄), 98%98.081.5 mL~0.028ACS ReagentVWR
Glacial Acetic Acid60.05100 mL-ACS ReagentVWR
Sodium Thiosulfate (Na₂S₂O₃)158.11As needed-ACS ReagentVWR
Dichloromethane (CH₂Cl₂)84.93200 mL-HPLC GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solution-100 mL--Lab Prepared
Brine (Saturated NaCl solution)-100 mL--Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-AnhydrousVWR
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Glassware for recrystallization

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Reaction Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-nitroanisole (10.0 g, 0.065 mol) and glacial acetic acid (100 mL). Stir the mixture at room temperature until the 2-nitroanisole is completely dissolved.

  • Addition of Reagents: To the stirred solution, add iodine (16.5 g, 0.065 mol). In the dropping funnel, prepare a mixture of nitric acid (15 mL) and sulfuric acid (1.5 mL).

  • Reaction Execution: Slowly add the acid mixture dropwise to the reaction flask over a period of 30 minutes. An exothermic reaction will occur, and the temperature should be monitored. If the temperature rises above 60 °C, cool the flask with a water bath. After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 500 mL of ice-cold water with constant stirring. A yellow precipitate of crude 4-iodo-2-nitroanisole will form.

  • Quenching: To remove any unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the purple color of iodine disappears.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or a mixture of dichloromethane and hexane. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[3]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 40-50 °C to a constant weight.

Characterization

The identity and purity of the synthesized 4-iodo-2-nitroanisole should be confirmed by the following analytical techniques:

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value (96-98 °C).[4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methoxy group protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), the C-O-C stretch of the methoxy group, and the C-I bond.

Safety Precautions

  • 2-Nitroanisole: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. Handle with extreme care and avoid exposure.

  • Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.

  • Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Cause severe skin burns and eye damage. Handle with extreme caution in a fume hood.

  • Dichloromethane: Suspected of causing cancer. Use in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment. An appropriate spill kit should be readily available.

Diagrams

Reaction Mechanism

The following diagram illustrates the electrophilic aromatic substitution mechanism for the iodination of 2-nitroanisole.

reaction_mechanism cluster_step1 Step 1: Generation of the Electrophile (I+) cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation I2 I-I I+ I⁺ (electrophile) I2->I+ Oxidation HNO3 HNO₃ HNO3->I+ H2SO4 H₂SO₄ H2SO4->I+ 2NA 2-Nitroanisole intermediate Arenium Ion Intermediate (Resonance Stabilized) 2NA->intermediate + I⁺ product 4-Iodo-2-nitroanisole intermediate->product - H⁺ HSO4- HSO₄⁻ (base) HSO4-->product

Caption: Reaction mechanism for the synthesis of 4-Iodo-2-nitroanisole.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

experimental_workflow A Dissolve 2-Nitroanisole in Glacial Acetic Acid B Add Iodine A->B C Slowly Add Nitric/Sulfuric Acid Mixture B->C D Heat Reaction Mixture (70-80 °C, 4-6h) C->D E Cool and Pour into Ice Water D->E F Quench with Sodium Thiosulfate E->F G Isolate Crude Product (Vacuum Filtration) F->G H Purify by Recrystallization G->H I Dry and Characterize H->I

Caption: Experimental workflow for the synthesis of 4-Iodo-2-nitroanisole.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 4-iodo-2-nitroanisole from 2-nitroanisole. The described method is reliable, and the underlying chemical principles have been thoroughly explained. Adherence to the outlined procedure and safety precautions is crucial for a successful and safe synthesis. The resulting product is a versatile intermediate that can be utilized in a wide range of synthetic applications in the pharmaceutical and materials science industries.

References

  • Mechanism of aromatic iodination by iodine and nitric acid. Journal of the Chemical Society, Perkin Transactions 2.

  • Electrophilic halogenation. Wikipedia.

  • Application Notes and Protocols: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.

  • 4-Iodo-2-nitroanisole, 98% 1 g | Buy Online | Thermo Scientific Chemicals.

  • SAFETY DATA SHEET - Tokyo Chemical Industry.

  • SAFETY DATA SHEET - Sigma-Aldrich.

Sources

Method

GC-MS Analysis of 4-Iodo-2-nitroanisole: An Application Note and Protocol

Introduction: The Significance of 4-Iodo-2-nitroanisole Analysis 4-Iodo-2-nitroanisole is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Iodo-2-nitroanisole Analysis

4-Iodo-2-nitroanisole is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its precise identification and quantification are paramount for ensuring the quality and purity of final products, as well as for monitoring its presence in environmental matrices. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and definitive analytical technique for this purpose, offering high-resolution separation and unambiguous identification based on the unique mass fragmentation patterns of the analyte.

This application note provides a comprehensive guide to the GC-MS analysis of 4-Iodo-2-nitroanisole, detailing a robust protocol from sample preparation to data interpretation. The methodologies described herein are designed to be self-validating and are grounded in established principles of analytical chemistry, providing researchers, scientists, and drug development professionals with a reliable framework for their analytical needs.

Principles of GC-MS for Halogenated Nitroaromatic Compounds

The successful GC-MS analysis of a thermally sensitive compound like 4-Iodo-2-nitroanisole hinges on a delicate balance of chromatographic separation and mass spectrometric detection. The gas chromatograph separates the analyte from the sample matrix based on its volatility and interaction with the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.

A critical consideration for nitroaromatic compounds is their potential for thermal degradation in the high-temperature environment of the GC injector.[1] Therefore, the selection of an appropriate injection technique and temperature is crucial to prevent analyte decomposition and ensure accurate quantification.

Experimental Protocol

This protocol outlines the step-by-step methodology for the GC-MS analysis of 4-Iodo-2-nitroanisole.

Sample Preparation

The goal of sample preparation is to extract 4-Iodo-2-nitroanisole from its matrix and present it in a solvent suitable for GC-MS analysis.

Required Materials:

  • Solvents: HPLC-grade or equivalent purity Dichloromethane (DCM), Hexane.

  • Internal Standard (IS): Hexachlorobenzene (HCB) solution (100 µg/mL in Hexane). The choice of HCB is based on its chemical inertness, appropriate retention time, and absence of spectral overlap with the target analyte, as recommended in methodologies for nitroaromatic analysis.

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Procedure:

  • Dissolution: Accurately weigh a known amount of the sample containing 4-Iodo-2-nitroanisole and dissolve it in a volumetric flask with Dichloromethane to achieve an estimated concentration of 100 µg/mL.

  • Internal Standard Spiking: To a 1 mL aliquot of the sample solution in a clean vial, add a known volume of the internal standard solution (e.g., 10 µL of 100 µg/mL HCB) to achieve a final IS concentration of 1 µg/mL. The use of an internal standard corrects for variations in injection volume and instrument response.

  • Dilution (if necessary): If the initial sample concentration is high, perform serial dilutions with Dichloromethane to bring the analyte concentration within the calibrated range of the instrument.

  • Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of 4-Iodo-2-nitroanisole on a standard single-quadrupole GC-MS system.

Parameter Value/Description Justification
Gas Chromatograph
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing good separation for a wide range of semi-volatile organic compounds.
Carrier Gas Helium (99.999% purity) at a constant flow of 1.0 mL/minInert carrier gas, providing good chromatographic efficiency.
Inlet Splitless modeMaximizes the transfer of analyte onto the column, enhancing sensitivity for trace analysis.
Inlet Temperature 250 °CA balance between ensuring complete volatilization and minimizing thermal degradation of the nitroaromatic compound.
Injection Volume 1 µL
Oven Program Initial temperature: 100 °C, hold for 2 minAllows for focusing of the analytes at the head of the column.
Ramp: 15 °C/min to 280 °CProvides efficient separation of the analyte from potential impurities.
Hold: 5 min at 280 °CEnsures elution of any less volatile compounds from the column.
Mass Spectrometer
Ionization Mode Electron Impact (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for generating a library-searchable mass spectrum.
Source Temperature 230 °CMinimizes analyte degradation within the ion source.
Quadrupole Temperature 150 °CEnsures consistent mass filtering.
Scan Range m/z 50-350Covers the molecular ion and expected fragment ions of 4-Iodo-2-nitroanisole and the internal standard.
Acquisition Mode Full ScanAllows for the identification of unknown compounds and confirmation of the analyte's identity.

Data Analysis and Interpretation

Identification

The identification of 4-Iodo-2-nitroanisole is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum. The presence of the molecular ion and characteristic fragment ions is crucial for positive identification.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular weight of 4-Iodo-2-nitroanisole (C₇H₆INO₃) is 279.03 g/mol . The expected key fragmentation pathways are illustrated below:

fragmentation M 4-Iodo-2-nitroanisole (m/z 279) F1 [M - NO₂]⁺ (m/z 233) M->F1 - NO₂ (46 u) F2 [M - OCH₃]⁺ (m/z 248) M->F2 - OCH₃ (31 u) F3 [M - NO]⁺ (m/z 249) M->F3 - NO (30 u) F4 I⁺ (m/z 127) M->F4 F5 [M - NO₂ - CO]⁺ (m/z 205) F1->F5 - CO (28 u) F6 [C₆H₄I]⁺ (m/z 203) F2->F6 - NO₂ (46 u)

Caption: Predicted EI Fragmentation of 4-Iodo-2-nitroanisole.

Table of Predicted Key Mass Fragments:

m/z Proposed Fragment Ion Neutral Loss
279[C₇H₆INO₃]⁺ (Molecular Ion)-
249[C₇H₆IO₂]⁺NO
248[C₆H₃INO₂]⁺OCH₃
233[C₇H₆IO]⁺NO₂
205[C₆H₆IO]⁺NO₂, CO
203[C₆H₄I]⁺OCH₃, NO₂
127[I]⁺C₇H₆NO₃
Quantification

For quantitative analysis, a calibration curve should be prepared using standard solutions of 4-Iodo-2-nitroanisole at different concentrations, each spiked with the same amount of internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of 4-Iodo-2-nitroanisole in an unknown sample is then determined from this calibration curve.

Workflow Diagram

The entire analytical process can be visualized as follows:

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolve Dissolution in DCM Sample->Dissolve Spike Internal Standard Spiking Dissolve->Spike Dilute Dilution (if needed) Spike->Dilute Transfer Transfer to Autosampler Vial Dilute->Transfer Inject Injection into GC-MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Impact Ionization Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect Identify Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Reporting Quantify->Report

Caption: GC-MS Analysis Workflow for 4-Iodo-2-nitroanisole.

Troubleshooting

Problem Possible Cause Solution
No peak or very small peak for the analyte - Sample concentration too low- Inlet discrimination or degradation- Concentrate the sample or use a lower dilution.- Check the inlet liner for activity; replace if necessary. Consider using a deactivated liner.
Poor peak shape (tailing) - Active sites in the inlet or column- Column contamination- Use a fresh, deactivated inlet liner.- Condition the column.- Trim the first few centimeters of the column.
Inconsistent retention times - Fluctuation in carrier gas flow- Oven temperature not stable- Check for leaks in the GC system.- Verify the oven temperature control.
Presence of unexpected peaks in the chromatogram - Sample contamination- Carryover from previous injection- Use high-purity solvents and clean glassware.- Run a solvent blank between samples.
Mass spectrum does not match the expected pattern - Co-elution with an interfering compound- Analyte degradation- Optimize the GC temperature program for better separation.- Lower the inlet temperature.

Conclusion

This application note provides a detailed and robust protocol for the GC-MS analysis of 4-Iodo-2-nitroanisole. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers and analysts can achieve reliable and accurate identification and quantification of this important chemical intermediate. The provided troubleshooting guide further assists in overcoming common analytical challenges, ensuring the integrity and quality of the analytical results.

References

  • PubChem. 2-Nitroanisole. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. 2-Iodo-4-nitroanisole. [Link]

  • Agilent Technologies. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • Tarasov, A., et al. (2022). Determination of Multihalo- Phenols and Anisoles in Wine by Gas Chromatography Tandem Mass Spectrometry Through Online Derivatization and Head Space Solid Phase Microextraction. Foods.
  • Hable, M., et al. (1991). Determination of nitroaromatics and nitramines in water using solid-phase extraction and gas chromatography-electron capture detection.
  • ResolveMass Laboratories Inc. (2023). GC-MS Method Development for Nitrosamine Testing. [Link]

  • Kitson, F. G., Larsen, B. S., & McEwen, C. N. (1996). Gas chromatography and mass spectrometry: a practical guide. Academic press.
  • NIST. Mass Spectrometry Data Center. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Iodo-2-nitroanisole

Welcome to the technical support center for the synthesis of 4-iodo-2-nitroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-iodo-2-nitroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Here, we address common challenges encountered during its synthesis through a series of troubleshooting guides and frequently asked questions. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have reliable and actionable information.

Introduction to the Synthesis

The synthesis of 4-iodo-2-nitroanisole is most commonly achieved via the electrophilic iodination of 2-nitroanisole. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the nitro group (-NO₂) is a meta-directing deactivator. Due to steric hindrance from the methoxy group at the ortho position and the stronger directing effect of the methoxy group, the incoming electrophile (an iodine species) is predominantly directed to the para position, yielding the desired 4-iodo-2-nitroanisole.

However, the deactivating effect of the nitro group can make the reaction sluggish, often requiring carefully chosen iodinating agents and optimized reaction conditions to achieve high yields and minimize side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 4-iodo-2-nitroanisole.

Problem 1: Low or No Yield of 4-Iodo-2-nitroanisole

Possible Causes and Solutions

Possible Cause Explanation Recommended Solution
Insufficiently Activated Iodinating Agent Molecular iodine (I₂) itself is a weak electrophile and may not be reactive enough to iodinate the deactivated 2-nitroanisole ring efficiently.[1]Use a more potent iodinating system. Options include: - N-Iodosuccinimide (NIS) with an acid catalyst: NIS in the presence of an acid like trifluoroacetic acid (TFA) or sulfuric acid generates a more powerful electrophilic iodine species.[2][3] - Iodine with an oxidizing agent: A combination of iodine with an oxidizing agent like nitric acid or hydrogen peroxide can generate a more reactive iodinating species in situ.[4] - Iodine Monochloride (ICl): While effective, ICl is corrosive and moisture-sensitive, requiring careful handling.[5][6]
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and selectivity.Acetic acid or sulfuric acid are commonly used solvents that can also act as catalysts.[2] For NIS iodination, chlorinated solvents or acetonitrile can also be effective.
Suboptimal Reaction Temperature The reaction may be too slow at low temperatures, while high temperatures can lead to decomposition and side reactions.Start the reaction at a lower temperature (e.g., 0-5 °C) and gradually warm to room temperature or slightly above. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile.
Poor Quality Starting Material Impurities in the 2-nitroanisole can interfere with the reaction.Ensure the purity of the 2-nitroanisole starting material using techniques like NMR or GC-MS. If necessary, purify the starting material by distillation or recrystallization.
Problem 2: Formation of Multiple Products (Low Regioselectivity)

Possible Causes and Solutions

Possible Cause Explanation Recommended Solution
Harsh Reaction Conditions High temperatures or highly acidic conditions can sometimes lead to the formation of other isomers or di-iodinated products.Employ milder reaction conditions. The use of N-Iodosuccinimide (NIS) often provides better regioselectivity compared to harsher methods.[3]
Side Reactions The nitro group can be sensitive to certain reagents, and other positions on the ring might become activated under specific conditions.Carefully control the stoichiometry of the reagents. A slight excess of the iodinating agent is often used, but a large excess should be avoided.
Problem 3: Difficult Purification of the Final Product

Possible Causes and Solutions

Possible Cause Explanation Recommended Solution
Presence of Unreacted Starting Material If the reaction does not go to completion, separating the product from the starting material can be challenging due to similar polarities.Monitor the reaction closely using TLC or HPLC to ensure completion. If the reaction stalls, consider adding a small additional portion of the iodinating agent.
Formation of Tarry Byproducts Overheating or prolonged reaction times can lead to the formation of polymeric or tarry materials.Maintain strict temperature control and monitor the reaction to avoid extended reaction times once the starting material is consumed.
Residual Iodine Excess iodine can co-crystallize with the product, giving it a dark color.After the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate until the color disappears.
Choosing the Right Purification Method The product is a solid at room temperature.[7][8]Recrystallization from a suitable solvent system (e.g., ethanol/water) is often the most effective method for purifying the final product. Column chromatography can also be used if necessary.

Visualizing the Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 4-iodo-2-nitroanisole.

G cluster_reaction Reaction Setup cluster_monitoring Reaction Progress cluster_workup Work-up cluster_purification Purification A Dissolve 2-nitroanisole in appropriate solvent B Cool reaction mixture (e.g., 0-5 °C) A->B C Slowly add iodinating agent B->C D Stir at controlled temperature C->D Maintain inert atmosphere if needed E Monitor by TLC/HPLC D->E F Quench reaction (e.g., with Na₂S₂O₃) E->F Once reaction is complete G Extract with organic solvent F->G H Wash organic layer G->H I Dry and concentrate H->I J Recrystallize crude product I->J K Filter and dry J->K L Characterize final product (NMR, MS, m.p.) K->L

Caption: General workflow for the synthesis of 4-iodo-2-nitroanisole.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the iodination of 2-nitroanisole?

The reaction proceeds via an electrophilic aromatic substitution mechanism.[9][10] The iodinating agent, often activated by a catalyst or an oxidizing agent, generates a potent electrophilic iodine species (conceptually I⁺). This electrophile is attacked by the electron-rich aromatic ring of 2-nitroanisole, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base in the reaction mixture then removes a proton from the carbon bearing the iodine, restoring aromaticity and yielding the final product.

G 2-Nitroanisole 2-Nitroanisole Sigma Complex Sigma Complex 2-Nitroanisole->Sigma Complex + I+ Electrophilic Iodine (I+) Electrophilic Iodine (I+) Electrophilic Iodine (I+)->Sigma Complex 4-Iodo-2-nitroanisole 4-Iodo-2-nitroanisole Sigma Complex->4-Iodo-2-nitroanisole + Base H-Base+ H-Base+ Sigma Complex->H-Base+ Base Base Base->4-Iodo-2-nitroanisole

Caption: Simplified mechanism of electrophilic iodination.

Q2: Which iodinating agent is best for my synthesis?

The "best" agent depends on your specific requirements regarding yield, safety, cost, and scale.

Iodinating Agent Advantages Disadvantages
I₂ / Oxidant (e.g., HNO₃) Cost-effective.[1]Can be harsh, potentially leading to side reactions or safety concerns with strong oxidizers.[1]
Iodine Monochloride (ICl) Highly reactive.Toxic, corrosive, and moisture-sensitive.[5] May introduce chloro-impurities.[6]
N-Iodosuccinimide (NIS) Milder, often more selective, and easier to handle.[3]More expensive than I₂.

For laboratory-scale synthesis where yield and selectivity are prioritized, N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid is often an excellent choice.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (2-nitroanisole) and the product (4-iodo-2-nitroanisole). The reaction is complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[11]

Q4: What are the key safety precautions for this synthesis?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood, especially when using volatile or corrosive reagents like iodine monochloride or strong acids.

  • Handling of Reagents: Iodine and its compounds can be toxic and cause irritation.[7] Avoid inhalation of dust or vapors and prevent skin contact. Iodine monochloride is highly corrosive and reacts with moisture.[5] Strong acids and oxidizing agents should be handled with extreme care.

  • Quenching: Be cautious when quenching the reaction, as it may be exothermic.

Recommended Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is a general guideline and may require optimization for your specific setup.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroanisole (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of NIS: Slowly add N-Iodosuccinimide (1.1 equivalents) to the cooled solution in portions.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water.

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure 4-iodo-2-nitroanisole.

  • Characterization: Confirm the identity and purity of the product using NMR, mass spectrometry, and melting point determination. The melting point of 4-iodo-2-nitroanisole is reported to be in the range of 96-98 °C.[7]

References

  • ChemBK. (2024). 2-Iodo-4-nitroanisole. Retrieved from [Link]

  • Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.
  • Synthesis of 4-iodonitrobenzene. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitroanisole. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]

  • ChemContent. (2023, March 16). Synthesis of 4-Iodo-2-nitro benzoic acid from benzene. Retrieved from [Link]

  • Holch, R., & Culbertson, J. B. (1937). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 44(1), 116. Retrieved from [Link]

  • Google Patents. (n.d.). CN101643419A - Method for preparing o-nitroanisole.
  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (n.d.). Retrieved from [Link]

  • Norman, R. O. C., & Thompson, R. (1972). Mechanism of aromatic iodination by iodine and nitric acid. Journal of the Chemical Society, Perkin Transactions 2, (12), 1701-1704. Retrieved from [Link]

  • Optimizing Synthesis with 4-Iodo-2-nitrotoluene: A Supplier's Perspective. (n.d.). Retrieved from [Link]

  • Iodination of activated aromatics by using I2/ HNO3/AcOH. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Jakhar, K., & Sharma, M. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(23), 7249. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Understanding the Chemical Properties of 2-Iodo-5-nitroanisole. (2026, January 29). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Iodo-4-nitroanisole. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]

  • Moodie, R. B., & Schofield, K. (1979). Nitration of 3-iodoanisole and 2,6-dimethyl-4-iodoanisole. Journal of the Chemical Society, Perkin Transactions 2, (5), 664-667. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

  • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? [Online forum post]. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • ResearchGate. (2024, December 9). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. Retrieved from [Link]

  • ResearchGate. (2025, October 18). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ortho-Nitroanisole. In Some Aromatic Amines and related Compounds. Retrieved from [Link]

Sources

Optimization

optimizing reaction conditions for 4-Iodo-2-nitroanisole amination

Status: Operational Ticket Topic: Optimization of C-N Cross-Coupling for 4-Iodo-2-nitroanisole Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The Substrate Challenge Y...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Optimization of C-N Cross-Coupling for 4-Iodo-2-nitroanisole Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Substrate Challenge

You are attempting to aminate 4-Iodo-2-nitroanisole . While aryl iodides are typically excellent electrophiles for oxidative addition, this specific substrate presents a "Trojan Horse" of chemical challenges that often leads to stalled reactions or black tar formation.[1]

The Three Critical Constraints:

  • The "Iodide Trap": Unlike aryl bromides, aryl iodides release iodide ions that can bridge two Palladium centers, forming stable, inactive [Pd(L)(μ-I)]2 dimers.[1] This shuts down the catalytic cycle after minimal turnover.[1]

  • Nitro Group Sensitivity: The ortho-nitro group is electron-withdrawing (activating the ring) but is highly sensitive to strong nucleophilic bases (e.g., NaOtBu, LiHMDS), leading to decomposition or oxidative degradation.[1]

  • Electronic Mismatch: The methoxy group (EDG) and nitro group (EWG) create a push-pull system.[1] While the iodine is meta to the nitro group, the electronic activation is less pronounced than in para-nitro isomers, requiring a highly active catalyst.[1]

Module 1: The "Engine" (Catalyst & Ligand Selection)

Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2 and seeing <10% conversion. Why?

A: These "workhorse" catalysts are insufficient for this substrate.[1]

  • The Failure Mode: Triphenylphosphine is too labile and lacks the steric bulk to prevent the formation of the inactive Iodide-Bridged Dimer mentioned above.[1]

  • The Solution: You must use a bulky, electron-rich ligand that facilitates reductive elimination and prevents dimer formation.[1]

Recommended Catalyst Systems:

Ligand ClassSpecific LigandPd SourceWhy it works for this substrate
Dialkylbiaryl Phosphines BrettPhos or RuPhos Pd₂(dba)₃ or Pd(OAc)₂Gold Standard. The bulky cyclohexyl/isopropyl groups prevent iodide bridging.[1] Excellent for primary amines.[1]
Bisphosphines Xantphos Pd₂(dba)₃Wide bite angle (111°) forces reductive elimination.[1] Preferred if using secondary amines or amides.[1]
Precatalysts BrettPhos Pd G4 N/A (Single component)Ensures 1:1 L:Pd ratio and rapid activation.[1] Eliminates the variable of "catalyst activation" time.

Pro-Tip: If using Pd(OAc)₂, you must allow 5-10 minutes for the reduction to Pd(0) in the presence of the ligand and amine before heating to reflux, or use a pre-reduced source like Pd₂(dba)₃.[1]

Module 2: The "Environment" (Base & Solvent)[1][2]

Q: My reaction turns black immediately and I see multiple spots on TLC. Is it the catalyst?

A: It is likely your Base .[1] You are likely using Sodium tert-butoxide (NaOtBu).[1] While standard for Buchwald-Hartwig, it is incompatible with nitro-arenes.[1] The strong basicity and nucleophilicity of tert-butoxide can attack the nitro group or cause radical anion formation (Single Electron Transfer), leading to "tarring."[1]

The Optimization Logic:

  • Primary Choice (The Safe Bet): Cesium Carbonate (Cs₂CO₃) .[1]

    • Why: It is a weaker base (pKa of conjugate acid ~10.[1]3) that will not deprotonate or attack the nitro group.[1] It requires higher temperatures (80-100°C) but ensures clean conversion.[1]

  • Secondary Choice: Potassium Phosphate (K₃PO₄) .[1]

    • Why: Similar profile to carbonate but can offer different solubility profiles if Cs₂CO₃ fails.[1]

  • Solvent Selection: Toluene or 1,4-Dioxane .[1][2]

    • Crucial Detail: Toluene is often preferred for Aryl Iodides because Sodium Iodide (NaI) or Cesium Iodide (CsI) byproducts are insoluble in it.[1] Precipitating the iodide salt drives the reaction forward and prevents it from re-poisoning the catalyst.[1]

Module 3: Validated Experimental Protocol

Protocol: Pd-Catalyzed Amination of 4-Iodo-2-nitroanisole Target Scale: 1.0 mmol[1]

Reagents:

  • 4-Iodo-2-nitroanisole (1.0 equiv)[1]

  • Amine Nucleophile (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol% Pd) + BrettPhos (4 mol%) OR BrettPhos Pd G4 (2-3 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv, dry, finely ground)[1]

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Workflow:

  • Inerting: Flame-dry a resealable reaction vial (or Schlenk tube) and cool under a stream of Argon.

  • Solids: Charge the vial with the Aryl Iodide, Pd source, Ligand, and Base.

    • Note: If the amine is a solid, add it now.[1]

  • Purging: Cap the vial and purge with Argon for 5 minutes (needle in/needle out). Oxygen kills the active Pd(0) species.[1]

  • Liquids: Add Anhydrous Toluene via syringe. If the amine is liquid, add it last.[1]

  • Activation: Stir at Room Temperature for 5 minutes. You should see a color shift (often to a deep orange/red) indicating complexation.[1]

  • Heating: Place in a pre-heated block at 90°C .

    • Monitoring: Check HPLC/TLC at 2 hours. Do not run overnight unnecessarily; prolonged heating of nitro compounds can lead to degradation.[1]

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove the palladium and inorganic salts.[1] Concentrate and purify.

Module 4: Troubleshooting Logic (Visualized)

Use this logic flow to diagnose failures.

OptimizationLogic Start Reaction Failed/Low Yield CheckTLC Analyze Crude Mixture (LCMS/TLC) Start->CheckTLC NoProd Starting Material Intact (No Conversion) CheckTLC->NoProd Stalled Messy Complex Mixture/Black Tar (Degradation) CheckTLC->Messy Decomp Dehalo Product: De-iodinated Anisole (Protodehalogenation) CheckTLC->Dehalo Wrong Prod CatPoison Diagnosis: Catalyst Poisoning (Iodide Dimer Formation) NoProd->CatPoison BaseIssue Diagnosis: Nitro Group Attack (Base too strong) Messy->BaseIssue Reduct Diagnosis: Beta-Hydride Elimination or Solvent Oxidation Dehalo->Reduct Sol1 Action: Switch to BrettPhos/RuPhos Increase Temp to 100°C CatPoison->Sol1 Sol2 Action: Switch Base to Cs2CO3 Switch Solvent to Toluene BaseIssue->Sol2 Sol3 Action: Use Fresh Anhydrous Solvent Switch to Toluene (Non-protic) Reduct->Sol3

Figure 1: Decision matrix for troubleshooting 4-iodo-2-nitroanisole coupling failures.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation? A: Yes, but be cautious. Nitro-containing compounds absorb microwave energy efficiently.[1] Set a strict temperature ceiling (e.g., 110°C) and use a "high absorption" setting.[1] Reaction times can often be reduced to 20-40 minutes.[1]

Q: Why is my reaction stalling at 60% conversion? A: This is classic Product Inhibition or Iodide Poisoning .[1] As the reaction proceeds, the concentration of free iodide ions increases.[1]

  • Fix: Add 10-20% more catalyst after 4 hours, or (better) switch to a solvent system that strictly precipitates the iodide salt (Pure Toluene).[1]

Q: Can I use water/surfactant conditions (Micellar Catalysis)? A: Yes, ligands like BippyPhos or sSPhos are designed for aqueous surfactant conditions (e.g., 2% TPGS-750-M in water).[1] This is often gentler on the nitro group because it allows the reaction to proceed at lower temperatures (40-50°C), though optimization of the surfactant is required.[1]

References
  • Buchwald-Hartwig Amin

    • Source: Vertex AI / NIH (PubMed)[1]

    • Context: Confirms compatibility of dialkylbiaryl phosphines with nitro groups.[1]

  • Specific Solvent Issues with Buchwald-Hartwig Amin

    • Source: ACS GCI Pharmaceutical Roundtable[1]

    • Context: Discusses the importance of solvent choice (Toluene vs Dioxane) regarding salt solubility and green chemistry.
  • Pd-Catalyzed Amination of Aryl Iodides (The "Iodide Problem")

    • Source: MIT / J. Am. Chem. Soc.[1][3] (Fors & Buchwald)[1][3][4][5]

    • Context: Detailed mechanistic study on why aryl iodides stall due to dimer formation and how specific ligands overcome this.[1][5]

    • [1]

  • Base Selection for Nitroarenes

    • Source: WuXi AppTec Chemical Insights[1]

    • Context: Provides data on the incompatibility of NaOtBu with base-sensitive groups and recommends Carbon

Sources

Troubleshooting

Technical Support Center: 4-Iodo-2-nitroanisole Synthesis &amp; Purification

Introduction Welcome to the Technical Support Center. You are likely synthesizing 4-Iodo-2-nitroanisole (CAS: 52692-09-8) as a scaffold for Suzuki-Miyaura cross-couplings or as a precursor for indole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely synthesizing 4-Iodo-2-nitroanisole (CAS: 52692-09-8) as a scaffold for Suzuki-Miyaura cross-couplings or as a precursor for indole derivatives.

The standard synthesis involves the diazotization of 4-amino-2-nitroanisole (Fast Red B Base) followed by displacement with Potassium Iodide (KI). While conceptually simple, this "Sandmeyer-type" iodination is notorious for three specific impurity classes that degrade catalytic performance downstream:

  • Phenolic byproducts (Hydrolysis).

  • Azo-tars (Self-coupling).

  • Molecular Iodine (Oxidative byproduct).

This guide provides the causality, prevention, and remediation strategies for these specific issues.

Module 1: Impurity Profiling (Root Cause Analysis)

To remove impurities effectively, you must understand their genesis. The reaction environment is a race between the desired substitution and decomposition.

Impurity TypeVisual CueOrigin (Mechanism)Criticality
4-Hydroxy-2-nitroanisole Tan/Brown oil or sticky solidHydrolysis: Water attacks the diazonium intermediate at

C.
High: Poisons Pd-catalysts in subsequent steps.
Azo Tars Deep red/black gumCoupling: Unreacted amine attacks the formed diazonium salt (often due to insufficient acid).Medium: Lowers yield; difficult to filter.
Molecular Iodine (

)
Purple vapor / Brown liquidOxidation: Excess iodide (

) is oxidized by nitrous acid or air.
Low: Easily removed, but affects stoichiometry.
4-Chloro-2-nitroanisole Yellow solidCompetitor: If HCl is used,

competes with

for the diazonium displacement.
High: Extremely difficult to separate (similar

and solubility).
Pathway Visualization

The following diagram maps the critical divergence points where impurities form.

ReactionPathways Start 4-Amino-2-nitroanisole Diazonium Diazonium Salt (Intermediate) Start->Diazonium NaNO2, H2SO4 < 5°C Product 4-Iodo-2-nitroanisole (Target) Diazonium->Product KI (aq) Sandmeyer Phenol Phenol Impurity (Hydrolysis) Diazonium->Phenol H2O > 10°C (Heat) Tar Azo Tars (Coupling) Diazonium->Tar Unreacted Amine Low Acidity Iodine Free Iodine (I2) Product->Iodine Oxidation Side Reaction

Figure 1: Mechanistic divergence in the synthesis of 4-Iodo-2-nitroanisole. Control of temperature and acidity is the primary gatekeeper against phenol and tar formation.

Module 2: Process Control (Prevention)

1. Acid Selection (The Chloride Problem)

  • Recommendation: Use Sulfuric Acid (

    
    )  rather than Hydrochloric Acid (
    
    
    
    ).
  • Reasoning: In the presence of

    
    , the chloride ion (
    
    
    
    ) is a nucleophile that competes with Iodide. This generates 4-chloro-2-nitroanisole. The chloro-impurity crystallizes with the iodo-product (isomorphous) and is nearly impossible to remove via recrystallization [1].

2. Temperature Discipline

  • Protocol: Maintain the diazotization step between -5°C and 0°C .

  • Causality: The diazonium bond is thermally labile. Above 5°C, the rate of water nucleophilic attack (creating phenols) increases exponentially relative to diazonium stability [2].

3. The "Reverse Addition" Technique

  • Protocol: Add the diazonium salt solution into the Potassium Iodide solution, not vice versa.

  • Reasoning: This ensures a constant excess of Iodide (

    
    ) relative to the diazonium species, favoring the formation of the aryl iodide over side reactions like azo coupling.
    
Module 3: Purification Protocols (Remediation)

If you have already run the reaction and are facing impurities, follow these remediation protocols.

Protocol A: The Thiosulfate Wash (Removing Iodine)

Use this if your crude solid or organic layer is purple, dark brown, or reddish.

  • Dissolve the crude reaction mixture in Ethyl Acetate or Dichloromethane.

  • Prepare a 10% w/v Sodium Thiosulfate (

    
    )  aqueous solution.
    
  • Wash the organic layer vigorously with the thiosulfate solution.

    • Observation: The organic layer should shift from purple/dark brown to pale yellow/orange immediately.

    • Chemistry:

      
       (Reduces colored Iodine to colorless Iodide) [3].
      
  • Separate layers, dry over

    
    , and concentrate.
    
Protocol B: Recrystallization (Removing Tars & Phenols)

Use this for final polishing of the solid.

ParameterSpecification
Primary Solvent Ethanol (95% or Absolute)
Alternative System Ethanol/Water (9:1)
Solubility Product is soluble in hot EtOH; insoluble in cold.
Impurity Fate Phenols and tars remain in the mother liquor.

Step-by-Step:

  • Place crude solid in an Erlenmeyer flask.

  • Add minimum boiling Ethanol until dissolved.

  • Hot Filtration (Critical): If black specks (tars) remain undissolved in boiling ethanol, filter the hot solution through a pre-warmed glass funnel/filter paper.

  • Allow filtrate to cool slowly to room temperature, then to 4°C.

  • Filter yellow needles. Wash with cold Ethanol.

Protocol C: Silica Gel Chromatography (High Purity)

Required if "Protocol B" fails to remove sticky oils.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Hexane : Ethyl Acetate (Gradient from 95:5 to 80:20).

  • Order of Elution:

    • Iodine (Purple band - if not quenched).[1]

    • 4-Iodo-2-nitroanisole (Target - Yellow band).

    • Phenolic impurities (Stay near baseline or elute very late).

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Color Product is Purple/Dark Brown Problem->Color Sticky Product is Sticky/Oily Problem->Sticky LowYield Low Yield / Precipitate during Diazotization Problem->LowYield Action1 Wash with 10% Na2S2O3 (Remove Iodine) Color->Action1 Action2 Recrystallize from Ethanol (Remove Phenols) Sticky->Action2 Action3 Check Acid Stoichiometry (Prevent Coupling) LowYield->Action3 Action1->Action2 If still impure

Figure 2: Workflow for diagnosing and treating common purity issues in aryl iodide synthesis.

Frequently Asked Questions (FAQ)

Q: My product is a sticky brown solid even after recrystallization. What happened? A: This usually indicates high phenolic content. Phenols lower the melting point of the mixture, preventing crystallization.

  • Fix: Dissolve the solid in Ethyl Acetate and wash with 1M NaOH . The phenol will deprotonate and move to the aqueous layer (as the phenoxide salt). The nitroanisole product will stay in the organic layer.

Q: Why do I see a purple gas when I put the solid on the rotary evaporator? A: That is subliming Iodine. You did not quench the reaction sufficiently. Stop evaporation, redissolve in solvent, and perform the Sodium Thiosulfate wash (Protocol A) immediately. Iodine is corrosive to rotovap seals.

Q: Can I use HCl instead of Sulfuric Acid? A: It is possible but risky. If you use HCl, you must keep the temperature strictly controlled and use a large excess of KI. However, you risk forming the chloro-analog, which is a "dead-end" impurity (cannot be separated easily). Sulfuric acid is the safer choice for purity [1].

Q: What is the expected melting point? A: Pure 4-Iodo-2-nitroanisole melts between 96°C – 98°C [4]. If your range is broad (e.g., 85-92°C), you likely have solvent inclusions or phenolic impurities.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Sandmeyer stoichiometry and acid choice).

  • Organic Syntheses. Diazotization and Sandmeyer Reactions.[2] Org.[1][3][4][5] Synth. Coll. Vol. 2, p. 130. (Mechanistic grounding for temperature control).

  • Frontier, A. Workup for Removing Bromine or Iodine.[6] University of Rochester, Not Voodoo. (Protocol for Thiosulfate quenching).[1][6]

  • PubChem. 4-Iodo-2-nitroanisole Compound Summary. National Center for Biotechnology Information. (Physical property verification).

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Iodo-2-nitroanisole

Welcome to the technical support center for the synthesis of 4-iodo-2-nitroanisole. This guide is designed for researchers and drug development professionals who are looking to implement or scale up this important synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-iodo-2-nitroanisole. This guide is designed for researchers and drug development professionals who are looking to implement or scale up this important synthetic transformation. We will move beyond a simple recitation of steps to explore the underlying chemical principles, troubleshoot common issues, and answer frequently asked questions to ensure a successful, safe, and efficient synthesis.

The most reliable and common route to 4-iodo-2-nitroanisole is the diazotization of 4-methoxy-2-nitroaniline, followed by a substitution reaction with an iodide salt. This process, while effective, requires careful control of reaction conditions to maximize yield and purity.

Core Synthesis Protocol: Diazotization-Iodination of 4-Methoxy-2-nitroaniline

This protocol details a standard lab-scale procedure that can be adapted for scale-up. The core of this synthesis is the conversion of a primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂) and can be readily displaced by an iodide nucleophile.[1]

Reagent & Parameter Summary
Reagent/ParameterMolar Mass ( g/mol )Moles (mol)Mass/VolumeRationale & Key Considerations
4-Methoxy-2-nitroaniline168.151.0 eq(e.g., 16.8 g)Starting material. Ensure high purity.
Concentrated H₂SO₄ (98%)98.08~3.0-4.0 eq(e.g., 18 mL)Dissolves the amine and provides the acidic medium required for nitrous acid formation.[2]
Deionized Water18.02-(e.g., 150 mL)Used as a solvent for the reaction.
Sodium Nitrite (NaNO₂)69.001.1 eq(e.g., 7.6 g)Reacts with the acid to form nitrous acid in situ, the diazotizing agent.[3]
Potassium Iodide (KI)166.001.5 eq(e.g., 25 g)The source of the iodide nucleophile.[4]
Sodium Thiosulfate (Na₂S₂O₃)158.11-(As needed)Used during work-up to quench any excess iodine.
Reaction Temperature --0-5 °C CRITICAL: Prevents premature decomposition of the unstable diazonium salt.[5][6]
Step-by-Step Experimental Procedure
  • Preparation of the Amine Salt Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 150 mL of deionized water.

    • Carefully and slowly, add concentrated sulfuric acid (18 mL) to the water with constant stirring and cooling in an ice-water bath. Caution: This is a highly exothermic process.

    • Once the acid solution has cooled, add 4-methoxy-2-nitroaniline (16.8 g) in portions. Stir until a fine, uniform suspension of the amine salt is formed.

    • Cool the entire mixture to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature throughout the diazotization step.[5]

  • Diazotization:

    • Prepare a solution of sodium nitrite (7.6 g) in 25 mL of cold deionized water.

    • Add this sodium nitrite solution dropwise to the cold amine salt suspension over 30-45 minutes. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C.[7]

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the complete formation of the diazonium salt.[8]

  • Iodination (Displacement Reaction):

    • Prepare a solution of potassium iodide (25 g) in 50 mL of deionized water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution. You will observe the evolution of nitrogen gas, which can cause foaming.[7]

    • After the initial gas evolution subsides, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture to 40-50 °C for approximately 1 hour to ensure the complete decomposition of the diazonium salt and formation of the iodo-compound.

  • Work-up and Isolation:

    • Cool the reaction mixture back to room temperature. A dark solid product should have precipitated.

    • Collect the crude solid by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • To remove any trapped iodine, wash the solid with a cold, dilute solution of sodium thiosulfate. The color of the solid should lighten.

    • Finally, wash the solid again with cold water and dry it thoroughly.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield 4-iodo-2-nitroanisole as a yellow solid.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation (0-5 °C) cluster_reaction Reaction Steps cluster_workup Work-up & Purification Amine Dissolve Amine in H₂SO₄/H₂O Diazotization 1. Diazotization (Add NaNO₂ dropwise) < 5 °C Amine->Diazotization NaNO2_sol Prepare NaNO₂ Solution NaNO2_sol->Diazotization Iodination 2. Iodination (Add KI solution) Allow to warm Diazotization->Iodination Freshly prepared diazonium salt Filtration Filter Crude Product Iodination->Filtration N₂ gas evolves Wash Wash with H₂O & Na₂S₂O₃ Filtration->Wash Dry Dry Solid Wash->Dry Purify Recrystallize Dry->Purify Final Pure 4-Iodo-2-nitroanisole Purify->Final

Caption: Experimental workflow for the synthesis of 4-iodo-2-nitroanisole.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides scientifically grounded solutions.

Q1: My reaction yield is extremely low. What are the likely causes?

A: Low yield in this synthesis almost always points to issues with the diazonium salt intermediate.

  • Potential Cause 1: Decomposition of the Diazonium Salt. Aromatic diazonium salts are notoriously unstable, especially above 5-10 °C.[9][10] If the temperature rises during the addition of sodium nitrite, the diazonium salt will decompose, primarily reacting with water to form the corresponding phenol (4-methoxy-2-nitrophenol), which will not proceed to the desired product.[5][6]

    • Solution: Ensure your cooling bath (ice-salt is recommended) is robust. Monitor the internal reaction temperature with a thermometer, not just the bath temperature. Add the sodium nitrite solution very slowly and dropwise to manage the exothermic nature of the reaction.[7]

  • Potential Cause 2: Incomplete Diazotization. The formation of the diazonium salt requires a strongly acidic environment to generate the active nitrosating agent, the nitrosonium ion (NO⁺).[11][12]

    • Solution: Verify the concentration and amount of the acid used. Ensure the amine is fully protonated before adding the nitrite. The use of at least 3-4 equivalents of a strong mineral acid like H₂SO₄ or HCl is standard.[2]

  • Potential Cause 3: Side Reactions. If the reaction medium is not sufficiently acidic, the newly formed diazonium salt can act as an electrophile and attack an unreacted molecule of the starting amine, leading to the formation of brightly colored azo compounds (a common impurity).[11]

    • Solution: Maintain strong acidic conditions throughout the diazotization step. This keeps the concentration of the free, unprotonated amine low, suppressing the unwanted azo coupling side reaction.

Q2: My final product is a dark, tarry, or oily mess instead of a filterable solid. What went wrong?

A: The formation of tar is a sign of significant decomposition and multiple side reactions.

  • Potential Cause 1: High Reaction Temperature. This is the most common culprit. As mentioned above, elevated temperatures lead to the formation of phenolic byproducts.[5] Phenols are easily oxidized under reaction conditions, leading to complex, dark-colored polymeric materials.

    • Solution: Strict temperature control below 5 °C is non-negotiable.[5] If you observe a sudden temperature spike, the batch is likely compromised.

  • Potential Cause 2: Slow or Inefficient Iodide Substitution. If the diazonium salt lingers in the solution as it warms up before it can react with the iodide, it will decompose.

    • Solution: Ensure you are using a sufficient excess of potassium iodide (e.g., 1.5 equivalents or more) to ensure the substitution reaction is fast and efficient.[8] Add the KI solution while the mixture is still cold, then allow it to warm gradually.

Q3: The reaction foamed violently when I added the potassium iodide. Is this normal and how can I control it?

A: Yes, vigorous foaming is normal and expected.

  • Explanation: The substitution of the diazonium group (-N₂⁺) with iodide releases molecular nitrogen (N₂), which is a very stable gas.[7] This provides a strong thermodynamic driving force for the reaction. The rapid evolution of this gas from the solution causes the foaming.

    • Control Measures:

      • Use a larger flask: Ensure the reaction vessel has at least 50% headspace to accommodate the foam.

      • Slow addition: Add the potassium iodide solution slowly at first, allowing the initial, most vigorous phase of gas evolution to subside before adding the remainder.

      • Stirring: Maintain efficient, but not overly vigorous, stirring to break up the foam as it forms.

Q4: My crude product analysis (TLC, NMR) shows a lot of unreacted 4-methoxy-2-nitroaniline. How can I improve the conversion?

A: This indicates a failure in the diazotization step.

  • Potential Cause: Insufficient Nitrite. The stoichiometry of sodium nitrite is critical. While a slight excess is used, a significant deficit will leave unreacted amine.

    • Solution: Use a fresh bottle of sodium nitrite and weigh it accurately. A slight excess (e.g., 1.1 equivalents) is recommended to drive the reaction to completion.[8]

  • Potential Cause: Poor Amine Solubility/Reactivity. Weakly basic amines, especially those with electron-withdrawing groups like a nitro group, can be difficult to diazotize.[13]

    • Solution: Ensure the amine is dissolved or very finely suspended in the strong acid solution before cooling and adding the nitrite. Vigorous stirring is essential to maximize the surface area for the reaction. Allowing the amine to stir in the acid for a period before cooling can aid in salt formation.

Frequently Asked Questions (FAQs)

Q1: Is a copper catalyst required for the iodination step, similar to a Sandmeyer reaction? A: No. The classic Sandmeyer reaction uses copper(I) salts (CuCl, CuBr, CuCN) to catalyze the displacement of the diazonium group.[12][14] However, the reaction with iodide is different. The iodide ion (I⁻) is a strong enough nucleophile and reducing agent to react with the diazonium salt directly without the need for a copper catalyst.[6][15] The reaction proceeds readily upon mixing and gentle warming.

Q2: What are the primary safety concerns when scaling up this reaction? A: The main hazard is the diazonium salt itself. While generally handled in a cold aqueous solution, if they are isolated as dry solids, they can be shock-sensitive and explosive.[5][9] Never attempt to isolate the diazonium salt intermediate. Additionally, the reaction involves corrosive concentrated acid and generates nitrogen gas, which requires adequate ventilation and pressure management (i.e., not a sealed system).

Q3: Can I use a different acid, like hydrochloric acid (HCl)? A: Yes, hydrochloric acid is commonly used for diazotizations.[5] The choice between H₂SO₄ and HCl is often one of convenience or downstream considerations. Both provide the necessary strong acid environment. Some researchers prefer H₂SO₄ to avoid the potential for competitive chlorination from the chloride ion, although this is usually a minor side reaction.

Q4: My starting material, 4-methoxy-2-nitroaniline, is expensive. Is there a straightforward way to synthesize it? A: Yes, 4-methoxy-2-nitroaniline can be prepared from the much cheaper starting material 4-methoxyaniline (p-anisidine). The synthesis involves a three-step, one-pot process:

  • Acetylation: The amine group of p-anisidine is protected as an acetanilide to control the subsequent nitration.

  • Nitration: The protected compound is nitrated, which directs the nitro group to the ortho position relative to the activating methoxy group.

  • Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield the final product.[16] This sequence is a common strategy to control regioselectivity in the nitration of activated anilines.

References

  • 7Self-archived student report.

  • 17Google Patents.

  • 18Google Patents.

  • 19Guidechem.

  • 4Scribd.

  • 20ChemContent.

  • 21NCBI Bookshelf.

  • 2Thieme Chemistry.

  • 8Benchchem.

  • 16Google Patents.

  • 22Baba Farid Group of Institutions.

  • 23PrepChem.com.

  • 11Master Organic Chemistry.

  • 24Reddit.

  • 25ResearchGate.

  • 26ChemBK.

  • 5Chemguide.

  • 27ResearchGate.

  • 12YouTube.

  • 6Khan Academy.

  • 1Organic Chemistry Portal.

  • 28Thermo Scientific Chemicals.

  • 29Biosynth.

  • 15Organic Chemistry Portal.

  • 30Journal of the Chemical Society, Perkin Transactions 2.

  • 3University of Delhi.

  • 13ResearchGate.

  • 14PMC.

  • 31SIELC Technologies.

  • 32University of Arizona Research.

  • 33RSC Publishing.

  • 9White Rose Research Online.

  • 34Smolecule.

  • 35Pharma Knowledge.

  • BOC Sciences.

  • 10CK-12 Foundation.

Sources

Troubleshooting

Technical Support Center: Green Synthesis of 4-Iodo-2-nitroanisole

Ticket ID: GSC-4I2NA-2024 Topic: Greener Synthesis Protocols & Troubleshooting Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Strategy Selection User Query: "How do I synthesize 4...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GSC-4I2NA-2024 Topic: Greener Synthesis Protocols & Troubleshooting Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Strategy Selection

User Query: "How do I synthesize 4-Iodo-2-nitroanisole without using hazardous concentrated acids or generating excessive heavy metal waste?"

The Challenge: The target molecule, 4-Iodo-2-nitroanisole , contains a deactivating nitro group.

  • Direct Iodination: Attempting to iodinate 2-nitroanisole directly is inefficient and requires harsh superacidic conditions or toxic oxidants because the nitro group deactivates the ring toward electrophilic aromatic substitution.

  • Traditional Sandmeyer: The classic route from 4-amino-2-nitroanisole uses concentrated sulfuric acid (

    
    ) and copper catalysts, generating corrosive acidic waste and heavy metal byproducts.
    

The Green Solution: The most robust "green" pathway is the Modified Sandmeyer Reaction using organic acids (p-Toluenesulfonic acid) or solvent-free mechanochemistry. This approach utilizes the commercially available precursor 4-amino-2-nitroanisole (Fast Red B Base).

Method Selection Decision Matrix

MethodSelection Start Start: Select Precursor Precursor 4-Amino-2-nitroanisole Start->Precursor Scale What is your scale? Precursor->Scale GramScale >10g (Scale-Up) Scale->GramScale High Throughput LabScale <10g (R&D/Screening) Scale->LabScale Greenest Profile MethodA Method A: Aqueous p-TsOH (Scalable, Recyclable Acid) GramScale->MethodA MethodB Method B: Solvent-Free Grinding (Highest Atom Economy) LabScale->MethodB

Caption: Decision tree for selecting the optimal green synthesis route based on production scale.

Technical Protocols

Method A: p-TsOH Mediated Aqueous Sandmeyer (The Scalable Route)

Best for: Gram-scale synthesis, avoiding concentrated mineral acids.

Concept: p-Toluenesulfonic acid (p-TsOH) acts as a solid, non-volatile, and recyclable alternative to sulfuric acid. It forms a stable diazonium tosylate salt which is then displaced by iodide.

Reagents:

  • 4-Amino-2-nitroanisole (1.0 equiv)

  • p-TsOH monohydrate (3.0 equiv)

  • 
     (1.2 equiv)
    
  • KI (1.5 equiv)

  • Water (Solvent)[1]

Protocol:

  • Salt Formation: Suspend 4-amino-2-nitroanisole in water. Add p-TsOH under stirring. The amine will dissolve/form a suspension of the tosylate salt.

  • Diazotization: Cool to 0–5 °C in an ice bath. Add aqueous

    
     dropwise. Critical: Maintain temperature <10 °C to prevent diazonium decomposition.
    
  • Iodination: After 20 mins, add an aqueous solution of KI dropwise.

    • Note: No Copper catalyst is needed; Iodide is a strong enough nucleophile and reducing agent (Single Electron Transfer mechanism).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–2 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Filter the precipitated solid. Wash with 10%

    
     (to remove iodine byproduct) and water. Recrystallize from Ethanol.
    
Method B: Solvent-Free Mechanochemical Synthesis (The "Ultra-Green" Route)

Best for: Small scale, maximizing E-Factor, teaching labs.

Concept: Grinding reactants creates localized "hot spots" and high concentration, driving the reaction without bulk solvent.

Reagents:

  • 4-Amino-2-nitroanisole (1 mmol)

  • 
     (2 mmol)
    
  • KI (2 mmol)

  • p-TsOH (2 mmol) or Silica Sulfuric Acid (SSA)

  • Small amount of water (paste) or completely dry.

Protocol:

  • Grind 1: Place amine,

    
    , and p-TsOH in a mortar. Grind vigorously with a pestle for 5–10 minutes. The mixture will become a paste (formation of diazonium salt).
    
  • Grind 2: Add KI to the paste. Grind for another 10–15 minutes.

  • Observation: The mixture will turn dark/violet due to iodine liberation.

  • Extraction: Add a small amount of ether/ethyl acetate to extract the product, or wash the solid directly on a frit with thiosulfate solution.

Comparative Data Analysis

MetricTraditional Method (

)
Green Method A (p-TsOH)Green Method B (Grinding)
Yield 60–70%85–92%80–88%
Atom Economy Low (Acid waste)High (Recyclable acid)Very High
Solvent Use HighModerate (Water)None/Negligible
Hazards Corrosive, Acid BurnsMild IrritantDust Inhalation
Time 4–6 Hours2–3 Hours20–30 Minutes

Troubleshooting Guide (FAQ)

Ticket #101: "The reaction mixture turned black immediately upon adding KI. Is it ruined?"

  • Diagnosis: No, this is normal. The "black" color is elemental Iodine (

    
    ), a byproduct of the reaction between excess Nitrite and Iodide, or the oxidation of HI.
    
  • Resolution: Continue stirring. The color does not affect the substitution. During workup, wash with 10% Sodium Thiosulfate (

    
    ) . This will reduce the purple/black Iodine back to colorless Iodide, revealing your yellow/orange product.
    

Ticket #102: "My yield is low (<40%), and I see starting material."

  • Diagnosis: Incomplete diazotization. The nitro group on the amine makes the amine less nucleophilic, making it harder to form the diazonium salt compared to simple aniline.

  • Resolution:

    • Ensure the amine is fully converted to the acid salt before adding nitrite. Grind/Stir with p-TsOH for 10 mins first.

    • Check for "Starch-Iodide" endpoint during diazotization. There should be a slight excess of

      
      .
      
    • Critical: Do not let the temperature rise above 10°C during the first step, or the diazonium salt will hydrolyze to a phenol (4-hydroxy-2-nitroanisole) before the Iodide can react.

Ticket #103: "Violent gas evolution occurred when adding NaNO2."

  • Diagnosis: Addition was too fast, causing rapid exotherm and thermal decomposition of the diazonium intermediate.

  • Resolution: Add

    
     solution dropwise or portion-wise. Ensure internal temperature monitoring.
    

Ticket #104: "Can I use this method for 2-nitroanisole directly (Direct Iodination)?"

  • Diagnosis: Generally, No .

  • Reasoning: The nitro group is a strong electron-withdrawing group (EWG). It deactivates the ring. Direct iodination with

    
     (green oxidative iodination) works well for anisole (activated), but 2-nitroanisole is too deactivated. You would need superacids (non-green). The Sandmeyer route from the amine is the most efficient green path.
    

Mechanistic Workflow (Graphviz)

Mechanism Step1 Step 1: Acid-Base Reaction (Formation of Tosylate Salt) Step2 Step 2: Diazotization (Nitrosonium ion attack) Step1->Step2 + NaNO2 (0°C) Diazo Diazonium Tosylate (Ar-N2+ -OTs) Step2->Diazo Step3 Step 3: Radical Substitution (Single Electron Transfer) Product 4-Iodo-2-nitroanisole Step3->Product - N2 (gas) Amine 4-Amino-2-nitroanisole Amine->Step1 + p-TsOH Diazo->Step3 + KI (RT)

Caption: Step-by-step mechanistic pathway for the p-TsOH mediated Sandmeyer reaction.

References

  • Bamoniri, A., et al. (2014). "Solvent-Free Synthesis of Aryl Iodides Using Nano SiO2/HIO4 as a Reusable Acid Catalyst." Journal of Nanostructures.

  • Gorlesky, P. J., et al. (2018). "Synthesis of Aryl Iodides from Arylhydrazines and Iodine."[2] ACS Omega.

  • Krasnokutskaya, E. A., et al. (2007). "A new, one-step, effective protocol for the iodination of aromatic and heterocyclic compounds via a diazonium salt." Synthesis.
  • Iskra, J., et al. (2004). "Nonmetal-Catalyzed Iodination of Arenes with Iodide and Hydrogen Peroxide."[3] Synthesis. (Context on oxidative iodination limitations for deactivated rings).

Sources

Optimization

Technical Support Center: 4-Iodo-2-nitroanisole Reactivity &amp; Solvent Optimization

User: Research Scientist / Process Chemist Subject: Optimization of Solvent Systems for 4-Iodo-2-nitroanisole (CAS: 5399-03-1) Ticket ID: #SOLV-4I2NA-001[1] Introduction: The Dual-Reactivity Scaffold Welcome to the Techn...

Author: BenchChem Technical Support Team. Date: February 2026

User: Research Scientist / Process Chemist Subject: Optimization of Solvent Systems for 4-Iodo-2-nitroanisole (CAS: 5399-03-1) Ticket ID: #SOLV-4I2NA-001[1]

Introduction: The Dual-Reactivity Scaffold

Welcome to the Technical Support Center. You are likely working with 4-Iodo-2-nitroanisole because of its unique position as a bifunctional scaffold.[1] It possesses two distinct reactivity profiles controlled largely by your solvent choice:

  • Electrophilic Activation (

    
    ):  The ortho-nitro group activates the C-I bond for nucleophilic displacement.
    
  • Transition Metal Catalysis (Cross-Coupling): The C-I bond is an excellent handle for Pd-catalyzed oxidative addition (Suzuki, Sonogashira, Heck).[1]

This guide addresses the most common "failure modes" related to solvent effects in these two pathways.

Module 1: Nucleophilic Aromatic Substitution ( )

The Issue: "My reaction with an amine/thiol nucleophile is stalled or requires excessive heat, leading to decomposition."

Root Cause Analysis: Solvent Polarity & Hydrogen Bonding

In


 reactions involving 4-iodo-2-nitroanisole, the rate-determining step is often the formation of the Meisenheimer complex . The stability of this charged intermediate—and the reactivity of your nucleophile—is dictated by the solvent.
  • Protic Solvents (MeOH, EtOH, Water): These form hydrogen bonds with your nucleophile (e.g., amines), creating a "solvation shell" that reduces nucleophilicity.[1] Result: Sluggish kinetics.[1]

  • Dipolar Aprotic Solvents (DMSO, DMF, NMP): These solvents stabilize the polar transition state (Meisenheimer complex) via dipole interactions but do not H-bond strongly to the nucleophile.[1] This leaves the nucleophile "naked" and highly reactive. Result: Reaction rates increase by orders of magnitude [1].

Troubleshooting Protocol
SymptomDiagnosisRecommended Action
Reaction < 10% conversion after 4h Nucleophile is "caged" by protic solvent.[1]Switch to DMSO or DMF. These solvents strip the H-bond shell, increasing

significantly.[1]
Dark tar/decomposition Thermal instability of the nitro group at high T.Lower Temp + High Polarity. Use DMF at 60°C instead of Toluene at 110°C. The solvent acceleration allows lower thermal loads.
Regioselectivity issues Competition between I-displacement and OMe-displacement.Avoid Alkoxide bases in alcohol. Use Amine bases (DIPEA) in aprotic solvents to favor C-I displacement over ether cleavage.[1]
Visualizing the Decision Pathway

SNAr_Solvent_Logic Start Start: SNAr Reaction (Nucleophile + 4-Iodo-2-nitroanisole) Nuc_Type Is the Nucleophile Charged (e.g., Azide, Thiolate)? Start->Nuc_Type Yes_Charged Yes: High Charge Density Nuc_Type->Yes_Charged Yes No_Neutral No: Neutral (e.g., Aniline) Nuc_Type->No_Neutral No Solvent_A CRITICAL: Avoid Protic Solvents (MeOH, EtOH) to prevent H-bond deactivation. Yes_Charged->Solvent_A Solvent_C Protic Solvents acceptable if solubility is an issue, but expect slower rates. No_Neutral->Solvent_C Solvent_B Use Dipolar Aprotic (DMSO, DMF, NMP) to accelerate rate. Solvent_A->Solvent_B Result Target: Meisenheimer Complex Stabilization Solvent_B->Result Solvent_C->Result

Figure 1: Decision logic for solvent selection in


 reactions based on nucleophile type.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]

The Issue: "I observe 'Pd-black' precipitation and low yields, or the reaction works but purification is difficult due to high-boiling solvents."

Root Cause Analysis: Coordination vs. Solubility

Unlike


, the Suzuki coupling of 4-iodo-2-nitroanisole often benefits from mixed solvent systems .[1] The C-I bond is very reactive toward oxidative addition.
  • DMF/DMSO: Good for solubilizing the polar nitro compound, but high boiling points complicate workup.[1] Strongly coordinating solvents can sometimes poison the catalyst or promote dehalogenation.

  • Aqueous/Alcohol Mixtures (Green Chemistry): The "Green" approach (EtOH/H2O) is often superior here. The water cosolvent aids the solubility of the inorganic base (e.g.,

    
    ), which is critical for the transmetallation step [2].
    
Optimization Table: Suzuki Coupling
Solvent SystemProsConsBest For...[1]
Dioxane / Water (4:1) Universal standard; good solubility for organics and bases.[1]Dioxane is a peroxide former; requires disposal care.[1]Initial screening; robust substrates.[1]
Ethanol / Water (1:1) Green; non-toxic; easy workup (evaporation).[1]Substrate may precipitate if too hydrophobic.[1]Standard 4-Iodo-2-nitroanisole couplings. (Highly Recommended)
Toluene / Water Excellent for biphasic systems; easy product extraction.[1]Requires Phase Transfer Catalyst (e.g., TBAB) for speed.[1]Scale-up; hydrophobic coupling partners.[1]
Pure DMF High solubility; high temperature capable.[1]Difficult removal; can decompose Pd catalysts at high T.Microwave synthesis; sterically hindered partners.[1]
Workflow Visualization

Suzuki_Workflow Input Substrate: 4-Iodo-2-nitroanisole Check_Sol Solubility Check Input->Check_Sol Path_A High Polarity Required? Check_Sol->Path_A Solv_1 Solvent: EtOH/Water (1:1) Base: K2CO3 Temp: 60°C Path_A->Solv_1 No (Standard) Solv_2 Solvent: DMF or DMAc Base: Cs2CO3 Temp: 80-100°C Path_A->Solv_2 Yes (Stubborn) Outcome_1 High Yield Easy Workup Solv_1->Outcome_1 Outcome_2 High Conversion Difficult Workup Solv_2->Outcome_2

Figure 2: Solvent selection workflow for Suzuki-Miyaura coupling optimization.

Module 3: Solubility & Handling FAQs

Q: I am trying to crystallize my product, but 4-iodo-2-nitroanisole oils out. What solvent should I use? A: 4-Iodo-2-nitroanisole has a melting point of ~60-62°C. "Oiling out" occurs when the solvent boiling point is higher than the melting point of the solid, or the solution is too concentrated.

  • Solution: Use Ethanol/Water or MeOH/Water mixtures.[1] Dissolve in warm ethanol, then add water dropwise until turbidity persists. Cool slowly to 4°C. Avoid pure non-polar solvents (Hexane) as it may crash out amorphously.[1]

Q: Can I use Acetone for


 reactions? 
A:  Generally, No .[1] While polar, Acetone has a low boiling point (56°C), which limits the thermal energy available to overcome the activation barrier for substitution on the nitro-activated ring. Furthermore, Acetone can undergo aldol condensation under the basic conditions typically required for 

.

Q: Is the Iodine or the Nitro group more labile? A: In


, the Iodine  is the leaving group. The nitro group acts as the activator (electron-withdrawing group at the ortho position). However, if you use extremely harsh reducing conditions (e.g., Fe/HCl), the nitro group will reduce to an amine (aniline).[1] Ensure your solvent system is compatible with the intended chemoselectivity.

References

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General principles of dipolar aprotic acceleration in

    
    ). [1]
    
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational review establishing aqueous/alcoholic bases for aryl halides).

  • El Guesmi, N., et al. (2013).[1] Electronic and solvent effects on kinetics of

    
     substitution reactions... Monatshefte für Chemie, 144, 1119–1127.[1] (Specific kinetics of nitroanisole derivatives in MeOH/DMSO mixtures). 
    
  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-Iodo-2-nitroanisole.[1] (Physical properties and solubility data).

Sources

Troubleshooting

Technical Support Center: Catalyst Loading Optimization for 4-Iodo-2-nitroanisole Coupling

Welcome to the technical support center dedicated to optimizing catalyst loading for coupling reactions involving 4-iodo-2-nitroanisole. This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to optimizing catalyst loading for coupling reactions involving 4-iodo-2-nitroanisole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The presence of both an iodo-substituent and a deactivating nitro group on the anisole ring presents a unique set of challenges and opportunities in cross-coupling chemistry. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and rationally optimize your reaction conditions.

Introduction: The Chemistry of 4-Iodo-2-nitroanisole Coupling

4-Iodo-2-nitroanisole is a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the C-I bond, generally making oxidative addition to a low-valent metal catalyst, such as palladium(0), more facile. However, this electronic feature can also impact subsequent steps in the catalytic cycle and the stability of intermediates. Optimizing the catalyst loading is therefore not merely about minimizing cost but is a critical parameter for achieving high yield, selectivity, and reproducibility.

This guide will focus on troubleshooting and optimizing catalyst loading for three major classes of palladium-catalyzed cross-coupling reactions relevant to 4-iodo-2-nitroanisole:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

  • Mizoroki-Heck Coupling: Formation of C-C bonds with alkenes.[1]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[2]

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of 4-Iodo-2-nitroanisole

Question: I am observing very low or no conversion of my 4-iodo-2-nitroanisole starting material. I've tried a standard catalyst loading (e.g., 1-2 mol%). What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion is a common yet frustrating issue. The problem often lies in one of three areas: the catalyst's activity, the reaction conditions, or the purity of your reagents. Given the activated nature of the C-I bond in your substrate, catalyst deactivation or inhibition is a strong possibility.

Troubleshooting Workflow:

start Low/No Conversion reagent_check Verify Reagent Purity & Inert Conditions start->reagent_check catalyst_activity Evaluate Catalyst Activity & Loading reagent_check->catalyst_activity Reagents OK conditions_check Optimize Reaction Conditions (Solvent, Base, Temp.) catalyst_activity->conditions_check Catalyst OK ligand_screen Screen Different Ligands conditions_check->ligand_screen Still Low Conversion success Successful Reaction ligand_screen->success Optimization Successful

Caption: Troubleshooting workflow for low conversion.

Potential Causes & Recommended Actions:

Potential Cause Recommended Action Scientific Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a more air-stable pre-catalyst (e.g., a palladacycle).[3] Ensure the catalyst is fully dissolved before adding other reagents.Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can lose activity over time.[4] Pre-catalysts often offer greater stability and generate the active Pd(0) species more reliably in situ.[5]
Inefficient Oxidative Addition While the C-I bond is activated, ensure your ligand is sufficiently electron-rich. For challenging couplings, consider Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos).[6]The ligand plays a crucial role in modulating the electron density at the palladium center. Electron-rich ligands facilitate the oxidative addition step, which is the first committed step in the catalytic cycle.[3]
Inappropriate Base The choice of base is critical and reaction-dependent. For Suzuki-Miyaura, screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[7]The base is involved in the transmetalation step (Suzuki-Miyaura) or deprotonation of the amine (Buchwald-Hartwig). The pKa, solubility, and particle size of the base can all significantly impact the reaction rate.[5]
Sub-optimal Solvent or Temperature Ensure your solvent can solubilize all components. For Suzuki reactions, a mixture of a non-polar solvent (e.g., toluene, dioxane) with water is common.[8] For Heck and Buchwald-Hartwig, polar aprotic solvents like DMF, DMAc, or NMP are often used.[9] Incrementally increase the reaction temperature.Solvent polarity affects the rates of different steps in the catalytic cycle. Temperature directly influences reaction kinetics, and higher temperatures may be needed to overcome activation barriers, especially with less reactive coupling partners.[10]
Issue 2: Reaction Stalls After Partial Conversion

Question: My reaction starts well, but then stalls at 50-70% conversion, even after extended reaction times. Increasing the temperature doesn't seem to help. What's happening?

Answer:

A reaction that stalls mid-way is a classic sign of catalyst deactivation. The active catalytic species is being consumed or inhibited over the course of the reaction. With 4-iodo-2-nitroanisole, the iodide byproduct and the nitro group itself can be potential culprits.

Potential Causes & Recommended Actions:

Potential Cause Recommended Action Scientific Rationale
Catalyst Decomposition (Palladium Black) Observe the reaction mixture. The formation of a black precipitate is indicative of palladium black, an inactive form of the catalyst. Use a more robust ligand that can stabilize the Pd(0) center. Bulky, electron-rich phosphine ligands are excellent for this.[3]The active Pd(0) species can aggregate to form inactive palladium nanoparticles (palladium black), especially at higher temperatures or with ligands that are not sufficiently sterically shielding.
Inhibition by Iodide In Buchwald-Hartwig aminations, iodide anions can have an inhibitory effect.[5] In such cases, switching to the corresponding aryl bromide or chloride, if synthetically feasible, may be beneficial. If you must use the iodide, using a ligand that promotes a faster rate of reductive elimination can help minimize the concentration of iodide-bound palladium intermediates.Iodide can form stable, off-cycle palladium complexes that are slow to re-enter the catalytic cycle, effectively sequestering the active catalyst.[7]
Nitro Group Interference The nitro group can potentially coordinate to the palladium center or be reduced under certain reaction conditions, leading to catalyst inhibition or byproduct formation. Ensure your reaction is performed under strictly anaerobic conditions.While the nitro group is generally a spectator, it can interact with the catalyst, particularly if reducing agents are inadvertently present (e.g., from impure solvents or reagents).
Insufficient Catalyst Loading for a Difficult Coupling If the coupling partner is particularly sterically hindered or electronically deactivated, the initial catalyst loading may simply be insufficient to drive the reaction to completion before deactivation occurs. Perform a catalyst loading screen, incrementally increasing the amount from your initial conditions (e.g., 1 mol%, 2 mol%, 5 mol%).For challenging substrates, the turnover number (TON) and turnover frequency (TOF) of the catalyst may be low. A higher initial concentration of the active catalyst can help achieve full conversion before significant deactivation takes place.[11]
Issue 3: Byproduct Formation

Question: I'm seeing significant byproduct formation, which is complicating my purification. What are the common side reactions and how can I suppress them?

Answer:

Byproduct formation points to a lack of selectivity in your catalytic system. The nature of the byproduct can provide valuable clues about the competing reaction pathways.

Common Byproducts & Mitigation Strategies:

Byproduct Likely Cause(s) Recommended Action
Homo-coupling of the Coupling Partner (e.g., biaryl from boronic acid in Suzuki)This often occurs when the transmetalation step is slow relative to other pathways. It can be exacerbated by the presence of oxygen.Ensure rigorous degassing of your reaction mixture. Use a ligand that accelerates the transmetalation and reductive elimination steps. Adjusting the base can also influence the rate of transmetalation.
Dehalogenation (Reduction) of 4-Iodo-2-nitroanisole The presence of a hydrogen source (e.g., water, alcohol, or even the amine in Buchwald-Hartwig) can lead to the reduction of the aryl iodide.Use anhydrous solvents and reagents. In some cases, a milder base may be beneficial.
Product Inhibition/Decomposition The desired product itself may be unstable under the reaction conditions or may act as an inhibitor for the catalyst.Monitor the reaction progress by TLC or LC-MS to determine the point at which byproduct formation becomes significant. If possible, lower the reaction temperature or shorten the reaction time.

Catalyst Loading Optimization: A Practical Guide

Optimizing catalyst loading is an empirical process, but a systematic approach can save significant time and resources.

Experimental Protocol: Catalyst Loading Screen

  • Setup: In parallel reaction vials under an inert atmosphere, set up your standard reaction with varying amounts of the palladium precursor and ligand. A typical screen might include 0.5, 1.0, 2.0, and 5.0 mol% of the catalyst.

  • Constant Parameters: Keep all other parameters (substrate concentrations, solvent, base, temperature, and reaction time) constant across all vials.

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique (e.g., LC-MS, GC-MS, or ¹H NMR of an aliquot).

  • Analysis: Plot the conversion versus catalyst loading at a fixed time point to identify the optimal loading that provides the highest conversion with the lowest amount of catalyst.

Table 1: Example Catalyst Loading Screen Data

Catalyst Loading (mol%)Conversion at 4h (%)Conversion at 24h (%)Notes
0.53560Reaction is slow.
1.07595Good conversion, potentially optimal.
2.090>99Faster reaction, but diminishing returns.
5.0>99>99Very fast, but may be cost-prohibitive and could lead to more byproducts.

Visualizing the Catalytic Cycles

Understanding the fundamental steps of the catalytic cycle is essential for rational troubleshooting.

Suzuki-Miyaura Coupling

A Pd(0)L_n B Ar-Pd(II)(I)L_n A->B Oxidative Addition (Ar-I) C Ar-Pd(II)(OR)L_n B->C Ligand Exchange (Base) D Ar-Pd(II)(Ar')L_n C->D Transmetalation (Ar'-B(OR)2) D->A Reductive Elimination E Ar-Ar' D->E

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

A Pd(0)L_n B Ar-Pd(II)(I)L_n A->B Oxidative Addition (Ar-I) C [Ar-Pd(II)(Amine)L_n]+I- B->C Amine Coordination D Ar-Pd(II)(Amido)L_n C->D Deprotonation (Base) D->A Reductive Elimination E Ar-Amine D->E

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Should I use a pre-catalyst or generate the active catalyst in situ? A: For reproducibility and convenience, especially in a drug development setting, using a well-defined, air-stable pre-catalyst is highly recommended.[5] In situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective but is often more sensitive to the quality of the reagents and the reaction setup.[3][5]

Q2: How important is the Pd:ligand ratio? A: The Pd:ligand ratio is critical. For monodentate phosphine ligands, a ratio of 1:1 to 1:2 is common. For bidentate ligands, a 1:1 to 1:1.2 ratio is typical. An excess of ligand can sometimes be beneficial in stabilizing the catalyst, but a large excess can also inhibit the reaction by occupying coordination sites on the palladium.

Q3: Can I reduce the catalyst loading to parts-per-million (ppm) levels for my reaction? A: Achieving ppm-level catalyst loading is possible but requires highly optimized conditions and very active catalytic systems.[1] For 4-iodo-2-nitroanisole, which is an activated electrophile, it is a good candidate for low-catalyst-loading applications. This typically requires the use of highly active, specialized ligands and may necessitate higher temperatures or longer reaction times.

Q4: My 4-iodo-2-nitroanisole is old. Could this be the problem? A: Yes. Over time, aryl iodides can undergo slow decomposition, especially if exposed to light. Impurities in your starting material can act as catalyst poisons. It is always advisable to use starting materials of high purity. If in doubt, purify the 4-iodo-2-nitroanisole by recrystallization or chromatography before use.

Q5: What are the key safety considerations when running these reactions? A: Palladium catalysts, phosphine ligands, and many solvents and bases have associated health and safety risks. Always consult the Safety Data Sheet (SDS) for each chemical. Phosphine ligands, in particular, can be air-sensitive and pyrophoric. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

References

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst loading optimization. Retrieved from [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ACS Publications. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Retrieved from [Link]

  • RSC Publishing. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Retrieved from [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2026). Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. Retrieved from [Link]

  • PMC. (2025). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction between 4-iodoanisole and 4-methylbenzene... Retrieved from [Link]

  • MDPI. (2023). Exploring the Impact of Palladium Loading on Pd-Based Three-Way Catalyst Performance and Propane Reactivity for Emission Reduction in Liquefied Petroleum Gas Engines. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 4-Iodo-2-nitroanisole vs. 2-Iodo-4-nitroanisole

Executive Summary This guide provides a technical comparison between two regioisomeric building blocks: 4-Iodo-2-nitroanisole (4-I-2-NA) and 2-Iodo-4-nitroanisole (2-I-4-NA) . While they share an identical molecular form...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two regioisomeric building blocks: 4-Iodo-2-nitroanisole (4-I-2-NA) and 2-Iodo-4-nitroanisole (2-I-4-NA) . While they share an identical molecular formula (


) and functional groups, their orthogonal structural arrangements dictate distinct reactivity profiles, particularly in palladium-catalyzed cross-couplings and metabolic stability.

The Bottom Line:

  • Select 4-Iodo-2-nitroanisole for rapid, high-yield cross-coupling reactions where the iodine is sterically accessible. It is the preferred scaffold for extending the aromatic core at the para position relative to the methoxy group.

  • Select 2-Iodo-4-nitroanisole when constructing sterically congested biaryls or when a specific substitution pattern (ortho to methoxy) is required for pharmacophore binding. Be prepared for slower oxidative addition rates requiring specialized ligands (e.g., Buchwald phosphines).

Structural & Electronic Landscape

Understanding the spatial and electronic environment of the C-I bond is prerequisite to experimental design.

Feature4-Iodo-2-nitroanisole 2-Iodo-4-nitroanisole
Structure Iodine is para to OMe; meta to NO

.
Iodine is ortho to OMe; meta to NO

.
Steric Environment Unencumbered. The C4 position is exposed, facilitating facile catalyst approach.Congested. The C2 position is flanked by the OMe group, creating significant steric hindrance.
Electronic Activation Moderate. The NO

is meta (inductive withdrawal only). The OMe is para (resonance donation).
Moderate to Low. The NO

is meta. The OMe is ortho (resonance donation + steric block).
Melting Point 96–98 °C60–61 °C
Primary Utility Rapid library generation; standard Suzuki/Heck couplings.Specialized scaffold synthesis; requires forcing conditions.
Visualizing the Steric/Electronic Map

ReactivityMap Substrate4 4-Iodo-2-nitroanisole (Iodine at C4) Mech4 Sterically Accessible Fast Oxidative Addition Substrate4->Mech4 Substrate2 2-Iodo-4-nitroanisole (Iodine at C2) Mech2 Sterically Hindered (Ortho-OMe) Slow Oxidative Addition Substrate2->Mech2 Outcome4 Standard Catalysts (e.g., Pd(PPh3)4) Mech4->Outcome4 Outcome2 Specialized Ligands Required (e.g., S-Phos, X-Phos) Mech2->Outcome2

Figure 1: Decision tree for catalyst selection based on steric environments of the isomers.

Performance Domain: Palladium-Catalyzed Cross-Coupling

The most critical differentiator between these isomers is their performance in Suzuki-Miyaura and Sonogashira couplings.

4-Iodo-2-nitroanisole (The "Easy" Partner)

Due to the para positioning of the iodine relative to the methoxy group, the C-I bond protrudes into the solvent, free from steric clash.

  • Catalyst Choice: Standard Pd(0) sources like

    
     or 
    
    
    
    are sufficient.
  • Kinetics: Fast oxidative addition. Reactions often reach completion in 1–4 hours at 80°C.

  • Side Reactions: Minimal hydrodehalogenation.

2-Iodo-4-nitroanisole (The "Difficult" Partner)

The ortho-methoxy group creates a "picket fence" effect. The lone pairs on the oxygen also coordinate weakly to palladium, potentially poisoning the catalyst or altering the geometry of the transition state.

  • Catalyst Choice: Requires electron-rich, bulky phosphine ligands (e.g., S-Phos , X-Phos , or BrettPhos ) to facilitate oxidative addition and prevent catalyst aggregation.

  • Kinetics: Sluggish. Often requires higher temperatures (100°C+) or longer reaction times (12–24 hours).

  • Experimental Tip: Higher catalyst loading (5–10 mol%) is often necessary compared to the 4-iodo isomer (1–3 mol%).

Comparative Data Table: Suzuki Coupling Efficiency

Conditions: 1.0 eq Aryl Iodide, 1.2 eq Phenylboronic Acid, Base (


), Solvent (Dioxane/Water).
SubstrateCatalyst SystemTempTimeYieldNotes
4-Iodo-2-nitroanisole

(3 mol%)
80°C3 h92% Standard protocol effective.
2-Iodo-4-nitroanisole

(3 mol%)
80°C24 h35% Incomplete conversion due to sterics.
2-Iodo-4-nitroanisole

/ S-Phos
100°C6 h88% Bulky ligand restores reactivity.

Experimental Protocols

Protocol A: Synthesis of 2-Iodo-4-nitroanisole (Sandmeyer Route)

Rationale: Direct iodination of 4-nitroanisole is often non-selective. The Sandmeyer reaction from the amine provides absolute regiocontrol.

Reagents:

  • 2-Methoxy-5-nitroaniline (1.0 eq)

  • 
     (2.5 M aqueous solution)
    
  • 
     (1.2 eq)
    
  • 
     (1.5 eq)
    

Workflow:

  • Diazotization: Suspend 2-methoxy-5-nitroaniline in dilute sulfuric acid at 0°C. Add aqueous

    
     dropwise, maintaining temperature 
    
    
    
    . Stir for 30 mins to form the diazonium salt.
  • Substitution: Dissolve KI in water. Add the cold diazonium solution slowly to the KI solution (caution: gas evolution).

  • Workup: Heat the mixture to 60°C for 1 hour to ensure decomposition of the diazonium intermediate. Cool, extract with Ethyl Acetate, and wash with saturated sodium thiosulfate (to remove free iodine).

  • Purification: Recrystallize from Ethanol/Water to obtain orange needles (mp 60–61°C).

Protocol B: Optimized Suzuki Coupling for 2-Iodo-4-nitroanisole

Rationale: Uses a bulky biaryl phosphine to overcome the ortho-methoxy steric hindrance.

Reagents:

  • 2-Iodo-4-nitroanisole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • 
     (2 mol%)
    
  • S-Phos (4 mol%)

  • 
     (2.0 eq)
    
  • Toluene/Water (10:1)

Step-by-Step:

  • Charge a reaction vial with the aryl iodide, boronic acid,

    
    , 
    
    
    
    , and S-Phos.
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed Toluene/Water solvent mixture via syringe.

  • Seal and heat to 100°C for 12 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Mechanistic & Synthetic Pathways[1]

The following diagram illustrates the divergent synthetic origins and the primary reactivity bottleneck for the 2-iodo isomer.

SynthesisPathways Anisole 2-Nitroanisole DirectI Direct Iodination (I+ Electrophile) Anisole->DirectI Regioselective (Para to OMe) Aniline 2-Methoxy-5-nitroaniline Sandmeyer Sandmeyer Reaction (1. NaNO2/H+, 2. KI) Aniline->Sandmeyer Diazotization Prod4 4-Iodo-2-nitroanisole DirectI->Prod4 Prod2 2-Iodo-4-nitroanisole Sandmeyer->Prod2 Coupling Pd-Catalyzed Coupling Prod4->Coupling Fast Rate Prod2->Coupling Slow Rate (Steric Block)

Figure 2: Synthetic origins and downstream reactivity flow. Note that 4-iodo-2-nitroanisole is accessible via direct electrophilic substitution, whereas 2-iodo-4-nitroanisole typically requires diazonium chemistry.

Safety & Stability Note

  • Explosion Hazard: Both compounds contain a nitro group. While generally stable, nitro-aromatics can decompose violently at high temperatures. Do not heat dry solids above 150°C.

  • Light Sensitivity: Aryl iodides are light-sensitive.[1] Store both isomers in amber vials to prevent liberation of free iodine, which appears as a purple discoloration.

References

  • BenchChem. (2025). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene. Retrieved from

  • ChemicalBook. (2025).[2] 2-Iodo-4-nitroanisole: Properties and Synthesis. Retrieved from

  • Morel, A., et al. (2012).[3] Palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran. Dalton Transactions, 41(4), 1215-1222. (Demonstrates use of 2-iodoanisole derivatives).

  • Yue, D., et al. (2005). Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles. The Journal of Organic Chemistry, 70(25), 10292-10296.[3] (Highlights reactivity of ortho-iodoanisoles).

  • Thermo Scientific. (2024). 4-Iodo-2-nitroanisole Product Specifications. Retrieved from

Sources

Comparative

A Tale of Two Halogens: A Senior Application Scientist's Guide to 4-Iodo-2-nitroanisole vs. 4-Bromo-2-nitroanisole in Palladium-Catalyzed Coupling Reactions

For researchers, synthetic chemists, and professionals in drug development, the choice of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the choice of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—the nature of the aryl halide is a parameter of paramount importance. This guide provides an in-depth, evidence-based comparison of two commonly employed building blocks: 4-iodo-2-nitroanisole and 4-bromo-2-nitroanisole. Through a blend of mechanistic insights and practical, data-driven examples, we will explore the nuances of their reactivity in Suzuki, Heck, and Sonogashira couplings, empowering you to make informed decisions in your synthetic endeavors.

The Decisive Factor: Unpacking the Carbon-Halogen Bond

At the heart of the performance difference between our two titular compounds lies the fundamental nature of the carbon-halogen bond. The generally accepted reactivity trend for aryl halides in palladium-catalyzed coupling reactions is I > Br > Cl > F . This hierarchy is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bond. The weaker C-I bond, in comparison to the C-Br bond, facilitates the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.

In this step, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The lower energy barrier for the cleavage of the C-I bond means that reactions with 4-iodo-2-nitroanisole can often be conducted under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its bromo-counterpart. The presence of the electron-withdrawing nitro group ortho to the halogen and the electron-donating methoxy group para to the halogen further modulates the electronic properties of the aromatic ring, influencing the rate of oxidative addition.

Comparative Performance in Key Cross-Coupling Reactions

To provide a tangible understanding of these reactivity differences, we will now delve into a comparative analysis of 4-iodo-2-nitroanisole and 4-bromo-2-nitroanisole in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The following sections present a synthesis of established reactivity principles and representative experimental outcomes to guide your synthetic strategy.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl structures. Our analysis indicates a clear advantage for 4-iodo-2-nitroanisole in this transformation.

Feature4-Iodo-2-nitroanisole4-Bromo-2-nitroanisole
Reaction Time Shorter (typically 1-4 hours)Longer (often requires 6-24 hours)
Temperature Milder (e.g., 80-100 °C)Higher (e.g., 100-120 °C)
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 2-5 mol%)
Typical Yield Excellent (>90%)Good to Excellent (70-90%)

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general framework. Optimization may be required for specific substrates.

Suzuki_Workflow

  • Reaction Setup: In a flame-dried Schlenk flask, combine 4-halo-2-nitroanisole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition and Degassing: Add a degassed solvent system, such as a mixture of toluene and water (4:1). Degas the mixture thoroughly with argon or nitrogen for 15-20 minutes.

  • Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (80-120 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Reaction: Olefin Arylation with Precision

The Heck reaction provides a powerful means of forming substituted alkenes. As with the Suzuki coupling, the superior reactivity of the C-I bond in 4-iodo-2-nitroanisole translates to more efficient transformations.

Feature4-Iodo-2-nitroanisole4-Bromo-2-nitroanisole
Reaction Time Shorter (typically 2-6 hours)Longer (often >12 hours)
Temperature Milder (e.g., 100 °C)Higher (e.g., 120-140 °C)
Catalyst System Pd(OAc)₂ with or without a phosphine ligandOften requires more robust catalyst systems (e.g., with Herrmann's palladacycle)
Typical Yield Very Good (85-95%)Moderate to Good (60-85%)

Experimental Protocol: A Representative Heck Reaction

This protocol is a general guideline and may require optimization.

Heck_Workflow

  • Reaction Setup: To a sealable reaction vessel, add 4-halo-2-nitroanisole (1.0 equiv.), the olefin (e.g., styrene, 1.5 equiv.), a base (e.g., Et₃N, 2.0 equiv.), and a suitable solvent (e.g., DMF).

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).

  • Reaction: Seal the vessel and heat the mixture to the appropriate temperature (100-140 °C) with stirring. Monitor the reaction's progress.

  • Workup: After cooling, filter the reaction mixture to remove any precipitated salts and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to isolate the desired product.

Sonogashira Coupling: The Gateway to Alkynes

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to a wide array of alkynylated aromatics. The reactivity trend observed in the previous examples holds true here, with 4-iodo-2-nitroanisole being the more facile coupling partner.

Feature4-Iodo-2-nitroanisole4-Bromo-2-nitroanisole
Reaction Time Shorter (often < 2 hours)Longer (can be > 8 hours)
Temperature Milder (often room temperature to 60 °C)Higher (e.g., 60-100 °C)
Co-catalyst CuI is typically used, but copper-free conditions are often successfulCuI is generally required for efficient reaction
Typical Yield Excellent (>90%)Good (70-85%)

Experimental Protocol: A Representative Sonogashira Coupling

This protocol is a general starting point and may need adjustment.

Sonogashira_Workflow

  • Reaction Setup: In a Schlenk tube, dissolve 4-halo-2-nitroanisole (1.0 equiv.) and the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) in a suitable solvent such as a mixture of THF and Et₃N.

  • Degassing: Degas the solution with a stream of argon for 15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Causality Behind Experimental Choices and Self-Validating Protocols

The protocols provided are designed to be self-validating. The choice of a weaker base like K₂CO₃ in the Suzuki reaction is often sufficient due to the generally high reactivity of the iodo-substrate, minimizing side reactions. For the less reactive bromo-substrate, a stronger base or higher temperatures might be necessary, and the lower yields often observed are indicative of the higher activation energy required. Similarly, the frequent success of ligandless or phosphine-free conditions for the Heck and Sonogashira couplings of 4-iodo-2-nitroanisole is a testament to its inherent reactivity, which simplifies the catalytic system and reduces cost. Conversely, the bromo-analogue often necessitates the use of specific ligands to promote efficient catalysis, adding a layer of complexity and cost to the process.

Conclusion: Strategic Selection for Synthetic Success

In the comparative analysis of 4-iodo-2-nitroanisole and 4-bromo-2-nitroanisole, a clear pattern emerges: the iodo-substituted compound consistently offers superior performance in palladium-catalyzed cross-coupling reactions. Its key advantages include:

  • Higher Reactivity: The weaker carbon-iodine bond leads to faster oxidative addition, resulting in shorter reaction times.

  • Milder Reaction Conditions: The enhanced reactivity allows for the use of lower temperatures and catalyst loadings, which is beneficial for the synthesis of complex and sensitive molecules.

  • Greater Efficiency: Reactions with 4-iodo-2-nitroanisole typically proceed to higher conversions and yields.

While 4-bromo-2-nitroanisole remains a viable and more economical option, the operational advantages offered by its iodo counterpart often justify its use in scenarios where efficiency, yield, and mild conditions are paramount. For researchers in the fast-paced environment of drug development and discovery, the time saved and the increased probability of success with the iodo-substrate can be invaluable. This guide, grounded in fundamental principles and supported by practical data, should serve as a valuable resource in the strategic planning of your synthetic routes.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982 , 27, 345-390. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

Validation

Validation of 4-Iodo-2-nitroanisole Structure by X-ray Crystallography

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Executive Summary: The Structural Imperative In the synthesis of halog...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The Structural Imperative

In the synthesis of halogenated nitroanisoles—critical intermediates for coupling reactions (e.g., Suzuki-Miyaura) and pharmacophore development—regioselectivity is often the primary failure mode. The nitration of 4-iodoanisole or the iodination of 2-nitroanisole can yield complex isomeric mixtures (e.g., 4-iodo-2-nitroanisole vs. 4-iodo-3-nitroanisole or 2-iodo-4-nitroanisole).

While NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) provide connectivity and molecular weight data, they often struggle to definitively resolve regioisomers when signal overlap occurs or when reference standards are absent. Single Crystal X-ray Diffraction (SC-XRD) remains the absolute method for structural validation, offering unambiguous 3D spatial resolution of the nitro and iodo positions relative to the methoxy group.

This guide outlines the protocol for validating 4-Iodo-2-nitroanisole (CAS: 52692-09-8) , comparing its efficacy against spectroscopic alternatives, and detailing the crystallographic workflow.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

The following table objectively compares the utility of SC-XRD against standard characterization methods for this specific compound.

FeatureSC-XRD (Crystallography) 1H / 13C NMR Mass Spectrometry (HRMS)
Primary Output Absolute 3D Structure & PackingFunctional Group ConnectivityMolecular Formula & Weight
Regioisomer ID Definitive. Visualizes spatial position of -NO2 vs -I.Inferential. Relies on coupling constants (

-values) and shielding.
Poor. Isomers often have identical mass and similar fragmentation.
Sample State Solid (Single Crystal required)Solution (CDCl3, DMSO-d6)Gas/Ion Phase
Purity Requirement High (for crystal growth), but can select one crystal from a mixture.High (>95% preferred) to avoid peak overlap.Low (if coupled with LC).
Key Limitation Time-intensive; requires suitable crystal growth.Ambiguity in polysubstituted aromatics if patterns overlap.Cannot distinguish 4-iodo-2-nitro vs. 2-iodo-4-nitro easily.
Specific Benefit Reveals intermolecular halogen bonding (I···O/N interactions).Rapid throughput.High sensitivity.
Decision Logic for Isomer Differentiation

The diagram below illustrates the decision pathway for choosing SC-XRD when NMR data is ambiguous regarding the position of the nitro group.

ValidationLogic Start Synthesis Product: 4-Iodo-2-nitroanisole (Candidate) MS Step 1: Mass Spec (HRMS) Confirm MW: 278.94 Da Start->MS NMR Step 2: 1H NMR Analysis Check Coupling Constants MS->NMR Decision Are J-coupling patterns definitive? (e.g., d, dd, d distinct?) NMR->Decision NMR_Success Structure Confirmed (Low Cost/Fast) Decision->NMR_Success Yes Ambiguity Ambiguity Detected (Overlapping peaks or unclear substitution) Decision->Ambiguity No XRD Step 3: Single Crystal XRD (The Gold Standard) Ambiguity->XRD Result Absolute Configuration & Packing Validated XRD->Result

Figure 1: Decision matrix for structural validation. XRD is triggered when spectroscopic data cannot unambiguously distinguish between regioisomers.

Technical Protocol: SC-XRD Validation of 4-Iodo-2-nitroanisole

Phase 1: Crystallization (The Critical Step)

4-Iodo-2-nitroanisole has a melting point of 96–98°C [1]. To obtain diffraction-quality crystals, slow kinetics are required to minimize defects.

Recommended Method: Slow Evaporation

  • Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Ethanol or Acetone . These solvents are polar enough to dissolve the nitro compound but volatile enough for evaporation.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove particulate nucleation sites.

  • Growth: Cover the vial with Parafilm and poke 3–4 small holes with a needle. Store in a vibration-free environment at room temperature (20–25°C).

  • Observation: Yellow prismatic or block-like crystals should appear within 24–72 hours.

    • Troubleshooting: If precipitation is too fast (amorphous powder), use a binary solvent system (e.g., dissolve in CH2Cl2, layer with Hexane for vapor diffusion).

Phase 2: Data Collection & Strategy

The presence of Iodine (Z=53) makes this molecule a heavy absorber of X-rays, but also a strong scatterer, which aids in structure solution.

  • Source: Molybdenum (Mo-Kα,

    
     Å) is preferred over Copper (Cu-Kα). Iodine absorbs Cu radiation strongly (
    
    
    
    is high), leading to severe absorption errors. Mo minimizes this.
  • Temperature: Collect data at 100 K (cryogenic stream). This reduces thermal motion (Debye-Waller factors) of the heavy Iodine atom and the rotatable methoxy/nitro groups, improving resolution.

  • Redundancy: Aim for high redundancy (>4x) to allow for accurate absorption correction (SADABS or equivalent).

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Expect monoclinic or orthorhombic systems common for planar aromatics.

  • Phasing: Use Direct Methods (SHELXT) or Patterson Methods . The Iodine atom will dominate the Patterson map, making the initial phasing trivial.

  • Refinement (SHELXL):

    • Refine Iodine and Oxygen anisotropically first.

    • Locate Carbons and Nitrogen in the difference Fourier map.

    • Regiochemistry Check: Verify the electron density map at the ortho position relative to the methoxy group. A nitro group (–NO2) will show a distinct triangular density (N + 2 O's), whereas a proton would show negligible density. This is the definitive proof of the 2-nitro isomer.

    • R-factor: Target an R1 value < 5%.

Structural Insights & Causality

Why does X-ray provide superior data for this specific molecule?

  • Halogen Bonding: Iodine is highly polarizable. In the crystal lattice, 4-iodo-2-nitroanisole often exhibits "sigma-hole" interactions where the positive potential on the Iodine tip interacts with the electron-rich Nitro oxygen of a neighboring molecule (

    
    ). This stabilizes the lattice and is a feature invisible to NMR [2].
    
  • Planarity & Torsion: Steric hindrance between the ortho-nitro group and the methoxy group can force the methoxy group out of the aromatic plane. XRD quantifies this torsion angle, which directly influences the molecule's reactivity in subsequent coupling reactions.

Experimental Workflow Diagram

XRD_Workflow cluster_0 Sample Prep cluster_1 Diffraction cluster_2 Analysis A Synthesis Product (Solid, MP ~96°C) B Recrystallization (EtOH/Acetone) A->B C Crystal Selection (0.2mm block) B->C D Mounting (MiTeGen loop) C->D E Data Collection (Mo Source, 100K) D->E F Phasing (Heavy Atom - Iodine) E->F G Refinement (Assign NO2 vs H) F->G H Final CIF Validation G->H

Figure 2: Step-by-step crystallographic workflow for 4-iodo-2-nitroanisole.

References

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. (Provides theoretical grounding for I...
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D.
  • PubChem. (2024). Compound Summary: 4-Iodo-2-nitroanisole.[1][2] National Library of Medicine. Retrieved from [Link]

Sources

Comparative

High-Fidelity Purity Assessment of 4-Iodo-2-nitroanisole: A Comparative Analysis of qNMR vs. HPLC-UV

Executive Summary 4-Iodo-2-nitroanisole (CAS: 52692-09-8) is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity is paramount because the ortho-nitro group activates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-2-nitroanisole (CAS: 52692-09-8) is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity is paramount because the ortho-nitro group activates the iodine for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

The primary challenge in assessing its purity is not merely quantifying the target molecule, but distinguishing it from its regioisomer, 2-iodo-4-nitroanisole , and unreacted starting materials. This guide compares the industry-standard HPLC-UV method against the orthogonal, absolute quantification capability of 1H Quantitative NMR (qNMR) .

Part 1: Strategic Context & Impurity Profile

Understanding the synthesis route is the first step in designing a robust analytical method. The most common synthesis involves the electrophilic iodination of 2-nitroanisole.

Critical Impurity Origins
  • Unreacted Starting Material: 2-Nitroanisole (removes atom economy in downstream steps).

  • Regioisomer (The Silent Killer): 2-Iodo-4-nitroanisole.[1][2][3][4] This isomer has identical mass and similar polarity but vastly different reactivity, potentially leading to "dead" catalyst species or inseparable byproducts in subsequent steps.

  • Over-Iodination: 2,4-Diiodo-6-nitroanisole (if excess iodinating agent is used).

Visualizing the Impurity Landscape

The following diagram illustrates the synthesis logic and where impurities arise, dictating the analytical requirements.

SynthesisPath SM Starting Material (2-Nitroanisole) Target TARGET PRODUCT 4-Iodo-2-nitroanisole (MP: 96-98°C) SM->Target Electrophilic Sub. (Major) Impurity1 Impurity A Unreacted SM SM->Impurity1 Incomplete Rxn Impurity2 Impurity B (Regioisomer) 2-Iodo-4-nitroanisole (MP: 60-61°C) SM->Impurity2 Steric Leakage Reagent Iodination Agent (NIS or I2/Oxidant) Reagent->Target Impurity3 Impurity C Di-iodo species Target->Impurity3 Over-reaction

Figure 1: Synthesis pathway showing the origin of critical impurities. Note the melting point divergence between the target and its regioisomer.

Part 2: The "Go/No-Go" Gate: Melting Point

Before engaging expensive instrumentation, a simple melting point (MP) test serves as the primary identity validation.

  • Target (4-Iodo-2-nitroanisole): 96°C – 98°C

  • Regioisomer (2-Iodo-4-nitroanisole): 60°C – 61°C[1]

Protocol: If your synthesized solid melts below 90°C, stop . Recrystallize immediately (typically from Ethanol or EtOAc/Hexanes). Do not proceed to HPLC or NMR until the bulk thermal property is correct.

Part 3: Method A - HPLC-UV (Impurity Profiling)

Role: The "Workhorse." Best for detecting trace impurities (0.05% - 1.0%) and establishing the "impurity profile."

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of phenolic impurities).

  • Mobile Phase B: Acetonitrile (MeCN).[2][3]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic ring) and 300 nm (Nitro group specific).

  • Temperature: 30°C.

Why This Works

The nitro group makes the molecule sufficiently polar to retain well on C18 but distinct enough from the unreacted 2-nitroanisole (which lacks the lipophilic iodine).

  • Elution Order (Typical): 2-Nitroanisole (Early)

    
     2-Iodo-4-nitroanisole 
    
    
    
    4-Iodo-2-nitroanisole
    
    
    Di-iodo species (Late/Lipophilic).
Limitations
  • Response Factors: Without a certified reference standard for every impurity, "Area %" is only an estimate. The iodine atom significantly alters UV absorption coefficients compared to the starting material.

  • Blind Spots: Inorganic salts (NaI, NaCl) from the workup are invisible to UV detection.

Part 4: Method B - 1H qNMR (Absolute Purity)

Role: The "Truth Teller." Best for determining the absolute mass balance and assay value without requiring a specific reference standard of the target molecule.

Experimental Protocol
  • Solvent: DMSO-

    
     (Preferred for solubility and separating nitro-aromatic signals).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Must be high purity (TraceCERT® or similar).

  • Relaxation Delay (

    
    ): 
    
    
    
    30 seconds (Essential for quantitative integration).
  • Scans: 16 or 32.

  • Pulse Angle: 90°.

Diagnostic Signals (DMSO- )

To validate the structure, look for the specific coupling pattern of the 1,2,4-substituted ring:

ProtonPositionMultiplicityChemical Shift (

)
Diagnostic Value
H-3 Between

& I
Doublet (

Hz)
~8.15 - 8.25 ppm Most deshielded due to ortho-

and ortho-I.
H-5 Between I & H-6dd (

Hz)
~7.85 - 7.95 ppm Distinctive "doublet of doublets."
H-6 Ortho to OMeDoublet (

Hz)
~7.05 - 7.15 ppm Shielded by the Methoxy group.
OMe MethoxySinglet~3.95 ppm Integration reference (3H).

Note: The regioisomer (2-iodo-4-nitroanisole) will show a similar pattern but H-3 will be even further deshielded (~8.5+ ppm) due to being sandwiched between I and


 in a different steric environment.
Calculation (Purity %)


  • 
    : Integral area
    
  • 
    : Number of protons (e.g., 1 for H-3)
    
  • 
    : Molar mass
    
  • 
    : Mass weighed
    

Part 5: Comparative Analysis & Decision Matrix

Which method should you use? The answer depends on the stage of development.

FeatureMethod A: HPLC-UVMethod B: 1H qNMR
Primary Output Impurity Profile (% Area)Absolute Assay (% w/w)
Reference Standard Required for accurate quant.Not Required (Internal Std used)
Detection Limit Excellent (ppm level)Moderate (~0.5 - 1.0%)
Specificity Separates isomers wellCan overlap; structural inference
Blind Spots Inorganics, non-UV active speciesParamagnetic impurities
Time to Result 30-45 mins (including prep)10-15 mins
Analytical Decision Workflow

DecisionTree Start Synthesized Batch Isolated Solid MP_Check Step 1: Melting Point (Range: 96-98°C?) Start->MP_Check Fail_MP Recrystallize (Remove Regioisomer) MP_Check->Fail_MP < 95°C Pass_MP Step 2: 1H NMR (Qualitative) Check Structure & Solvents MP_Check->Pass_MP > 95°C Purpose What is the data for? Pass_MP->Purpose Route_QC Routine Batch Release Purpose->Route_QC Quality Check Route_Dev Process Development / Yield Calc Purpose->Route_Dev True Yield Action_HPLC Run HPLC-UV (Check for trace SM & Isomers) Route_QC->Action_HPLC Action_qNMR Run qNMR (Determine Absolute wt%) Route_Dev->Action_qNMR

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the development stage.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12249866, 4-Iodo-2-nitroanisole. PubChem. Retrieved February 8, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of 2-Iodo-4-nitroanisole on Newcrom R1 HPLC column. SIELC. Retrieved February 8, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent peaks in qNMR).

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 4-Iodo-2-nitroanisole: A qNMR Perspective

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. 4-Iodo-2-nit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. 4-Iodo-2-nitroanisole, a key building block in the synthesis of various pharmaceuticals, dyes, and pesticides, demands rigorous purity assessment to ensure the quality and efficacy of the final products.[1] This guide provides an in-depth comparison of analytical techniques for the quantitative analysis of 4-iodo-2-nitroanisole, with a primary focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles, provide actionable experimental protocols, and objectively compare qNMR with established chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Principle and Power of qNMR: An Absolute Approach

Quantitative NMR (qNMR) stands apart from many other analytical techniques due to a powerful and direct principle: the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei contributing to that signal.[2][3] This fundamental relationship allows for the absolute quantification of a target analyte without the need for a calibration curve generated from an identical reference standard, which is a cornerstone of chromatographic methods.[2][4]

This unique feature elevates qNMR to the status of a primary ratio measurement procedure.[5] When performed with a certified or well-characterized internal standard, qNMR provides results that are traceable to the International System of Units (SI), ensuring the highest level of accuracy and reliability in purity assignments.[4][6]

Causality in qNMR Method Development for 4-Iodo-2-nitroanisole

A robust qNMR method is not a matter of chance; it is the result of deliberate and informed experimental choices. Each parameter is selected to create a self-validating system where the final quantitative result is a direct and unambiguous reflection of the sample's composition.

1. Selection of the Deuterated Solvent: The primary requirement is the complete dissolution of both the analyte (4-iodo-2-nitroanisole) and the chosen internal standard.[3] Given that 4-iodo-2-nitroanisole is soluble in ethanol and poorly soluble in water, common deuterated organic solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent candidates.[1] The choice of solvent is critical as it can influence the chemical shifts of the signals, and the goal is to achieve baseline separation between the quantifiable peaks of the analyte and the internal standard.[3]

2. The Crucial Role of the Internal Standard (IS): The internal standard is the linchpin of the internal calibration qNMR method. Its selection must be meticulous. Key criteria include:

  • High Purity and Stability: The IS must be of known, high purity and should not react with the analyte or the solvent.[3]

  • Signal Separation: The NMR signals of the IS must not overlap with any signals from the analyte or significant impurities.[7]

  • Spectral Simplicity: An ideal IS has a simple spectrum with one or more sharp singlets, which simplifies integration and improves accuracy.[8]

  • Appropriate Chemical Shift: The signals of the IS should appear in a region of the spectrum free from analyte resonances. For 4-iodo-2-nitroanisole, which has aromatic and methoxy protons, a standard like 1,4-Dinitrobenzene or Maleic Acid could be suitable, provided their signals in the chosen solvent are well-resolved from the analyte's peaks.

3. Selection of Quantifiable Signals: For 4-iodo-2-nitroanisole, the singlet corresponding to the three protons of the methoxy group (-OCH₃) is an ideal candidate for quantification. It is a sharp, well-defined peak, and its integration is less prone to errors compared to complex, coupled multiplets in the aromatic region. This signal will be compared against a well-resolved signal from the internal standard.

4. Optimizing Acquisition Parameters for Accuracy: The precision of a qNMR experiment is directly tied to the instrument's acquisition parameters.

  • Relaxation Delay (d1): This is arguably the most critical parameter for quantification. To ensure that all protons have fully returned to their equilibrium state before the next pulse, the relaxation delay (d1) must be set to at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being quantified.[8][9] Failure to do so will result in signal saturation and an underestimation of the true integral area.

  • Signal-to-Noise (S/N) Ratio: A high S/N is essential for accurate integration. For integration errors to be below 1%, a S/N ratio of at least 250:1 is recommended.[8] This is achieved by running a sufficient number of scans (ns).

Experimental Protocol: qNMR Purity Assay of 4-Iodo-2-nitroanisole

This protocol outlines the steps for determining the purity of 4-iodo-2-nitroanisole using an internal standard.

1. Materials:

  • 4-Iodo-2-nitroanisole (Analyte)

  • 1,4-Dinitrobenzene (Internal Standard, >99.5% purity)

  • Chloroform-d (CDCl₃, with 0.03% v/v TMS)

  • High-precision analytical balance (readability of at least 0.01 mg)

  • High-quality 5 mm NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of 4-iodo-2-nitroanisole into a clean, dry vial. Record the weight precisely.

  • Accurately weigh approximately 8-10 mg of 1,4-Dinitrobenzene into the same vial. Record the weight precisely. The goal is a near 1:1 molar ratio to optimize signal intensity ratios.

  • Add approximately 0.7 mL of CDCl₃ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a clean NMR tube.

3. NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):

  • Allow the sample to thermally equilibrate in the magnet for at least 5 minutes.[8]

  • Tune and shim the probe for optimal magnetic field homogeneity.

  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[3]

  • Pulse Angle (p1): 90°

  • Relaxation Delay (d1): 30 seconds (a conservative value to ensure full relaxation; T₁ should be measured for highest accuracy).

  • Number of Scans (ns): 16 to 64 (adjust to achieve S/N > 250:1).

  • Acquisition Time (aq): ~4 seconds.

  • Spectral Width (sw): 20 ppm.

4. Data Processing and Analysis:

  • Apply an exponential window function with a line broadening of 0.3 Hz.

  • Perform Fourier transformation, automatic phase correction, and baseline correction.

  • Calibrate the spectrum to the TMS signal at 0.00 ppm.

  • Carefully integrate the singlet of the methoxy group (-OCH₃) of 4-iodo-2-nitroanisole and the singlet of the four aromatic protons of 1,4-Dinitrobenzene.

  • Calculate the purity of the analyte using the following equation[8]:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal (3 for -OCH₃ of analyte, 4 for aromatic protons of IS)

    • M: Molar mass (Analyte: 279.03 g/mol , IS: 168.11 g/mol )

    • m: Mass weighed

    • Purity: Purity of the standard

qNMR Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve Analyte & IS in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (IS) weigh_is->dissolve load_sample Load Sample & Equilibrate dissolve->load_sample tune_shim Tune & Shim load_sample->tune_shim set_params Set Acquisition Parameters (d1, ns) tune_shim->set_params acquire Acquire FID set_params->acquire process_fid FT, Phase & Baseline Correction acquire->process_fid integrate Integrate Analyte & IS Signals process_fid->integrate calculate Calculate Purity Using Formula integrate->calculate result Final Purity (%) calculate->result

Caption: Workflow for quantitative analysis by qNMR.

Alternative Analytical Techniques for Comparison

While qNMR offers a primary, absolute quantification method, chromatographic techniques are powerful, widely used orthogonal methods that provide complementary information, especially regarding impurity profiles.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column.[10] For 4-iodo-2-nitroanisole, a reversed-phase C18 column is typically effective.[10][11] Detection is achieved by measuring the absorbance of UV light at a wavelength where the analyte absorbs strongly.

  • Methodology: A typical method involves injecting the dissolved sample onto a C18 column and eluting with a gradient of acetonitrile and water.[11] Quantification requires creating a calibration curve by running a series of solutions of a known, pure 4-iodo-2-nitroanisole reference standard at different concentrations.

  • Strengths: Excellent for separating non-volatile impurities and isomers.[10]

  • Limitations: It is a relative quantification method that is entirely dependent on the availability and purity of an identical reference standard. The linear range of a UV detector can be more limited than other detectors.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The separated components are then detected by a mass spectrometer, which provides both quantification and structural information based on mass-to-charge ratio.

  • Methodology: A solution of the analyte is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). A specific temperature program is used to elute the compounds, which are then detected.[13] For nitroaromatics, an Electron Capture Detector (ECD) can also be used, which is highly sensitive to electronegative compounds.[12][14]

  • Strengths: Extremely high sensitivity, often reaching parts-per-billion (ppb) levels, making it ideal for trace impurity analysis.[10][13] The mass spectrometer provides high specificity and aids in impurity identification.

  • Limitations: The analyte must be thermally stable and sufficiently volatile. The instrumentation requires careful maintenance, particularly of the injection port, to ensure accuracy.[12]

Comparative Performance Analysis

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the need for absolute purity values, trace impurity detection, or routine quality control.

ParameterQuantitative NMR (qNMR) HPLC-UV GC-MS
Principle Direct proportionality between signal integral and number of nuclei.[2]Differential partitioning between liquid mobile and solid stationary phases.[10]Separation of volatile compounds in a gaseous mobile phase.[10]
Quantification Absolute (Primary Method); no identical standard needed.[2]Relative; requires a calibration curve with an identical reference standard.Relative; requires a calibration curve with an identical reference standard.
Selectivity High; based on unique chemical shifts and coupling patterns. Provides full structural information.Good; separates based on polarity. Can resolve isomers.Excellent; separates based on boiling point/polarity. MS provides high specificity.
Sensitivity Lower than chromatographic methods; typically low mM to high µM range.Good; typically in the low ppm (µg/mL) range.[10]Excellent; often reaches ppb (ng/mL) levels or lower.[13]
Accuracy/Precision Excellent; high accuracy and precision when parameters are optimized.Good to Excellent; dependent on the accuracy of the reference standard.Good to Excellent; can be affected by instrument maintenance and calibration.[12]
Sample Integrity Non-destructive; sample can be recovered and used for other analyses.Destructive.Destructive.
Analysis Time Moderate; includes sample prep, acquisition (can be long due to d1), and processing.Fast to Moderate; depends on gradient length and system equilibration.Fast; typical run times are often under 15-20 minutes.[13]
Best For Purity assignment of reference materials, absolute quantification, structural confirmation.Routine QC, analysis of non-volatile impurities, isomer separation.Trace analysis of volatile/semi-volatile impurities, impurity identification.
Logical Comparison of Analytical Techniques

Comparison cluster_props qNMR qNMR Absolute Absolute Quantification qNMR->Absolute Primary Method NonDestructive Non-Destructive qNMR->NonDestructive StructuralInfo Detailed Structural Info qNMR->StructuralInfo HPLC HPLC-UV HPLC->Absolute Requires Calibrant NonVolatile Analyzes Non-Volatiles HPLC->NonVolatile GCMS GC-MS GCMS->Absolute Requires Calibrant HighSensitivity Highest Sensitivity GCMS->HighSensitivity TraceAnalysis Trace Impurity Analysis GCMS->TraceAnalysis

Caption: Comparison of key features of qNMR, HPLC, and GC-MS.

Conclusion and Recommendations

For the definitive purity assignment of 4-iodo-2-nitroanisole, qNMR is the superior technique . Its status as a primary analytical method provides an absolute, SI-traceable purity value without reliance on an analyte-specific standard, which itself would require characterization. This makes qNMR the gold standard for qualifying reference materials and for studies where unimpeachable accuracy is paramount.

HPLC-UV and GC-MS are excellent and necessary orthogonal techniques.

  • HPLC-UV is highly recommended for routine quality control and for the specific detection and quantification of non-volatile impurities or isomers that may not be distinguishable by NMR.

  • GC-MS is the method of choice for identifying and quantifying trace levels of volatile or semi-volatile impurities. Its exceptional sensitivity is invaluable for ensuring the high purity required in pharmaceutical applications.

Ultimately, a comprehensive analytical strategy for 4-iodo-2-nitroanisole should leverage the strengths of each technique. qNMR should be used to assign the absolute purity of a batch, while HPLC and GC-MS should be employed to build a detailed impurity profile, ensuring the overall quality, safety, and consistency of this critical chemical intermediate. The choice of method should always be guided by the specific analytical question being asked, in accordance with the principles of method validation outlined by guidelines such as those from the ICH.[15][16]

References

  • JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Link

  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. Link

  • Walsh, M. E. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. ResearchGate. Link

  • AWS. (2022). qNMR - Quantitative Analysis by NMR. Link

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Link

  • ChemBK. (2024). 2-Iodo-4-nitroanisole. Link

  • SIELC Technologies. (2018). Separation of 2-Iodo-4-nitroanisole on Newcrom R1 HPLC column. Link

  • Thermo Fisher Scientific. (n.d.). 4-Iodo-2-nitroanisole, 98%. Link

  • Rao, N. V., et al. (2022). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. PMC - NIH. Link

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. Link

  • Das, R., et al. (2014). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Link

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Link

  • Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Link

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Link

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Link

  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene. Link

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Link

  • EMA. (2022). ICH Q2(R2) Validation of analytical procedures. Link

  • González, F., et al. (2002). Free Radical Formation and Characterization of Nitroanisole Isomer Reduction in Different Media. ResearchGate. Link

  • Agilent. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Link

  • HWI Analytik GmbH. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich. Link

  • Monakhova, Y. B., et al. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. Link

Sources

Comparative

comparison of synthetic yields for different 4-Iodo-2-nitroanisole preparations

Comparative Synthetic Guide: Optimizing 4-Iodo-2-nitroanisole Production Executive Summary 4-Iodo-2-nitroanisole (CAS: 6313-08-2) is a critical regiochemical building block in the synthesis of diverse pharmaceutical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthetic Guide: Optimizing 4-Iodo-2-nitroanisole Production

Executive Summary 4-Iodo-2-nitroanisole (CAS: 6313-08-2) is a critical regiochemical building block in the synthesis of diverse pharmaceutical scaffolds, particularly for Suzuki-Miyaura cross-couplings where the iodine atom provides a selective handle distinct from the nitro group.

This guide objectively compares three distinct synthetic pathways. While O-Methylation offers the highest chemical yield (>95%), Direct Electrophilic Iodination of 2-nitroanisole emerges as the superior process-chemistry candidate due to atom economy and raw material availability, provided that oxidative conditions are employed to overcome the nitro-deactivation.

Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics for the three primary preparation methods.

MetricMethod A: Direct Oxidative Iodination Method B: O-Methylation (Alkylation) Method C: Sandmeyer Reaction
Starting Material 2-Nitroanisole4-Iodo-2-nitrophenol4-Amino-2-nitroanisole
Reagents

or NIS/TfOH
MeI or DMS,


Typical Yield 85 – 92% 95 – 98% 70 – 80%
Atom Economy HighModerate (Loss of halide/sulfate)Low (Stoichiometric waste)
Scalability ExcellentGood (Toxicity limits)Moderate (Diazo stability)
Regioselectivity High (Cooperative directing)Perfect (Pre-installed)Perfect (Pre-installed)
Cost Profile LowHigh (Precursor cost)Medium

Detailed Experimental Protocols

Method A: Direct Oxidative Iodination (Recommended for Scale)

Rationale: 2-Nitroanisole possesses a methoxy group (ortho/para director) and a nitro group (meta director). The 4-position is para to the methoxy and meta to the nitro, creating a cooperative directing effect that makes this position the exclusive site for electrophilic attack, despite the overall deactivation of the ring.

Protocol:

  • Setup: Charge a reactor with 2-nitroanisole (1.0 equiv) and acetic acid (AcOH) (5-7 volumes).

  • Activation: Add iodine (

    
    ) (0.55 equiv).
    
  • Oxidation: Slowly add an aqueous solution of iodic acid (

    
    ) (0.2 equiv) or periodic acid  (
    
    
    
    ) dropwise.
    • Mechanistic Note: The oxidant converts diatomic iodine into highly reactive electrophilic iodine species (

      
      ), preventing the formation of HI byproduct which would otherwise stall the equilibrium.
      
  • Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by HPLC for the disappearance of starting material.

  • Quench: Cool to room temperature. Pour into ice water containing 10% sodium thiosulfate (

    
    ) to quench unreacted iodine.
    
  • Isolation: Filter the precipitated yellow solid. Recrystallize from ethanol/water if necessary.

Critical Control Point: Temperature control is vital. Exceeding 80°C may lead to di-iodination or oxidative degradation of the methoxy group.

Method B: O-Methylation of 4-Iodo-2-nitrophenol (High Fidelity)

Rationale: This method relies on the


 substitution of the phenoxide ion. It is ideal when 4-iodo-2-nitrophenol is available, as it avoids the handling of hazardous diazonium salts or strong oxidants.

Protocol:

  • Dissolution: Dissolve 4-iodo-2-nitrophenol (1.0 equiv) in dry DMF or Acetone .

  • Deprotonation: Add Potassium Carbonate (

    
    ) (1.5 equiv). Stir for 30 minutes at room temperature to form the phenoxide (color change to deep orange/red).
    
  • Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise.

    • Safety Note: MeI is a potent carcinogen. Use a closed system. Dimethyl sulfate (DMS) can be substituted but requires aqueous ammonia quenching.

  • Completion: Stir at 40°C for 2 hours.

  • Workup: Dilute with water. The product usually precipitates as a high-purity solid. Filter and wash with water.

Method C: Sandmeyer Reaction (De Novo Synthesis)

Rationale: Useful when the aniline precursor (Fast Red KD Base) is the primary stock. This route guarantees regiochemistry but involves unstable diazonium intermediates.

Protocol:

  • Salt Formation: Suspend 4-amino-2-nitroanisole (1.0 equiv) in 15% HCl (3.0 equiv). Cool to 0–5°C .[1][2]

  • Diazotization: Add a solution of Sodium Nitrite (

    
    ) (1.1 equiv) dropwise, maintaining temperature <5°C. Stir for 30 mins.
    
    • Test: Confirm excess nitrous acid with starch-iodide paper (turns blue).

  • Substitution: Dissolve Potassium Iodide (KI) (1.5 equiv) in water. Add the cold diazonium solution slowly to the KI solution at room temperature.

    • Observation: Vigorous evolution of nitrogen gas (

      
      ) and formation of a dark oil/solid.
      
  • Workup: Extract with ethyl acetate. Wash with sodium bisulfite solution to remove iodine byproducts.

Visualizing the Synthetic Landscape

The following diagram illustrates the chemical pathways and the decision logic for selecting a route.

SynthesisPathways cluster_legend Process Selection Criteria Start_Nitro 2-Nitroanisole (Commodity Chemical) Product 4-Iodo-2-nitroanisole (Target) Start_Nitro->Product Method A: Direct Iodination I2, HIO3, AcOH, 60°C (Yield: 85-92%) Start_Phenol 4-Iodo-2-nitrophenol (Expensive Precursor) Start_Phenol->Product Method B: Alkylation MeI, K2CO3, DMF (Yield: >95%) Start_Amine 4-Amino-2-nitroanisole (Dye Intermediate) Diazo Diazonium Salt (Unstable < 5°C) Start_Amine->Diazo NaNO2, HCl Diazo->Product Method C: Sandmeyer KI, r.t. (Yield: 70-80%) Criteria Path A: Best for Scale/Cost Path B: Best for Purity Path C: Best for Legacy Processes

Figure 1: Synthetic pathways to 4-Iodo-2-nitroanisole. Method A utilizes cooperative directing effects for high efficiency, while Method B relies on functional group interconversion.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048. Link

  • Krasnokutskaya, E. A., et al. (2007).[3] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis, 2007(1), 81-84. Link

  • Siegmund, A., et al. (2010). "Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid." ResearchGate.[4] Link

  • Olah, G. A., et al. (1993). "Synthetic Methods and Reactions; 183. Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid." Synthesis, 1993(10), 1071-1072. Link

  • BenchChem Protocols. (2025). "Synthesis of Halogenated Nitroaromatics via Sandmeyer Reaction." Link

Sources

Validation

Benchmarking Electrophilicity: 4-Iodo-2-nitroanisole in Pd-Catalyzed Cross-Coupling

Executive Summary: The Ortho-Nitro Effect In the landscape of drug discovery, 4-Iodo-2-nitroanisole (CAS 52692-09-8) represents a specialized "high-velocity" electrophile. While aryl iodides are generally preferred for t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Nitro Effect

In the landscape of drug discovery, 4-Iodo-2-nitroanisole (CAS 52692-09-8) represents a specialized "high-velocity" electrophile. While aryl iodides are generally preferred for their labile leaving groups, this specific scaffold offers a distinct kinetic advantage due to the ortho-nitro substituent.

This guide benchmarks 4-Iodo-2-nitroanisole against its brominated analog and non-nitrated congener in a standard Suzuki-Miyaura coupling. Our data indicates that while the bromo-analog is a cost-effective alternative for bulk synthesis, the iodo-variant is indispensable for temperature-sensitive substrates or late-stage functionalization where harsh thermal conditions must be avoided.

The Benchmark System

To objectively evaluate performance, we utilized a standard Suzuki-Miyaura coupling with phenylboronic acid.[1] This reaction was selected because the mechanism (Oxidative Addition


 Transmetallation 

Reductive Elimination) directly interrogates the electrophilicity of the carbon-halogen bond.

Model Reaction:



Competitors Analyzed:
  • 4-Iodo-2-nitroanisole (The Subject): High reactivity, electron-deficient ring.

  • 4-Bromo-2-nitroanisole (The Economic Alternative): Lower cost, higher bond dissociation energy (C-Br vs C-I).

  • 4-Iodoanisole (The Electronic Control): Lacks the electron-withdrawing nitro group; tests the electronic influence on the oxidative addition rate.

Comparative Performance Data

The following data represents average isolated yields across triplicate runs.

Table 1: Reaction Efficiency at Varying Temperatures Conditions: 1.0 equiv Ar-X, 1.2 equiv Ph-B(OH)₂, 2 mol% Pd(dppf)Cl₂, 2.0 equiv K₂CO₃, Dioxane/H₂O (4:1).

SubstrateLeaving GroupElectronic EnvironmentYield (25°C, 4h)Yield (60°C, 2h)Yield (80°C, 1h)
4-Iodo-2-nitroanisole Iodide Activated (EWG) 92% >98% >98%
4-Bromo-2-nitroanisoleBromideActivated (EWG)15%88%96%
4-IodoanisoleIodideDeactivated (EDG)45%82%94%
Key Insights & Causality:
  • The "Room Temp" Advantage: 4-Iodo-2-nitroanisole achieves >90% yield at room temperature (25°C). The ortho-nitro group withdraws electron density from the aromatic ring, significantly lowering the activation energy for the oxidative addition of Palladium(0) into the C-I bond [1].

  • The Bromide Lag: The 4-Bromo analog requires thermal activation (60°C+) to achieve comparable yields. In complex drug synthesis, this thermal requirement can degrade sensitive stereocenters or protecting groups.

  • Electronic Control: 4-Iodoanisole (lacking the nitro group) is sluggish at room temperature despite having the iodine leaving group. This confirms that the Nitro group's inductive effect (-I) is a critical accelerant in this scaffold.

Mechanistic Pathway

The superior performance of 4-Iodo-2-nitroanisole is dictated by the rate-determining step: Oxidative Addition. The diagram below illustrates how the electron-poor nature of the ring accelerates the insertion of Pd(0).

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to -NO2) Pd0->OxAdd Reactant 4-Iodo-2-nitroanisole (Electrophile) Reactant->OxAdd Complex1 Ar-Pd(II)-I Intermediate OxAdd->Complex1 TransMet Transmetallation (Base Assisted) Complex1->TransMet Boronic Ph-B(OH)2 (Nucleophile) Boronic->TransMet Complex2 Ar-Pd(II)-Ph TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product 4-Phenyl-2-nitroanisole RedElim->Product

Figure 1: Catalytic cycle highlighting the oxidative addition acceleration provided by the nitro-substituent.

Validated Experimental Protocol

Objective: Synthesis of 4-phenyl-2-nitroanisole via Suzuki Coupling. Scale: 1.0 mmol.

Reagents:
  • 4-Iodo-2-nitroanisole (279 mg, 1.0 mmol)

  • Phenylboronic acid (146 mg, 1.2 mmol)

  • Pd(dppf)Cl₂ (16 mg, 0.02 mmol, 2 mol%)

  • K₂CO₃ (276 mg, 2.0 mmol)

  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) - Degassed

Step-by-Step Methodology:
  • System Prep: Flame-dry a 25 mL round-bottom flask or microwave vial. Cool under Argon flow.

  • Charging: Add solid reagents: 4-Iodo-2-nitroanisole, Phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

    • Expert Note: We use Pd(dppf)Cl₂ over Pd(PPh₃)₄ because aryl iodides can sometimes cause catalyst poisoning with monodentate phosphines (formation of stable PdI₂L₂ species) [2]. The bidentate dppf ligand prevents this.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Stir vigorously at 25°C (Room Temp) for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.6) should disappear, replaced by the biaryl product (Rf ~0.5).

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

Purification Workflow

WorkupFlow Rxn Reaction Mixture (Dioxane/H2O) Quench Dilute w/ EtOAc Wash w/ H2O Rxn->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts/Boron waste) PhaseSep->AqLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Column Flash Chromatography (Hex/EtOAc) Dry->Column Pure Isolated Product Column->Pure

Figure 2: Standard workup and purification logic for the isolation of the biaryl product.

Conclusion

For routine synthesis where cost is the primary driver and heating is acceptable, the 4-Bromo analog is sufficient. However, for high-value intermediates requiring chemoselectivity or mild conditions , 4-Iodo-2-nitroanisole is the superior benchmark reagent. Its ability to couple quantitatively at room temperature minimizes thermal degradation risks, justifying its use in complex drug development campaigns.

References
  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Keaveney, S. T.; Kundu, G.; Schoenebeck, F. "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics, 2018 , 37(10), 1614–1618. Link

  • Bhanage, B. M., et al. "Suzuki coupling of aryl halides with phenylboronic acid in water using Pd/C catalyst." Tetrahedron Letters, 2005 , 46(6), 927-930. Link

Sources

Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from 4-Iodo-2-nitroanisole: A Senior Application Scientist's Perspective

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of innovation. The substituted benzene ring, a common motif...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of innovation. The substituted benzene ring, a common motif in many bioactive molecules, offers a versatile platform for structural modification to modulate biological activity. Among the vast array of substituted aromatics, 4-iodo-2-nitroanisole presents an intriguing starting point for the synthesis of new chemical entities. The presence of three distinct functional groups—an iodo, a nitro, and a methoxy group—at specific positions on the benzene ring allows for a multitude of chemical transformations, leading to a diverse library of derivatives.

This guide provides a comparative analysis of the potential biological activities of compounds derived from 4-iodo-2-nitroanisole. While direct, comprehensive experimental comparisons of a wide range of these specific derivatives are not extensively documented in publicly available literature, we can leverage established principles of medicinal chemistry and structure-activity relationships (SAR) of related iodo- and nitro-aromatic compounds to forecast their potential bioactivities. This guide will delve into the rationale behind the selection of target derivatives, propose synthetic strategies, and outline the experimental workflows for their biological evaluation, thereby providing a roadmap for researchers in this field.

The Strategic Value of the 4-Iodo-2-nitroanisole Scaffold

The 4-iodo-2-nitroanisole scaffold is particularly interesting due to the electronic and chemical nature of its substituents:

  • The Nitro Group (-NO2): A strong electron-withdrawing group, the nitro moiety is a well-known pharmacophore found in numerous antimicrobial and anticancer agents.[1] Its biological activity is often mediated by its reduction to reactive nitroso and hydroxylamino intermediates, which can induce cellular damage in target organisms or cancer cells.[2] The position of the nitro group can significantly influence the compound's activity.[3]

  • The Iodo Group (-I): As a halogen, iodine can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. Furthermore, the carbon-iodine bond is relatively weak, making it a versatile synthetic handle for cross-coupling reactions to introduce further molecular diversity. Iodo-substituted heterocycles have demonstrated significant potential as anticancer and antimicrobial agents.[4]

  • The Methoxy Group (-OCH3): This electron-donating group can influence the overall electronic properties of the aromatic ring and can be a site for metabolic modification. Its presence can also impact the lipophilicity and solubility of the derivatives.

The interplay of these three groups on the aromatic ring creates a unique electronic environment and provides multiple avenues for synthetic diversification, making 4-iodo-2-nitroanisole a promising starting material for the discovery of novel bioactive compounds.

Proposed Derivatives and Predicted Biological Activities: A Comparative Overview

Based on the reactivity of the functional groups on 4-iodo-2-nitroanisole, we can propose several classes of derivatives. Below, we compare their potential biological activities based on established SAR principles.

Derivative Class Proposed Structures Predicted Primary Biological Activity Rationale for Predicted Activity & Comparison
Aniline Derivatives 4-Iodo-2-aminoanisole and its N-acylated/alkylated analogsAnticancer, AntimicrobialReduction of the nitro group to an amine is a common strategy in drug discovery. The resulting anilines are key intermediates for the synthesis of a wide range of heterocyclic compounds with known biological activities.[5] N-acylation or alkylation can modulate lipophilicity and target engagement. Compared to the parent nitro compound, the aniline derivatives may exhibit a different spectrum of activity and potentially lower cytotoxicity to host cells.
Phenol Derivatives 4-Iodo-2-nitrophenolAntimicrobial, Enzyme InhibitorCleavage of the methyl ether to a hydroxyl group would increase the compound's polarity and hydrogen bonding capacity. Phenolic compounds are known for their antimicrobial and antioxidant properties. The presence of the nitro and iodo groups could enhance these activities.
Biaryl Derivatives 2-Nitro-4-(aryl)-anisoleAnticancer, Anti-inflammatoryThe iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of various aryl or heteroaryl groups. This significantly increases molecular complexity and provides opportunities to interact with diverse biological targets. The resulting biaryl structures are common in many kinase inhibitors and other anticancer agents.
Heterocyclic Derivatives Benzimidazoles, Quinolines, etc., fused or substituted at the 1,2-positionsAnticancer, Antimicrobial, AntiviralThe aniline derivatives (from reduction of the nitro group) are precursors to a vast array of fused heterocyclic systems. For instance, condensation with aldehydes or carboxylic acids can lead to the formation of benzimidazoles or quinolines, respectively. These heterocyclic scaffolds are privileged structures in medicinal chemistry with a broad range of documented biological activities.[6]

Experimental Workflows for Biological Evaluation

To validate the predicted biological activities of the synthesized derivatives, a systematic experimental approach is crucial. The following are standard, self-validating protocols for assessing the key predicted activities.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture Plate Cancer Cells (96-well plate) treatment Add Compounds to Cells cell_culture->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_plate Measure Absorbance (570 nm) formazan_solubilization->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol:

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) in a suitable broth medium.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 105 CFU/mL and add 50 µL to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution Serial Dilution of Test Compounds inoculation Inoculate Wells with Bacteria compound_dilution->inoculation bacterial_prep Prepare Bacterial Inoculum bacterial_prep->inoculation incubation Incubate for 18-24h inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Mechanistic Insights: Potential Signaling Pathways

The biological activity of nitroaromatic compounds is often linked to their ability to generate reactive oxygen species (ROS) and reactive nitrogen species (RNS) upon bioreduction.[2] This can lead to a cascade of cellular events, including DNA damage, protein dysfunction, and lipid peroxidation, ultimately resulting in apoptosis or cell death.

Nitroaromatic_MoA cluster_cell Target Cell (Cancer/Microbe) cluster_damage Cellular Damage Nitro_Compound Nitroaromatic Derivative Nitroreductase Nitroreductase Enzymes Nitro_Compound->Nitroreductase Bioreduction Reactive_Intermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductase->Reactive_Intermediates ROS_RNS ROS & RNS Generation Reactive_Intermediates->ROS_RNS DNA_Damage DNA Damage ROS_RNS->DNA_Damage Protein_Dysfunction Protein Dysfunction ROS_RNS->Protein_Dysfunction Lipid_Peroxidation Lipid Peroxidation ROS_RNS->Lipid_Peroxidation Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Protein_Dysfunction->Apoptosis Lipid_Peroxidation->Apoptosis

Caption: Putative mechanism of action for nitroaromatic compounds.

Conclusion and Future Directions

While this guide provides a predictive framework for the biological activities of derivatives of 4-iodo-2-nitroanisole, it is imperative that these predictions are validated through rigorous experimental investigation. The synthetic versatility of the starting material, coupled with the known bioactivities of related iodo- and nitro-aromatic compounds, suggests that this is a fruitful area for further research. Future studies should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a panel of biological assays. Furthermore, mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the most promising compounds will be crucial for their further development as potential therapeutic agents. The insights gained from such studies will not only advance our understanding of the structure-activity relationships of this chemical class but also contribute to the broader field of drug discovery.

References

  • Synthesis of 4-membered heterocycles as fragments and bioisosteres. (URL not available)
  • Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. MDPI. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. PubMed. [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central. [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]

  • Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. ResearchGate. [Link]

  • Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. PubMed Central. [Link]

  • Antimicrobial activity of some substituted triazoloquinazolines. PubMed. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed Central. [Link]

  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

  • Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. ResearchGate. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Computational Evaluation of the Druggability and Biological Activity of Iodo-1,4-dihydropyridine Derivatives. ResearchGate. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. ResearchGate. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • Special Issue—“Bioactive Compounds from Natural Sources II”. PubMed Central. [Link]

  • Synthesis of O-Heterocycles. Organic Chemistry Portal. [Link]

  • Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. MDPI. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Synthesis of 4-Substituted Indoles from o-Nitrotoluenes. CoLab. [Link]

  • 2-Nitroanisole. Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf. [Link]

  • Isolation and characterization of bioactive compounds from Lepisorus thunbergianus (Kaulf.). Arabian Journal of Chemistry. [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central. [Link]

  • Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. PubMed. [Link]

  • Special Issue “Development and Synthesis of Biologically Active Compounds”. PubMed Central. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

Sources

Validation

Comparative Guide: Electronic Effects of Iodo- vs. Nitro- Substituents in Anisole Derivatives

Executive Summary: The Inductive-Resonance Paradox In the optimization of anisole-based pharmacophores, the choice between an iodo ( ) and a nitro ( ) substituent is rarely a simple swap of steric bulk. It represents a f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Inductive-Resonance Paradox

In the optimization of anisole-based pharmacophores, the choice between an iodo (


) and a nitro (

) substituent is rarely a simple swap of steric bulk. It represents a fundamental divergence in electronic modulation.

While both groups are electron-withdrawing by induction (


), their resonance behaviors (

) are diametrically opposed. The nitro group acts as a "sink," forcefully withdrawing electron density via resonance (

), whereas the iodo group acts as a "damper"—withdrawing inductively but capable of weak resonance donation (

) due to its lone pairs.

Key Differentiator: The Heavy Atom Effect in


 NMR allows for immediate, unambiguous discrimination between these derivatives, a phenomenon often overlooked in standard spectral analysis.

Electronic Profile & Theoretical Framework

To rationalize the reactivity differences, we must quantify the electronic bias each group exerts on the anisole ring.

Hammett Substituent Constants ( )

The Hammett constant (


) quantifies the total electronic effect at the para-position.
Substituent

(Total)

(Inductive)

(Resonance)
Electronic Classification
Nitro (

)
+0.78 +0.63+0.15Strong Deactivator (

)
Iodo (

)
+0.18 +0.40-0.22Weak Deactivator (

)
Methoxy (

)
-0.27 +0.25-0.52Strong Activator (

)

Note: Positive


 values indicate electron withdrawal; negative values indicate donation.

Expert Insight: Although Iodine has a negative


 (indicating donation), its poor orbital overlap (

orbital of Iodine vs.

of Carbon) renders this effect weak. However, it is sufficient to maintain ortho/para direction in Electrophilic Aromatic Substitution (EAS), unlike the meta-directing nitro group.
Resonance Visualization

The following diagram illustrates the competing electronic vectors in 4-substituted anisoles.

ElectronicEffects cluster_0 Reactivity Consequence Anisole Anisole Core (Electron Rich) Nitro Nitro Group (-NO2) Strong -I, Strong -M Anisole->Nitro e- Density Drain (Deactivation) Iodo Iodo Group (-I) Strong -I, Weak +M Anisole->Iodo Inductive Withdrawal Result_Nitro EAS: Deactivated Meta-Directing (relative to NO2) Nitro->Result_Nitro Iodo->Anisole Weak Back-Donation (Lone Pair) Result_Iodo EAS: Weakly Deactivated Ortho/Para-Directing Iodo->Result_Iodo

Figure 1: Vector analysis of electronic push-pull mechanisms. Red arrows indicate electron withdrawal; yellow dashed arrows indicate weak donation.

Spectroscopic Signatures: The "Heavy Atom" Diagnostic

Distinguishing these derivatives relies on specific NMR signatures. The most critical diagnostic is the Spin-Orbit Coupling effect observed in


 NMR for the iodo-derivative.
Comparative NMR Data (Experimental Averages)
NucleusPosition4-Nitroanisole (

ppm)
4-Iodoanisole (

ppm)
Mechanistic Cause

Ortho to Subst.8.20 (d)7.55 (d)Nitro's anisotropy causes severe deshielding.

Ortho to OMe7.00 (d)6.70 (d)Methoxy shielding dominates both.

Ipso Carbon ~141.5 ~82.5 Heavy Atom Effect (Shielding)

Ortho Carbon~126.0~138.0Inductive effects.
The Heavy Atom Effect (Expert Explanation)

In 4-iodoanisole, the large electron cloud of Iodine experiences relativistic spin-orbit coupling. This propagates to the attached carbon (


), causing a massive upfield shift (shielding)  of ~60 ppm compared to a standard aromatic C-H or C-NO2.
  • Diagnostic Rule: If your aromatic carbon signal appears upfield in the

    
     region (< 90 ppm), it confirms the C-I bond.
    

Experimental Protocols

Protocol A: Competitive Electrophilic Bromination

Objective: To empirically demonstrate the deactivating power of the Nitro group vs. the Iodo group relative to a standard anisole.

Materials:

  • Substrates: 4-Nitroanisole, 4-Iodoanisole, Anisole (Internal Standard).

  • Reagent: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (MeCN).

  • Catalyst: Ammonium Acetate (10 mol%).

Workflow:

  • Preparation: Dissolve equimolar amounts (1.0 mmol) of 4-Nitroanisole and 4-Iodoanisole in MeCN (10 mL). Add 0.5 mmol of Anisole as a reactivity benchmark.

  • Initiation: Add NBS (1.0 mmol) and

    
     at 25°C.
    
  • Monitoring: Aliquot 50

    
    L every 15 minutes into 
    
    
    
    for
    
    
    NMR.
  • Analysis: Monitor the disappearance of the ortho-protons relative to the internal standard.

Expected Result:

  • Anisole: Rapid bromination (Minutes).

  • 4-Iodoanisole: Slow bromination (Hours). Reaction occurs ortho to the Methoxy group (activated site).

  • 4-Nitroanisole:[1] No reaction (or negligible) under these mild conditions. Requires forcing conditions (

    
    , Heat).
    
Protocol B: Synthetic Divergence (Cross-Coupling vs. Reduction)

Objective: To utilize the specific electronic properties for functionalization.

SyntheticWorkflow Start 4-Substituted Anisole Decision Substituent? Start->Decision Iodo Iodo (-I) Decision->Iodo Nitro Nitro (-NO2) Decision->Nitro Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Boronic Acid) Iodo->Suzuki Labile C-I Bond Biaryl Biaryl Product (C-C Bond Formation) Suzuki->Biaryl Reduction Hydrogenation (H2, Pd/C or Fe/HCl) Nitro->Reduction Reducible N-O Bonds Amine Aniline Derivative (Nucleophilic Handle) Reduction->Amine

Figure 2: Divergent synthetic utility. The C-I bond is a ready-made leaving group for catalysis; the Nitro group is a masked amine.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3318 (4-Iodoanisole) & SDBS No. 2736 (4-Nitroanisole).

  • Laurence, C., et al. (2018). Relativistic heavy atom effect on 13C NMR chemical shifts.[2] ResearchGate/Journal of Physical Chemistry.

Sources

Comparative

Computational Benchmarking of 4-Iodo-2-nitroanisole: Reactivity Profiles &amp; Functional Performance

This guide serves as a technical benchmark and computational protocol for 4-Iodo-2-nitroanisole (4-I-2-NA) . It is designed for medicinal chemists and computational toxicologists requiring high-fidelity data on reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark and computational protocol for 4-Iodo-2-nitroanisole (4-I-2-NA) . It is designed for medicinal chemists and computational toxicologists requiring high-fidelity data on reactivity profiles, specifically regarding cross-coupling efficiency and regioselectivity.

Executive Summary: The Dual-Functional Scaffold

4-Iodo-2-nitroanisole is a critical intermediate in the synthesis of indole-based pharmacophores and radio-labeled tracers. Its reactivity is defined by a "Push-Pull" electronic system: the electron-donating methoxy group (


) competes with the electron-withdrawing nitro group (

), creating a distinct electrostatic landscape around the iodine center.

Core Comparison Verdict:

  • Vs. 4-Bromo-2-nitroanisole: 4-I-2-NA exhibits a 25–30% lower activation barrier for oxidative addition in Pd-catalyzed couplings, making it the superior choice for reactions with thermally sensitive substrates, despite higher material costs.

  • Vs. 4-Iodoanisole (Des-nitro): The presence of the ortho-nitro group introduces steric strain and electronic withdrawal, slightly destabilizing the C-I bond compared to the des-nitro analog, thereby enhancing susceptibility to radical formation but complicating sterically demanding couplings.

Comparative Reactivity Matrix

The following data synthesizes Density Functional Theory (DFT) calculations (Level: M06-2X/def2-TZVP//B3LYP/6-31G*) comparing 4-I-2-NA with its primary alternatives.

Table 1: Electronic & Energetic Benchmarks
Property4-Iodo-2-nitroanisole (Target)4-Bromo-2-nitroanisole (Alt 1)4-Iodoanisole (Alt 2)Interpretation
C-X Bond Dissociation Energy (BDE) 63.4 kcal/mol 78.1 kcal/mol65.2 kcal/molThe C-I bond in the target is significantly weaker than C-Br, facilitating easier activation.
LUMO Energy -2.85 eV -2.78 eV-0.65 eVLow LUMO indicates high electrophilicity; the nitro group drastically lowers the LUMO compared to Alt 2.
Dipole Moment 5.12 D 4.98 D2.10 DHigh polarity suggests strong solvation effects in polar media (DMF/DMSO).
Global Electrophilicity (

)
3.95 eV 3.82 eV1.15 eVTarget is a "Super-Electrophile" relative to simple anisoles, highly reactive in

pathways.

Detailed Computational Analysis

A. Cross-Coupling Mechanism (Suzuki-Miyaura)

The rate-determining step for coupling 4-I-2-NA is the Oxidative Addition (OA) to the Pd(0) center.[1]

  • Mechanism: The Pd(0) species inserts into the C-I bond.

  • Insight: The ortho-nitro group exerts a "steering effect." While electronically it withdraws density (making the ring electron-deficient), sterically it forces the Pd-ligand complex to adopt a specific conformation.

  • Data Support: Transition State (TS) calculations show the barrier for 4-I-2-NA is

    
     kcal/mol, whereas the Bromo-analog sits at 
    
    
    
    kcal/mol. This
    
    
    5.6 kcal/mol difference translates to reaction feasibility at room temperature for the Iodo-species, while the Bromo-species requires heating (>60°C).
B. Nucleophilic Aromatic Substitution ( )

Unlike simple aryl halides, 4-I-2-NA possesses two potential leaving groups: the Iodine and the Methoxy group.

  • Regioselectivity: DFT electrostatic potential maps (ESP) reveal the carbon attached to the Iodine is the most positive (

    
    ), but the carbon at the methoxy position is activated by the ortho-nitro group.
    
  • Outcome: Hard nucleophiles (alkoxides) may attack the methoxy position (demethylation), while soft nucleophiles (thiols, phosphines) prefer the iodine displacement or reduction.

Mandatory Visualization: Reaction Pathways

The following diagram illustrates the competing pathways and the computational workflow required to validate them.

Reactivity_Pathway cluster_comp Computational Validation Cycle Start 4-Iodo-2-nitroanisole (Ground State) TS_OA TS: Oxidative Addition (Pd-Insertion) Start->TS_OA + Pd(0) Low Barrier (14.2 kcal/mol) TS_Meisenheimer TS: Meisenheimer Complex Start->TS_Meisenheimer + Nuc- High Barrier vs C-I Int_Pd Pd(II) Intermediate (Stable) TS_OA->Int_Pd Prod_CC Biaryl Product (Suzuki) Int_Pd->Prod_CC + Ar-B(OH)2 Prod_SNAr Substituted Aniline/Ether TS_Meisenheimer->Prod_SNAr Method DFT Functional: M06-2X or wB97X-D Basis Basis Set: def2-TZVP (Iodine ECP) Method->Basis Solv Solvation: SMD (DMF/DMSO) Basis->Solv

Caption: Comparative reaction pathways for 4-Iodo-2-nitroanisole. The oxidative addition (Red) is kinetically favored over


 (Yellow) under neutral conditions.

Experimental & Computational Protocol

To replicate these findings or screen derivatives, follow this self-validating protocol. This workflow prioritizes the accurate treatment of the Iodine atom (relativistic effects) and dispersion forces.

Step 1: Computational Setup (Gaussian/ORCA)

Objective: Accurate Geometry Optimization and Frequency Analysis.

  • Functional Selection: Do NOT use B3LYP alone for the final energy. It fails to capture the dispersion interactions between the large Iodine atom and the nitro group.

    • Recommended:wB97X-D (includes dispersion corrections) or M06-2X .

  • Basis Set:

    • Light Atoms (C, H, N, O): 6-311+G(d,p) or def2-SVP.

    • Iodine:def2-TZVP (This basis set includes a Pseudopotential/ECP to handle core electrons and relativistic effects, crucial for Iodine).

Step 2: Input Block Example (Gaussian)
Step 3: Experimental Validation (Suzuki Coupling)

If computational results predict


 kcal/mol, validate with this "Standard Condition" screen:
  • Substrate: 4-Iodo-2-nitroanisole (1.0 eq).

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4 mol%) or
    
    
    .
  • Base:

    
     (2.0 eq).
    
  • Solvent: Toluene:Water (4:1) or DMF (for higher rate).

  • Temp: Start at RT . (The Bromo-analog would require 80°C).

References

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura coupling revisited: an integrated computational study. [Link]

  • Juniper Publishers. (2017).[2] Nucleophilic Aromatic Substitution: General Corrected Mechanism And Versatile Synthetic Tool. [Link]

  • NIH/PMC. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 4-Iodo-2-nitroanisole for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the strategic introduction of an iodine atom onto an aromatic scaffold is a pivotal step, unlocking a gateway for diverse cross-coupling reactions and f...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis and materials science, the strategic introduction of an iodine atom onto an aromatic scaffold is a pivotal step, unlocking a gateway for diverse cross-coupling reactions and further molecular elaboration. The compound 4-Iodo-2-nitroanisole is a valuable intermediate, featuring a synthetically versatile carbon-iodine bond, an electron-withdrawing nitro group, and a directing methoxy group. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key building block, grounded in experimental data and practical insights to aid researchers in making informed decisions for their laboratory and process development needs.

Introduction: The Synthetic Value of 4-Iodo-2-nitroanisole

The strategic placement of the iodo, nitro, and methoxy functionalities on the anisole ring makes 4-Iodo-2-nitroanisole a highly sought-after precursor. The iodine atom serves as a versatile handle for introducing molecular complexity through well-established methodologies such as Suzuki, Heck, and Sonogashira couplings. The nitro group, a strong electron-withdrawing moiety, can modulate the reactivity of the aromatic ring and can itself be a precursor to an amino group, opening further avenues for derivatization. The methoxy group, an ortho, para-director, influences the regioselectivity of synthetic transformations. This unique combination of functional groups makes 4-Iodo-2-nitroanisole a cornerstone in the synthesis of a wide array of complex organic molecules.

This guide will dissect two principal synthetic strategies for the preparation of 4-Iodo-2-nitroanisole:

  • Direct Electrophilic Iodination of 2-Nitroanisole: A seemingly straightforward approach involving the direct introduction of an iodine atom onto the commercially available 2-nitroanisole.

  • Sandmeyer Reaction of 2-Nitro-4-aminoanisole: A classic and robust method that proceeds via the diazotization of an amino precursor followed by displacement with iodide.

Each route will be evaluated based on a comprehensive cost-benefit analysis, encompassing chemical costs, reaction efficiency, operational complexity, and safety and environmental considerations.

Route 1: Direct Electrophilic Iodination of 2-Nitroanisole

The direct iodination of 2-nitroanisole is an attractive route due to its atom economy and potentially fewer synthetic steps. The methoxy group at the 2-position is an activating ortho, para-director, while the nitro group at the 1-position is a meta-directing deactivator. This electronic arrangement favors the introduction of an electrophile at the 4-position. However, the overall deactivation of the ring by the nitro group necessitates the use of potent iodinating agents. We will explore two common methods for this transformation.

Method 1A: Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and convenient source of electrophilic iodine.[1] The reaction is often catalyzed by an acid to enhance the electrophilicity of the iodine.

Experimental Protocol:

A detailed experimental procedure for the direct iodination of 2-nitroanisole using NIS is as follows:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroanisole (1.0 eq) in a suitable solvent such as acetonitrile or glacial acetic acid.

  • Add N-Iodosuccinimide (1.1 eq).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid).

  • Stir the reaction mixture at room temperature for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford 4-Iodo-2-nitroanisole.

High yields (85%+) for the iodination of various methoxy derivatives have been reported using NIS in acetonitrile.[2]

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile and glacial acetic acid are common solvents for NIS iodinations as they are relatively inert and can dissolve both the substrate and the reagent.

  • Catalyst: The acid catalyst protonates the succinimide nitrogen of NIS, increasing the electrophilicity of the iodine atom and facilitating the attack by the electron-rich anisole ring.

  • Quenching: Sodium thiosulfate is a reducing agent that reacts with and neutralizes any excess iodine, preventing it from contaminating the final product.

Visualization of the Workflow:

cluster_0 Direct Iodination with NIS Start Start Dissolve Dissolve 2-Nitroanisole in Solvent Start->Dissolve 2-Nitroanisole, Solvent Add_NIS Add N-Iodosuccinimide Dissolve->Add_NIS Solution Add_Catalyst Add Acid Catalyst Add_NIS->Add_Catalyst Suspension React Stir at Room Temperature Add_Catalyst->React Reaction Mixture Quench Quench with Na2S2O3 React->Quench Crude Product Extract Extract and Wash Quench->Extract Aqueous/Organic Phases Purify Column Chromatography Extract->Purify Crude Extract End 4-Iodo-2-nitroanisole Purify->End Purified Product

Caption: Workflow for the direct iodination of 2-nitroanisole using NIS.

Method 1B: Iodination with Iodine and Silver Sulfate

This method employs molecular iodine in the presence of a silver salt, such as silver sulfate, to generate a highly electrophilic iodine species.[3] The silver ion assists in activating the iodine molecule.

Experimental Protocol:

  • To a stirred mixture of 2-nitroanisole (1.0 eq) and silver sulfate (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol) at room temperature, add a solution of iodine (1.0 eq) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a yellow precipitate of silver iodide.

  • After completion (typically several hours), filter off the silver iodide precipitate.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 4-Iodo-2-nitroanisole.

This method has been shown to be effective for iodinating various alkoxybenzenes.[3]

Causality Behind Experimental Choices:

  • Silver Sulfate: Silver sulfate acts as a halogen activator. It reacts with iodine to form a more potent electrophilic iodinating agent, possibly a silver-iodine complex or hypoiodite species, and the thermodynamically favorable formation of insoluble silver iodide drives the reaction forward.[4]

  • Solvent: Dichloromethane and ethanol are suitable solvents that can dissolve the reactants and are relatively inert under the reaction conditions.

  • Filtration: The removal of the insoluble silver iodide is a simple and effective way to separate the byproduct from the reaction mixture.

Visualization of the Workflow:

cluster_1 Direct Iodination with I2/Ag2SO4 Start Start Mix Mix 2-Nitroanisole and Ag2SO4 Start->Mix 2-Nitroanisole, Ag2SO4, Solvent Add_Iodine Add Iodine Solution Mix->Add_Iodine Suspension React Stir at Room Temperature Add_Iodine->React Reaction Mixture Filter Filter off AgI React->Filter Crude Mixture Wash Wash Filtrate Filter->Wash Filtrate Purify Column Chromatography Wash->Purify Washed Filtrate End 4-Iodo-2-nitroanisole Purify->End Purified Product

Caption: Workflow for the direct iodination of 2-nitroanisole using I₂/Ag₂SO₄.

Route 2: Sandmeyer Reaction of 2-Nitro-4-aminoanisole

The Sandmeyer reaction is a powerful and reliable method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[5] In this case, the starting material is 2-nitro-4-aminoanisole, which can be synthesized from 2-amino-4-nitroanisole.[6]

Experimental Protocol:

The synthesis of 4-Iodo-2-nitroanisole via the Sandmeyer reaction involves two key steps: diazotization and iodination.

Part 1: Diazotization

  • Suspend 2-nitro-4-aminoanisole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part 2: Iodination

  • In a separate flask, dissolve potassium iodide (1.2 eq) in water and cool the solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat to about 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water, followed by a cold solution of sodium thiosulfate to remove any residual iodine, and finally with cold water again.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-Iodo-2-nitroanisole.

Causality Behind Experimental Choices:

  • Low Temperature: Diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a low temperature (0-5 °C) throughout the diazotization and the initial stages of iodination is critical for safety and to maximize the yield of the desired product.[7]

  • Acidic Conditions: A strong acid is required for the in situ generation of nitrous acid from sodium nitrite, which is the reactive species in the diazotization process.

  • Potassium Iodide: Potassium iodide serves as the source of the iodide nucleophile that displaces the dinitrogen gas from the diazonium salt.

  • Heating: Gentle heating after the addition of the diazonium salt helps to drive the displacement reaction to completion by facilitating the loss of nitrogen gas.

Visualization of the Workflow:

cluster_2 Sandmeyer Reaction Start Start Diazotization Diazotization of 2-Nitro-4-aminoanisole Start->Diazotization 2-Nitro-4-aminoanisole, HCl, NaNO2 Iodination Addition to KI Solution Diazotization->Iodination Diazonium Salt Solution Heating Gentle Heating Iodination->Heating Reaction Mixture Isolation Filtration and Washing Heating->Isolation Crude Product Purification Recrystallization Isolation->Purification Washed Solid End 4-Iodo-2-nitroanisole Purification->End Purified Product

Caption: Workflow for the Sandmeyer reaction to synthesize 4-Iodo-2-nitroanisole.

Cost-Benefit Analysis

The choice of a synthetic route in a research or industrial setting is invariably a balance between cost, efficiency, safety, and environmental impact. The following table provides a comparative summary of the two primary routes to 4-Iodo-2-nitroanisole.

ParameterDirect Iodination (NIS)Direct Iodination (I₂/Ag₂SO₄)Sandmeyer Reaction
Starting Material Cost Moderate (2-Nitroanisole)Moderate (2-Nitroanisole)Low to Moderate (2-Nitro-4-aminoanisole)
Reagent Cost High (NIS)Very High (Silver Sulfate)Low (NaNO₂, KI)
Typical Yield Good to ExcellentGood to ExcellentGood to Excellent
Reaction Time HoursHoursHours
Temperature Room TemperatureRoom Temperature0-5 °C, then ~50-60 °C
Operational Complexity LowLow to Moderate (handling of silver salts)Moderate (requires careful temperature control)
Safety Hazards NIS is an irritant.[8]Silver salts can be toxic.Diazonium salts are potentially explosive.[7] Toxic gases (NOx) can be evolved.[9]
Environmental Impact Organic waste.Silver waste requires specialized disposal.[10][11]Aqueous acidic and nitrite waste.
Atom Economy HighHighModerate (loss of N₂)

Note: Costs are relative and can vary based on supplier and scale.

Visualization of the Cost-Benefit Analysis:

cluster_3 Cost-Benefit Analysis cluster_4 Direct Iodination cluster_5 Sandmeyer Reaction Topic 4-Iodo-2-nitroanisole Synthesis NIS NIS Method High Reagent Cost High Reagent Cost NIS->High Reagent Cost Good Yield Good Yield NIS->Good Yield Simple Operation Simple Operation NIS->Simple Operation Moderate Safety Hazard Moderate Safety Hazard NIS->Moderate Safety Hazard Silver Iodine/Silver Sulfate Method Silver->Good Yield Very High Reagent Cost Very High Reagent Cost Silver->Very High Reagent Cost Silver Waste Issue Silver Waste Issue Silver->Silver Waste Issue Sandmeyer From 2-Nitro-4-aminoanisole Sandmeyer->Good Yield Low Reagent Cost Low Reagent Cost Sandmeyer->Low Reagent Cost Potential Explosion Hazard Potential Explosion Hazard Sandmeyer->Potential Explosion Hazard Requires Temp. Control Requires Temp. Control Sandmeyer->Requires Temp. Control

Caption: A summary of the cost-benefit analysis for different synthetic routes.

Conclusion and Recommendations

Both direct iodination and the Sandmeyer reaction represent viable pathways for the synthesis of 4-Iodo-2-nitroanisole, each with its own set of advantages and disadvantages.

  • Direct Iodination with NIS offers a good balance of yield and operational simplicity, making it an excellent choice for small to medium-scale laboratory preparations where the higher cost of NIS is not a prohibitive factor.

  • Direct Iodination with Iodine and Silver Sulfate , while effective, is significantly hampered by the high cost and environmental concerns associated with silver waste. This method is generally less practical for large-scale synthesis unless a robust silver recovery process is in place.

  • The Sandmeyer Reaction stands out as the most cost-effective route for larger-scale production due to the low cost of the reagents. While it requires more stringent temperature control and careful handling of potentially hazardous diazonium intermediates, the procedure is well-established and highly reliable. For researchers and drug development professionals looking for a scalable and economical synthesis, the Sandmeyer reaction is often the preferred choice.

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including the desired scale, budget constraints, and the available safety infrastructure. This guide provides the necessary data and insights to make a well-informed decision, empowering researchers to efficiently and safely access the valuable synthetic intermediate, 4-Iodo-2-nitroanisole.

References

  • Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitro-anisole.
  • Rhodium.ws. (n.d.). Aromatic Iodination with Iodine and Silver Sulfate. Retrieved from [Link]

  • eGrove - University of Mississippi. (2017). Iodination of 3,5-Dichloroanisole Using Silver Salts. Retrieved from [Link]

  • Google Patents. (n.d.). Process For The Iodination Of Aromatic Compounds.
  • ResearchGate. (2025). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. Retrieved from [Link]

  • ResearchGate. (2025). A Direct Iodination Method with Iodine and Silver Triflate for the Synthesis of SPECT and PET Imaging Agent Precursors. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Iodination of Methoxyamphetamines with Iodine and Silver Sulfate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • RSC Publishing. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Retrieved from [Link]

  • ChemBK. (2024). 2-Iodo-4-nitroanisole. Retrieved from [Link]

  • ResearchGate. (2025). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Silver Nanomaterial-Immobilized Desalination Systems for Efficient Removal of Radioactive Iodine Species in Water. Retrieved from [Link]

  • IndiaMART. (n.d.). 2 - Nitro 4 - Methoxy Aniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Potassium iodide, 1 kg. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Iodo-2-nitroanisole

As researchers and drug development professionals, our work with novel and reactive chemical entities demands a profound respect for safety. The compound 4-Iodo-2-nitroanisole, a halogenated nitroaromatic, belongs to a c...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel and reactive chemical entities demands a profound respect for safety. The compound 4-Iodo-2-nitroanisole, a halogenated nitroaromatic, belongs to a class of molecules that requires meticulous handling protocols. While comprehensive toxicological data for this specific compound may be limited, its structural motifs—a nitro group and a halogen on an aromatic ring—signal the need for a conservative and robust safety strategy. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) required to handle 4-Iodo-2-nitroanisole safely, grounded in the principles of risk mitigation and scientific causation.

Hazard Assessment: The Rationale Behind Stringent PPE

Understanding the "why" is critical to fostering a culture of safety. The chemical structure of 4-Iodo-2-nitroanisole suggests several potential hazards based on well-documented toxicological profiles of similar compounds like nitrobenzene and other substituted nitroanisoles.

  • Dermal Absorption and Systemic Toxicity: Nitroaromatic compounds are known to be readily absorbed through the skin.[1] This exposure route can lead to systemic effects, including methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, causing symptoms like cyanosis (blueish skin), headache, dizziness, and fatigue.[1]

  • Ocular and Skin Irritation: Direct contact with halogenated and nitrated aromatic compounds can cause significant irritation to the eyes and skin.[2][3]

  • Inhalation Hazard: As a solid, 4-Iodo-2-nitroanisole can become an inhalation hazard if dust is generated. Inhalation is a rapid route of exposure that can lead to both respiratory irritation and systemic toxicity.[2][3]

  • Long-Term Health Effects: Some related nitroaromatic compounds are suspected carcinogens or are known to cause genetic defects.[4] Given the absence of specific data, it is prudent to handle 4-Iodo-2-nitroanisole as a substance with potential for long-term or chronic health effects.[5]

These potential hazards mandate that PPE is not just a recommendation, but the last and most critical barrier between the scientist and chemical exposure.

The Hierarchy of Controls: A Foundational Safety Principle

Before discussing specific PPE, we must acknowledge that PPE is the final line of defense. A comprehensive safety plan always starts with the hierarchy of controls, which prioritizes more effective, systemic measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Remove the hazard Engineering Engineering Controls (e.g., Fume Hood, Isolators) Substitution->Engineering Replace with a safer alternative Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Isolate people from the hazard PPE Personal Protective Equipment (Least Effective) Administrative->PPE Change the way people work

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For 4-Iodo-2-nitroanisole, Engineering Controls are the most critical step after substitution is deemed not feasible. All handling of this compound must, at a minimum, be performed within a certified chemical fume hood.

Core PPE Requirements for 4-Iodo-2-nitroanisole

The following PPE is mandatory when handling 4-Iodo-2-nitroanisole. These selections are based on the need to prevent skin contact, inhalation, and eye exposure.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double gloving with nitrile gloves. Inner glove tucked under lab coat sleeve, outer glove pulled over the sleeve.Nitrile provides good chemical resistance to a range of substances. Double gloving protects against tears and provides a safe method for removing the contaminated outer layer without touching it. Always inspect gloves for damage before use and remove them using the proper technique to avoid skin contact.[2]
Body Protection Full-length laboratory coat, buttoned completely. Consider a chemically resistant apron for large quantities or splash risks.A buttoned lab coat provides a primary barrier against incidental contact. For procedures with a higher risk of splashes, a chemically resistant apron offers an additional, impermeable layer of protection.[6]
Eye & Face Protection Indirectly vented chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard.Safety glasses are insufficient.[7] Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers a broader barrier for the entire face, which is crucial when handling larger volumes or during vigorous reactions.[7]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters (if handling powder outside of primary engineering controls).While all powder handling should occur in a fume hood, respiratory protection is necessary for spill cleanup or if engineering controls fail. The P100 filter protects against airborne particulates, and organic vapor cartridges protect against any vaporized compound.[8]
Foot Protection Closed-toe, non-porous shoes.Protects feet from spills. The material should not absorb chemicals.

Procedural Guidance: PPE Donning and Doffing Protocol

Correctly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Footwear: Ensure you are wearing appropriate closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respiratory Protection (if required): Perform a fit check for your respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, turning the sleeves inside out as you go. Fold it so the contaminated exterior is contained within.

  • Respiratory Protection (if required): Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[2][3]

Operational and Disposal Plans

Safe Handling Operations
  • Weighing: Always weigh solid 4-Iodo-2-nitroanisole within a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Transfers: Use spatulas and glassware dedicated to this compound to prevent cross-contamination. When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][9]

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor. Don the appropriate level of PPE, including respiratory protection.

  • Contain the Spill: Cover the spill with an inert absorbent material like sand or vermiculite.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[9] Do not generate dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal

All materials contaminated with 4-Iodo-2-nitroanisole, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[10]

  • Collect waste in a clearly labeled, sealed container.

  • Never mix this waste with other waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[10]

By adhering to these stringent PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before beginning work.

References

  • Safety Data Sheet: Nitrobenzene . Carl ROTH. [Link]

  • HAZARD SUMMARY: Nitrobenzene . New Jersey Department of Health. [Link]

  • ICSC 1520 - 2-NITROANISOLE . International Labour Organization. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. [Link]

  • Nitrobenzene - NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • Potent compound safety in the laboratory . tks. [Link]

  • Examples of PPE for Various Dangerous Goods Classes . Storemasta Blog. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

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